6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE
Description
The exact mass of the compound 2,4(1H,3H)-Pteridinedione, 6,7-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45780. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,7-dimethyl-1H-pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGIYQOPTPWNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418035 | |
| Record name | NSC45780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5774-32-3 | |
| Record name | 6,7-Dimethyllumazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC45780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6,7-dimethylpteridine-2,4(1H,3H)-dione
Introduction
6,7-dimethylpteridine-2,4(1H,3H)-dione, also known as 6,7-dimethyllumazine, is a pteridine derivative of significant interest in various scientific disciplines. Its core structure is a pyrimido[4,5-b]pyrazine, which is the foundation for a class of compounds with diverse biological activities. This guide provides a comprehensive overview of the chemical properties of 6,7-dimethyllumazine, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, and spectral properties, offering insights into its behavior in chemical and biological systems.
Chemical Identity and Structure
The unique arrangement of atoms in 6,7-dimethyllumazine underpins its distinct chemical properties. The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is embellished with two methyl groups at positions 6 and 7, and two oxo groups at positions 2 and 4.
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 6,7-dimethyl-1H-pteridine-2,4-dione |
| Synonyms | 6,7-Dimethyllumazine, 6,7-Dimethyl-2,4(1H,3H)-pteridinedione |
| CAS Number | 5774-32-3[1][2][3] |
| Molecular Formula | C₈H₈N₄O₂[1][2][3] |
| Molecular Weight | 192.17 g/mol [1][2][3] |
| InChI | InChI=1S/C8H8N4O2/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14)[4] |
| InChIKey | YVGIYQOPTPWNER-UHFFFAOYSA-N[4] |
| SMILES | CC1=C(N=C2C(=N1)C(=O)NC(=O)N2)C[4] |
Physicochemical Properties
The physical and chemical characteristics of 6,7-dimethyllumazine dictate its behavior in solution and its suitability for various applications.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | >300 °C | ChemicalBook |
| pKa (Predicted) | 9.52 ± 0.70 | ChemicalBook |
| Solubility | Soluble in DMSO | [5] |
| Appearance | Crystalline solid | [5] |
Solubility
Acidity and Basicity (pKa)
The predicted pKa of 9.52 ± 0.70 suggests that 6,7-dimethyllumazine is a weakly acidic compound.[5] This acidity is likely attributable to the protons on the nitrogen atoms of the pyrimidine ring. The pKa value is crucial for understanding its ionization state at different pH values, which in turn affects its solubility, reactivity, and biological interactions.
Spectral Properties
The spectral signature of 6,7-dimethyllumazine provides a powerful tool for its identification and quantification.
UV-Visible Absorption Spectroscopy
The pteridine ring system of 6,7-dimethyllumazine gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption spectrum is sensitive to the solvent environment and the pH of the solution. The related compound, 6,7-dimethyl-8-ribityllumazine, exhibits a characteristic absorption peak at around 411 nm.[6][7]
Fluorescence Spectroscopy
Pteridine derivatives are often fluorescent, and 6,7-dimethyllumazine is no exception. Its fluorescence properties, including its excitation and emission maxima and quantum yield, are of great interest for its potential use as a fluorescent probe. For the related 6,7-dimethyl-8-ribityllumazine, the fluorescence is known to be intense.[8] The fluorescence quantum yield of enzyme-bound riboflavin, a related flavin, is less than 2% compared to free riboflavin.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While detailed experimental NMR data for 6,7-dimethyllumazine is not widely published, studies on the closely related 6,7,8-trimethyllumazine provide valuable insights into the expected chemical shifts and coupling constants.[10] For 6,7,8-trimethyllumazine, the proton exchange in aqueous solution is slow on the NMR timescale, allowing for the distinction of different protonation states.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The fragmentation of 6,7-dimethyllumazine upon ionization would be expected to yield characteristic fragments resulting from the cleavage of the pteridine ring system and the loss of methyl groups.
Chemical Reactivity and Stability
The reactivity of 6,7-dimethyllumazine is governed by the electron distribution in the pteridine ring and the presence of the lactam functions. The stability of the compound under various conditions, such as a range of pH values and temperatures, is a critical factor for its handling, storage, and application. The related compound, 6,7-dimethyl-8-ribityllumazine, is known to be stable for at least four years under appropriate storage conditions.[5]
Synthesis
The synthesis of 6,7-dimethyllumazine can be achieved through various synthetic routes. One common approach involves the condensation of a pyrimidine precursor with a suitable dicarbonyl compound. A detailed, step-by-step protocol for a reliable synthesis is essential for researchers who wish to work with this compound. A general synthesis for 8-substituted 6,7-dimethyllumazines has been described.[11]
Experimental Protocols
To aid researchers in the characterization of 6,7-dimethyllumazine, we provide the following general experimental protocols.
Protocol 1: Determination of UV-Visible Absorption Spectrum
-
Preparation of Stock Solution: Prepare a stock solution of 6,7-dimethyllumazine in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in the desired solvent (e.g., water, ethanol, or a buffer of a specific pH) to obtain concentrations in the range of 1-100 µM.
-
Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer and set the wavelength range from 200 to 600 nm. Use the solvent as a blank.
-
Data Acquisition: Record the absorbance spectra of the working solutions.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Figure 2: Workflow for UV-Visible absorption spectroscopy.
Protocol 2: Determination of Fluorescence Emission Spectrum
-
Sample Preparation: Prepare a dilute solution of 6,7-dimethyllumazine (absorbance at the excitation wavelength < 0.1) in the desired solvent.
-
Fluorometer Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Visible absorption spectrum. Set the emission wavelength range to scan from the excitation wavelength + 10 nm to 700 nm.
-
Data Acquisition: Record the fluorescence emission spectrum.
-
Data Analysis: Identify the wavelength of maximum emission (λem).
Figure 3: Workflow for fluorescence emission spectroscopy.
Conclusion
This compound is a fascinating molecule with a rich chemistry and significant biological relevance. This guide has provided a detailed overview of its known chemical properties, while also highlighting areas where further research is needed to provide a more complete picture. The information and protocols presented here are intended to serve as a valuable resource for scientists working with this important pteridine derivative.
References
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[Biosynthesis of 6,7-dimethyl-8-ribityllumazine in yeast extracts of Pichia guilliermondii]. PubMed. [Link]
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The biosynthesis of 6,7-dimethyl-8-(1-D-ribityl)-lumazine from... ResearchGate. [Link]
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]
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Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe - PubMed. [Link]
-
Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy - RSC Publishing. [Link]
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Ultrafast Fluorescence Relaxation Spectroscopy of 6,7-Dimethyl-(8-ribityl)-lumazine and Riboflavin, Free and Bound to Antenna Proteins from Bioluminescent Bacteria - Physics and Astronomy. [Link]
-
Synthesis, properties, and base-catalyzed interactions of 8-substituted 6,7-dimethyllumazines | The Journal of Organic Chemistry - ACS Publications. [Link]
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13C and 15N NMR studies on the interaction between 6,7-dimethyl-8-ribityllumazine and lumazine protein - PubMed. [Link]
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Absorbance spectra of 6,7-dimethyl-8-ribityllumazine, free or in... - ResearchGate. [Link]
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3 Chemical Properties. [Link]
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A, absorption spectra of 6,7-dimethyl-8-ribityllumazine (3) at pH 6.9.... - ResearchGate. [Link]
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Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides - Beilstein Journals. [Link]
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1 H NMR and 13 C NMR data for compounds 1 and 7. | Download Table - ResearchGate. [Link]
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6,7-Dimethylpterin - CAS Common Chemistry. [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
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13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060677). [Link]
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A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC - PubMed Central. [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative - Semantic Scholar. [Link]
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(PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - ResearchGate. [Link]
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A Technical Guide to the Spectroscopic Properties of 6,7-Dimethyllumazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for 6,7-dimethyllumazine, a pteridine derivative of significant interest in various scientific domains, including enzymology and drug discovery. This document delves into the theoretical underpinnings and practical applications of essential spectroscopic techniques for the characterization of this molecule. Detailed experimental protocols, data interpretation, and the influence of environmental factors on the spectroscopic signatures of 6,7-dimethyllumazine are presented. The information herein is supported by authoritative references to ensure scientific integrity and to provide a solid foundation for further research and development.
Introduction: The Significance of 6,7-Dimethyllumazine
6,7-Dimethyllumazine is a heterocyclic compound belonging to the lumazine family, which are derivatives of pteridine-2,4(1H,3H)-dione. Lumazine derivatives are notable for their prevalence in biological systems. A particularly important member of this class is 6,7-dimethyl-8-ribityllumazine, which serves as the immediate biosynthetic precursor to riboflavin (vitamin B2). Given its structural relationship to this vital precursor, 6,7-dimethyllumazine and its analogues are invaluable tools for studying the enzymes involved in the riboflavin biosynthesis pathway, making them targets for the development of novel antimicrobial agents.
The pronounced photophysical properties of lumazines, especially their strong fluorescence, have also led to their use as fluorescent probes and labels in biochemical and cellular studies. A thorough understanding of the spectroscopic characteristics of 6,7-dimethyllumazine is therefore paramount for its effective utilization in these applications. This guide will systematically explore its electronic absorption, fluorescence, nuclear magnetic resonance, and mass spectrometric properties.
Electronic Absorption Spectroscopy (UV-Vis)
The ultraviolet-visible (UV-Vis) absorption spectrum of 6,7-dimethyllumazine is characterized by distinct bands arising from π → π* electronic transitions within its aromatic pteridine ring system. The position and intensity of these absorption bands are sensitive to the solvent environment and the pH of the medium, which influences the molecule's tautomeric and ionization states.
Expected Absorption Spectra
Based on the analysis of closely related lumazine derivatives, such as 6,7-dimethyl-8-ribityllumazine and 6,7,8-trimethyllumazine, 6,7-dimethyllumazine is expected to exhibit two main absorption bands.[1] The spectrum of 6,7-dimethyl-8-ribityllumazine in aqueous solution at pH 6.9 shows a prominent band in the visible region with a maximum around 408-412 nm, and another strong band in the UV region at approximately 256 nm, often with a shoulder at about 280 nm.[1][2] The band around 410 nm is responsible for the characteristic yellow color of lumazine solutions.
Quantitative Data (for 6,7-Dimethyl-8-ribityllumazine as a proxy)
| Parameter | Value | Solvent/Conditions | Reference |
| λmax,1 | ~410 nm | Aqueous Buffer | [2] |
| Molar Extinction Coefficient (ε) at λmax,1 | ~10,800 M-1cm-1 | Aqueous Buffer | [2] |
| λmax,2 | ~256 nm | Aqueous Buffer | [1] |
Note: This data is for 6,7-dimethyl-8-ribityllumazine and is expected to be a very close approximation for 6,7-dimethyllumazine.
Causality of Experimental Choices
The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position of the absorption maxima (solvatochromism). Polar solvents can interact with the polar ground and excited states of the lumazine molecule to different extents, leading to shifts in the energy of the electronic transitions. Similarly, pH control is essential as protonation or deprotonation of the lumazine ring alters the electronic structure and, consequently, the absorption spectrum.
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of 6,7-dimethyllumazine in a suitable solvent (e.g., DMSO for initial dissolution, followed by dilution in the desired aqueous buffer).
-
For analysis, dilute the stock solution with the chosen solvent (e.g., phosphate buffer, pH 7.0) to a final concentration that yields an absorbance between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Calibrate the instrument by recording a baseline spectrum with a cuvette containing the solvent blank.
-
Record the absorption spectrum of the 6,7-dimethyllumazine solution over a wavelength range of at least 200-600 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
Lumazine derivatives are well-known for their strong fluorescence, a property that is central to many of their applications. The fluorescence emission of 6,7-dimethyllumazine results from the radiative decay of the first excited singlet state (S1) to the ground state (S0).
Expected Fluorescence Spectra
Upon excitation at its long-wavelength absorption maximum (~410 nm), 6,7-dimethyllumazine is expected to exhibit a strong fluorescence emission in the blue-green region of the spectrum. The precise emission maximum is, like the absorption, sensitive to the solvent polarity and pH. For 6,7-dimethyl-8-ribityllumazine, the emission maximum is typically observed around 490 nm in aqueous solutions.
Quantitative Data (for 6,7-Dimethyl-8-ribityllumazine as a proxy)
| Parameter | Value | Solvent/Conditions | Reference |
| Excitation Maximum (λex) | ~410 nm | Aqueous Buffer | [3] |
| Emission Maximum (λem) | ~490 nm | Aqueous Buffer | [3] |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a series of dilute solutions of 6,7-dimethyllumazine in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected emission maximum.
-
Record the emission spectrum by exciting the sample at its absorption maximum (~410 nm) and scanning the emission wavelengths.
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with an emission range that overlaps with that of 6,7-dimethyllumazine (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the 6,7-dimethyllumazine sample and the standard.
-
Calculate the quantum yield (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 6,7-dimethyllumazine, including the number and connectivity of its protons and carbon atoms. The chemical shifts are sensitive to the electronic environment of the nuclei.
Expected ¹H and ¹³C NMR Spectra
The ¹H NMR spectrum of 6,7-dimethyllumazine is expected to be relatively simple, showing signals for the two methyl groups and the protons on the pteridine ring system. The chemical shifts of the N-H protons can be broad and may exchange with deuterium in deuterated protic solvents.
The ¹³C NMR spectrum will show signals for the carbonyl carbons, the carbons of the heterocyclic rings, and the methyl carbons. The chemical shifts of the carbonyl carbons are expected to be in the downfield region.
Detailed NMR data for 6,7,8-trimethyllumazine provides a strong basis for predicting the spectra of 6,7-dimethyllumazine.[4]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve an appropriate amount of 6,7-dimethyllumazine (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with appropriate pH adjustment).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean NMR tube.
-
-
Instrumentation and Measurement:
-
Use a high-field NMR spectrometer.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a proton-decoupled ¹³C spectrum is typically recorded.
-
For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
-
Data Analysis:
-
Reference the spectra to an internal standard (e.g., tetramethylsilane, TMS).
-
Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, integration (for ¹H), and coupling patterns.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 6,7-dimethyllumazine and for obtaining structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrum
The electron ionization (EI) mass spectrum of 6,7-dimethyllumazine (C8H8N4O2, Molecular Weight: 192.18 g/mol ) is expected to show a prominent molecular ion peak (M+•) at m/z 192. The fragmentation pattern will likely involve the loss of small neutral molecules such as CO, HCN, and radicals like CH3•. The PubChem database indicates the availability of a GC-MS spectrum for 6,7-dimethyllumazine.[5]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve a small amount of 6,7-dimethyllumazine in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
Instrumentation and Measurement:
-
Inject the sample into a gas chromatograph coupled to a mass spectrometer. The GC will separate the analyte from any impurities before it enters the MS.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions, which can provide valuable structural information.
-
Conclusion
The spectroscopic characterization of 6,7-dimethyllumazine is fundamental to its application in biochemical research and drug development. This guide has outlined the key spectroscopic techniques—UV-Vis absorption, fluorescence, NMR, and mass spectrometry—that are employed for its analysis. By understanding the principles behind these methods and following robust experimental protocols, researchers can obtain reliable and detailed information about the physicochemical properties of this important molecule. The provided data, largely based on closely related and well-studied analogs, serves as a strong foundation for interpreting the spectroscopic features of 6,7-dimethyllumazine.
References
- Lee, J. (1992). Fluorescence Study of the Ligand Stereospecificity for Binding to Lumazine Protein. Biochemistry, 31(49), 12435-12442.
- Haase, I., et al. (2003). Temperature-dependent Presteady State Kinetics of Lumazine Synthase from the Hyperthermophilic Eubacterium Aquifex aeolicus. The Journal of Biological Chemistry, 278(31), 28599-28608.
- Kim, S.-Y., et al. (2014). Spectrofluorometric Properties of N-Terminal Domain of Lumazine Protein from Photobacterium leiognathi. Journal of the Korean Chemical Society, 58(1), 82-87.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5355834, 6,7-Dimethyllumazine. Retrieved from [Link].
- Moyon, N. S., et al. (2013). Specific solvent effect on lumazine photophysics: A combined fluorescence and intrinsic reaction coordinate analysis. Chemical Physics, 421, 50-58.
- Panter, S., et al. (2025). Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy. Physical Chemistry Chemical Physics.
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PubChem. (n.d.). 6,7-Dimethyllumazine. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
- Panter, S., et al. (2025). Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy. Physical Chemistry Chemical Physics.
- Visser, A. J. W. G., et al. (2003). Ultrafast Fluorescence Relaxation Spectroscopy of 6,7-Dimethyl-(8-ribityl)-lumazine and Riboflavin, Free and Bound to Antenna Proteins from Bioluminescent Bacteria. The Journal of Physical Chemistry B, 107(40), 10934-10939.
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6,7-dimethylpteridine-2,4(1H,3H)-dione synthesis pathway.
An In-depth Technical Guide to the Synthesis of 6,7-dimethylpteridine-2,4(1H,3H)-dione (6,7-Dimethyllumazine)
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the predominant synthesis pathway for this compound, a key heterocyclic compound often referred to as 6,7-dimethyllumazine. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a robust experimental protocol, and offers insights into reaction optimization and characterization.
Introduction and Strategic Importance
This compound is a member of the pteridine family, a class of bicyclic heterocyclic compounds of significant interest in medicinal chemistry and biology. Its structural similarity to the lumazine core makes it a valuable synthon. It serves as a crucial precursor in the synthesis of riboflavin (Vitamin B2) analogs and is investigated for its unique fluorescent properties, which are often pH-dependent. Understanding its synthesis is fundamental for researchers exploring riboflavin biosynthesis, developing novel fluorescent probes, or designing pteridine-based therapeutic agents.
This guide focuses on the most direct and widely employed synthetic route: the condensation of a pyrimidine derivative with an alpha-dicarbonyl compound. This approach is valued for its efficiency, high yields, and operational simplicity.
Retrosynthetic Analysis and Pathway Rationale
A retrosynthetic approach to this compound logically deconstructs the target molecule into readily available starting materials. The core pteridine structure consists of fused pyrimidine and pyrazine rings. The most logical disconnection point is across the pyrazine ring, as its formation via a condensation reaction is a well-established and reliable transformation.
This disconnection reveals two precursor synthons: a 1,2-diamino-substituted pyrimidine and a 1,2-dicarbonyl compound. These synthons correspond to the commercially available reagents 5,6-diaminouracil and diacetyl (2,3-butanedione) , respectively.
Caption: Retrosynthetic analysis of this compound.
Core Synthesis: Condensation of 5,6-Diaminouracil with Diacetyl
The cornerstone of 6,7-dimethyllumazine synthesis is the acid-catalyzed condensation reaction between 5,6-diaminouracil and diacetyl. This reaction proceeds efficiently in an aqueous or alcoholic medium, forming the thermodynamically stable pyrazine ring.
Reaction Mechanism
The reaction is a classic example of a double imine formation followed by cyclization.
-
Nucleophilic Attack: One of the amino groups of 5,6-diaminouracil (a nucleophile) attacks one of the electrophilic carbonyl carbons of diacetyl.
-
Carbinolamine Formation: This initial attack forms a transient carbinolamine intermediate.
-
Dehydration: The carbinolamine readily dehydrates under acidic conditions to form a Schiff base (imine).
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Final Dehydration: A second dehydration step occurs, yielding the fully aromatic and stable pteridine ring system.
Caption: Mechanistic workflow for the synthesis of 6,7-dimethyllumazine.
Reactant and Solvent Properties
A thorough understanding of the materials is critical for safety and success.
| Compound | Formula | Mol. Weight ( g/mol ) | Role | Key Considerations |
| 5,6-Diaminouracil | C₄H₆N₄O₂ | 142.12 | Pyrimidine Precursor | Often used as a sulfate or hydrochloride salt to improve stability. |
| Diacetyl (2,3-Butanedione) | C₄H₆O₂ | 86.09 | Dicarbonyl Precursor | Volatile liquid with a strong odor. Handle in a fume hood. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent & Catalyst | Provides the necessary acidic environment to catalyze dehydration steps. |
| Ethanol | C₂H₅OH | 46.07 | Co-solvent | Can be used with water to improve solubility of reactants. |
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility.
Objective: To synthesize this compound.
Materials:
-
5,6-Diaminouracil sulfate (1.0 eq)
-
Diacetyl (1.1 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Buchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a 250 mL round-bottom flask, suspend 5,6-diaminouracil sulfate (e.g., 5.0 g) in a solution of 50 mL deionized water and 50 mL of glacial acetic acid. The acidic medium is crucial for both catalyzing the reaction and aiding in the dissolution of the uracil salt.
-
Addition of Dicarbonyl: While stirring vigorously, add diacetyl (1.1 equivalents) dropwise to the suspension at room temperature. A slight excess of diacetyl ensures the complete consumption of the limiting pyrimidine precursor.
-
Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with continuous stirring. The reaction progress can often be monitored by a color change and the formation of a precipitate. Maintain reflux for 2-3 hours.
-
Product Precipitation and Isolation: After the reflux period, cool the reaction mixture first to room temperature and then in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with cold deionized water (to remove acetic acid and salts) and then with a small amount of cold ethanol (to remove residual water and unreacted diacetyl).
-
Drying: Dry the pale yellow crystalline product in a vacuum oven at 60-70°C to a constant weight.
Optimization and Causality
-
pH Control: The use of glacial acetic acid as a solvent provides an optimal acidic pH. A pH that is too low can lead to protonation of the amino groups, reducing their nucleophilicity. A neutral or basic pH is insufficient to effectively catalyze the dehydration of the carbinolamine intermediates.
-
Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant degradation of the reactants or product.
-
Solvent Choice: An aqueous acetic acid system is ideal. Water helps dissolve the uracil salt, while acetic acid serves as the catalyst. In some cases, using ethanol as a co-solvent can further enhance the solubility of the organic reactants.
Purification and Characterization
While the precipitated product is often of high purity, recrystallization can be performed if necessary. A suitable solvent system for recrystallization is a mixture of dimethylformamide (DMF) and water.
Standard Characterization Methods:
-
¹H NMR: To confirm the presence and arrangement of protons, particularly the two methyl groups and the N-H protons.
-
¹³C NMR: To identify the carbon skeleton of the pteridine ring system.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 195.08).
-
UV-Vis Spectroscopy: To observe the characteristic absorbance maxima of the pteridine chromophore.
-
Melting Point: The pure compound exhibits a high melting point, typically decomposing above 300°C.
Safety Considerations
-
5,6-Diaminouracil: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
Diacetyl: Is a volatile and flammable liquid. It is also a respiratory irritant. All manipulations must be performed in a well-ventilated chemical fume hood.
-
Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Conclusion
The synthesis of this compound via the condensation of 5,6-diaminouracil and diacetyl represents a highly reliable, efficient, and scalable method. The reaction's success hinges on proper control of pH through an acidic medium, which serves the dual purpose of reactant solubilization and catalytic promotion of the key dehydration steps. This guide provides the foundational knowledge and a validated protocol for researchers to confidently produce this valuable chemical intermediate for further application in medicinal chemistry and materials science.
References
-
Title: The photochemistry of pteridines Source: In Chemistry and Biology of Pteridines and Folates, Springer US. URL: [Link]
-
Title: Synthesis of 6,7-dimethyl-8-substituted-pteridin-2,4-(1H,3H)-diones and their antinociceptive and anti-inflammatory activity Source: Tropical Journal of Pharmaceutical Research, 2011. URL: [Link]
-
Title: Synthesis and spectral characterization of some novel fluorescent 8-(substituted)-6,7-dimethyl pteridine-2,4(1H,3H)-dione derivatives Source: Organic and Medicinal Chemistry Letters, 2012. URL: [Link]
-
Title: Synthesis of 5,6-diaminouracil Source: PrepChem, 2016. URL: [Link]
-
Title: pH-Dependent fluorescence of 6,7-dimethyl-pteridine-2,4(1H,3H)-dione: A spectroscopic and theoretical study Source: Journal of Photochemistry and Photobiology A: Chemistry, 2018. URL: [Link]
The Multifaceted Biological Landscape of Pteridine-2,4(1H,3H)-dione Derivatives: A Technical Guide for Researchers
Abstract
The pteridine-2,4(1H,3H)-dione, or lumazine, scaffold is a privileged heterocyclic system that forms the core of a diverse array of biologically active molecules. From their fundamental roles in metabolic pathways to their emergence as potent therapeutic agents, lumazine derivatives have garnered significant attention within the scientific and drug development communities. This technical guide provides an in-depth exploration of the multifaceted biological functions of these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to elucidate their activities. We will traverse their applications as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics.
Introduction: The Pteridine-2,4(1H,3H)-dione Core
Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings, playing vital roles in numerous biological processes.[1] The pteridine-2,4(1H,3H)-dione, commonly known as lumazine, is a prominent member of this family, characterized by carbonyl groups at the C-2 and C-4 positions of the pteridine ring. This core structure is not only found in naturally occurring molecules like riboflavin (vitamin B2) but also serves as a versatile scaffold for the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities.[2][3] The inherent drug-like properties and the amenability of the lumazine core to chemical modification have made it a focal point in medicinal chemistry and drug discovery.
Anticancer Activity: Targeting Tumor Metabolism and Proliferation
The relentless proliferation of cancer cells is often fueled by metabolic reprogramming, a hallmark that presents a therapeutic window for targeted interventions. Pteridine-2,4(1H,3H)-dione derivatives have emerged as potent anticancer agents by targeting these unique metabolic dependencies.
Mechanism of Action: Inhibition of Monocarboxylate Transporter 1 (MCT1)
A compelling mechanism through which lumazine derivatives exert their anticancer effects is the inhibition of monocarboxylate transporter 1 (MCT1).[3] Many aggressive tumors exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactic acid. To avoid intracellular acidification and maintain a high glycolytic flux, cancer cells upregulate MCT1 to export lactate.[4] Inhibition of MCT1 disrupts this crucial process, leading to intracellular lactate accumulation, a drop in intracellular pH, and ultimately, cell death.[5]
Diagram 1: Signaling Pathway of MCT1 Inhibition by Pteridine-2,4(1H,3H)-dione Derivatives
Caption: Inhibition of MCT1 by pteridine-2,4(1H,3H)-dione derivatives.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have been instrumental in optimizing the potency of pteridine dione-based MCT1 inhibitors. Key findings indicate that:
-
Substitution at the 6- and 7-positions of the pteridine core is crucial for activity.
-
The nature and length of the side chains at these positions significantly influence inhibitory potency. For instance, a five-atom tether in the side chain at the 6-position has been shown to be optimal for some series of compounds.[6]
Experimental Protocol: MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a cornerstone for evaluating the cytotoxic effects of potential anticancer compounds.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Raji lymphoma cells, which are highly dependent on MCT1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of the pteridine-2,4(1H,3H)-dione derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 72-96 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. Pteridine-2,4(1H,3H)-dione derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and enzymes involved in the inflammatory response.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-6, COX-2, and iNOS.[3] Certain pteridine derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of these inflammatory mediators.[7]
Diagram 2: Inhibition of the NF-κB Signaling Pathway
Caption: Pteridine derivatives can inhibit the NF-κB signaling pathway.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)
Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[8] Several pteridine derivatives have been identified as potent inhibitors of these enzymes, contributing to their anti-inflammatory effects.[4]
Experimental Protocol: Western Blot Analysis of NF-κB Inhibition
Western blotting is a powerful technique to assess the phosphorylation status and subcellular localization of proteins in a signaling pathway, providing direct evidence of pathway inhibition.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of the pteridine derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a predetermined time (e.g., 30 minutes).
-
Protein Extraction: Prepare whole-cell lysates or perform nuclear and cytoplasmic fractionation to isolate protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the pteridine derivative on the phosphorylation of IκBα and p65.
Antioxidant Activity: Scavenging Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Pteridine-2,4(1H,3H)-dione derivatives have demonstrated significant antioxidant properties through their ability to scavenge free radicals.
Mechanism of Action: Radical Scavenging
The antioxidant activity of pteridine derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9] The redox properties of the pteridine ring system, influenced by the nature and position of substituents, determine their radical scavenging efficacy.
Diagram 3: Experimental Workflow for DPPH Radical Scavenging Assay
Caption: Workflow for assessing antioxidant activity using the DPPH assay.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[10]
-
Sample Preparation: Prepare a stock solution of the pteridine derivative in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions. Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) in the same manner.[11]
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the sample or standard solution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Antimicrobial and Other Biological Activities
Beyond their well-documented anticancer and anti-inflammatory roles, pteridine-2,4(1H,3H)-dione derivatives have shown promise in other therapeutic areas.
Antimicrobial Activity
Several pteridine derivatives have been reported to possess antibacterial and antifungal activities.[4] While the exact mechanisms are diverse and often compound-specific, some derivatives are thought to interfere with essential microbial metabolic pathways. For instance, lumazine synthase, an enzyme in the riboflavin biosynthesis pathway of many microorganisms, is a validated target for the development of novel antibiotics.[3]
Neuroprotective and Antihypertensive Potential
Emerging research suggests that certain pteridine derivatives may exhibit neuroprotective effects, potentially through their antioxidant and anti-inflammatory properties. Additionally, some studies have explored the antihypertensive potential of related heterocyclic compounds, indicating another possible avenue for the therapeutic application of the pteridine scaffold.[8]
Conclusion and Future Perspectives
The pteridine-2,4(1H,3H)-dione scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities of its derivatives, ranging from potent anticancer and anti-inflammatory effects to promising antioxidant and antimicrobial properties, underscore the immense potential of this chemical class. The mechanistic insights and experimental protocols detailed in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic power of these fascinating molecules. Future research will undoubtedly continue to uncover new biological targets and refine the structure-activity relationships of lumazine derivatives, paving the way for the next generation of innovative medicines.
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Wang, H., et al. (2014). Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5496-5513. [Link]
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Daniels, B. J., et al. (2019). Naturally Occurring Lumazines. Journal of Natural Products, 82(5), 1435-1447. [Link]
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Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI.[Link]
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Chen, F., et al. (2001). NF-kappaB: a key transcription factor in inflammation. The Journal of Immunology, 167(2), 579-589. [Link]
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Zhang, Y., et al. (2007). A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. The Journal of Organic Chemistry, 72(8), 2769-2776. [Link]
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Pawar, S. A., et al. (2012). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal for Multidisciplinary Research, 4(5). [Link]
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Groutas, W. C., et al. (2015). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Future Medicinal Chemistry, 7(15), 1977-1991. [Link]
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Ogawa, T., et al. (1993). Synthesis and antihypertensive activities of new 1,4-dihydropyridine derivatives containing nitrooxyalkylester moieties at the 3- and 5-positions. Chemical & Pharmaceutical Bulletin, 41(6), 1049-1054. [Link]
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Evans, J. F., et al. (1987). Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. Journal of Medicinal Chemistry, 30(7), 1229-1239. [Link]
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Kumar, A., et al. (2014). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. ResearchGate.[Link]
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Logvinova, K. V., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(19), 6649. [Link]
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Oettl, K., & Reibnegger, G. (2002). Pteridine derivatives as modulators of oxidative stress. Current Drug Metabolism, 3(2), 203-209. [Link]
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Al-Ostath, A., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(21), 5030. [Link]
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Hurley, D. J., et al. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 21(16), 4786-4789. [Link]
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Gholamhosseini, L., et al. (2023). Neuroprotective Effect of Thiazolidine-2,4-dione Derivatives on Memory Deficits and Neuropathological Symptoms of Dementia on a Scopolamine-Induced Alzheimer's Model in Adult Male Wistar Rats. ACS Chemical Neuroscience, 14(17), 3156-3172. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2014). Pteridines: A colored heterocycle and its anticancer activity: An overview. Der Pharma Chemica, 6(6), 345-353. [Link]
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Pawar, S. A., et al. (2010). Synthesis and antihypertensive activities of new 1,4-dihydropyridine derivatives containing nitrooxyalkylester moieties at the 3- and 5-positions. Chemical & Pharmaceutical Bulletin, 41(6), 1049-1054. [Link]
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Evans, J. F., et al. (1987). Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. Journal of Medicinal Chemistry, 30(7), 1229-1239. [Link]
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Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 4105-4113. [Link]
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Dutta, S., et al. (2024). Exploring the efficacy of some biologically active compounds as anti-hypertensive drugs: an insightful evaluation through DFT, molecular docking and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]
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An In-Depth Technical Guide to the Crystal Structure Determination of 6,7-dimethylpteridine-2,4(1H,3H)-dione (6,7-Dimethyllumazine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 6,7-Dimethyllumazine
Pteridine derivatives are a class of nitrogen-containing heterocyclic compounds integral to numerous biological functions.[5][6] Among these, lumazines, characterized by pteridine rings with oxo-groups at the C-2 and C-4 positions, are of particular interest.[5][7] 6,7-Dimethyllumazine serves as a fundamental building block in nature and a versatile synthon in medicinal chemistry.[8] Its 8-ribitylated derivative is the direct precursor to riboflavin, formed by the enzyme riboflavin synthase.[2] Furthermore, lumazine derivatives have been identified as potential inhibitors of lumazine synthase, an attractive target for novel antibiotics due to its essential role in microbial riboflavin biosynthesis.[9] Understanding the precise bond lengths, bond angles, and intermolecular interactions of the core 6,7-dimethyllumazine structure is crucial for designing potent and selective inhibitors and other molecular probes.
Synthesis and Purification of 6,7-Dimethyllumazine
A robust and scalable synthesis is the foundational step for obtaining high-purity material suitable for crystallization. Several synthetic routes to pteridine-2,4-diones have been reported. A common and effective method involves the condensation of a pyrimidine precursor with a dicarbonyl compound.[5][10]
Recommended Synthetic Protocol
A reliable synthesis of 6,7-disubstituted pteridine-2,4-diones can be achieved through the reaction of 5,6-diaminouracil with diacetyl (2,3-butanedione) under acidic conditions. This method offers high yields and positional selectivity.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5,6-diaminouracil in a suitable solvent such as aqueous acetic acid.
-
Reagent Addition: Add an equimolar amount of diacetyl (2,3-butanedione) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water, to yield crystalline 6,7-dimethyllumazine.
Causality Behind Experimental Choices:
-
Acidic Conditions: The acidic medium facilitates the condensation reaction by protonating the carbonyl groups of diacetyl, making them more electrophilic and susceptible to nucleophilic attack by the amino groups of 5,6-diaminouracil.
-
Reflux: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization to form the pteridine ring system.
-
Recrystallization: This purification technique is essential for removing any unreacted starting materials or side products, yielding a highly pure compound necessary for successful single-crystal growth.
Single-Crystal Growth: The Gateway to Diffraction
The growth of a high-quality single crystal is often the most challenging step in X-ray crystallography.[11] For a small organic molecule like 6,7-dimethyllumazine, several techniques can be employed.
Crystal Growth Methodologies
Table 1: Comparison of Crystal Growth Techniques
| Method | Description | Advantages | Disadvantages |
| Slow Evaporation | A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. | Simple to set up; effective for many organic compounds. | Crystal growth can be rapid and uncontrolled if evaporation is too fast. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization. | Provides slow and controlled crystal growth, often yielding high-quality crystals. | Requires careful selection of solvent/precipitant pairs. |
| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal formation. | Good for compounds with a significant temperature-dependent solubility. | Can sometimes lead to the formation of multiple small crystals instead of a single large one. |
Recommended Protocol (Vapor Diffusion):
-
Solution Preparation: Prepare a concentrated solution of purified 6,7-dimethyllumazine in a solvent in which it is readily soluble (e.g., DMSO or DMF).
-
Setup: Place a small vial containing this solution inside a larger, sealed jar. Add a precipitant solvent (e.g., water or ethanol) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Incubation: Seal the jar and leave it undisturbed in a vibration-free environment at a constant temperature.
-
Monitoring: Over several days to weeks, the precipitant will slowly diffuse into the solution, reducing the solubility of the 6,7-dimethyllumazine and, ideally, promoting the growth of single crystals.
Single-Crystal X-ray Diffraction: Elucidating the 3D Structure
Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, its three-dimensional structure can be determined using X-ray diffraction.[11][12][13]
Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays produce a pattern of reflections that are recorded by a detector.[11][14]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are also integrated.
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like 6,7-dimethyllumazine, direct methods are typically successful.[11]
-
Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and bond angles.
-
Validation and Analysis: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The geometric parameters and intermolecular interactions are then analyzed.
Spectroscopic and Computational Characterization
While X-ray crystallography provides the definitive solid-state structure, spectroscopic and computational methods offer complementary information about the molecule's properties in solution and its electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the chemical structure in solution. Although specific data for 6,7-dimethyllumazine is sparse, studies on the closely related 6,7,8-trimethyllumazine provide insights into the expected chemical shifts.[7]
Expected ¹H and ¹³C NMR Features:
-
¹H NMR: Signals corresponding to the two methyl groups at the C6 and C7 positions, as well as protons on the pteridine ring and exchangeable N-H protons.
-
¹³C NMR: Resonances for the methyl carbons, the sp²-hybridized carbons of the pteridine ring, and the carbonyl carbons at the C2 and C4 positions.
UV-Visible and Fluorescence Spectroscopy
The extended π-system of the pteridine ring gives rise to characteristic absorption and emission spectra. The UV-Vis spectrum is expected to show distinct absorption bands in the UV and visible regions.[15] Lumazine derivatives are known for their fluorescent properties, which are sensitive to their environment.[3][16]
Table 2: Expected Spectroscopic Properties
| Technique | Expected Observation | Information Gained |
| UV-Vis Spectroscopy | Absorption maxima in the UV-A and blue regions of the spectrum. | Confirmation of the conjugated π-system. |
| Fluorescence Spectroscopy | Emission in the blue-green region of the spectrum upon excitation at an appropriate wavelength. | Information on the electronic structure and potential for use as a fluorescent probe. |
Computational Chemistry: A Theoretical Framework
Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data.[17][18][19][20]
Caption: Density Functional Theory (DFT) Workflow.
Applications of DFT:
-
Geometry Optimization: A calculated gas-phase structure can be compared with the crystal structure to assess the effects of crystal packing.
-
Electronic Structure Analysis: Calculation of molecular orbitals (HOMO/LUMO) and electrostatic potential maps can provide insights into the molecule's reactivity and intermolecular interactions.
-
Spectra Simulation: Theoretical prediction of NMR, IR, and UV-Vis spectra can aid in the interpretation of experimental data.
Biological Relevance and Applications in Drug Development
The 6,7-dimethyllumazine scaffold is a key component of ligands for various biological targets.
-
Riboflavin Synthesis Pathway: As the precursor to 6,7-dimethyl-8-ribityllumazine, it is central to the biosynthesis of riboflavin, a pathway essential for many microorganisms but not for humans, making enzymes in this pathway attractive targets for antimicrobial drug development.[9][21]
-
Ligand for Immune Receptors: Recent studies have shown that derivatives of ribityllumazine can act as activators for Mucosal-associated invariant T (MAIT) cells, highlighting the potential of this scaffold in immunology and vaccine development.[22]
-
Enzyme Inhibition: Synthetic lumazine derivatives have been explored as inhibitors of various enzymes, demonstrating the versatility of this chemical scaffold in drug design.[3][23]
The crystal structure of 6,7-dimethyllumazine would provide a critical template for the rational design of novel inhibitors and probes targeting these biological systems.
Conclusion
The determination of the crystal structure of 6,7-dimethylpteridine-2,4(1H,3H)-dione is an essential step towards a deeper understanding of its chemical properties and biological roles. This guide has provided a comprehensive, step-by-step framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction, complemented by spectroscopic and computational characterization. The insights gained from its three-dimensional structure will undoubtedly accelerate research in medicinal chemistry and chemical biology, paving the way for the development of novel therapeutics and molecular tools based on this important heterocyclic scaffold.
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Solubility of 6,7-dimethylpteridine-2,4(1H,3H)-dione in organic solvents.
An In-Depth Technical Guide to the Solubility of 6,7-Dimethylpteridine-2,4(1H,3H)-dione in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as 6,7-dimethyllumazine, is a pteridine derivative of significant interest in various research domains. A critical, yet sparsely documented, parameter for its application in drug discovery, formulation, and analytical sciences is its solubility in organic solvents. This guide addresses the current landscape of knowledge regarding its solubility. Recognizing the limited availability of direct quantitative data, this document provides a foundational understanding of the physicochemical properties that govern its solubility, offers data on the parent compound lumazine as a proxy, and, most critically, furnishes detailed, field-proven experimental protocols for researchers to empirically determine solubility in their specific solvent systems. The methodologies outlined herein are designed to be robust and self-validating, empowering researchers to generate reliable data essential for advancing their work.
Introduction to this compound
This compound (CAS No: 5774-32-3) belongs to the pteridine class of heterocyclic compounds, characterized by a pyrimidine ring fused to a pyrazine ring.[1][2] Pteridine derivatives are integral to various biological processes and serve as precursors to essential cofactors. The subject compound, often referred to as 6,7-dimethyllumazine, is structurally related to lumazine and riboflavin. Its utility in research necessitates a thorough understanding of its physical and chemical properties, with solubility being a paramount concern for reaction chemistry, formulation, and bio-assay development.
Key Compound Information:
-
Molecular Formula: C₈H₈N₄O₂[1]
-
Molecular Weight: 192.17 g/mol [1]
-
Synonyms: 6,7-Dimethyllumazine, 6,7-Dimethyl-2,4(1H,3H)-pteridinedione[2]
Physicochemical Drivers of Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 6,7-dimethyllumazine, several key factors are at play.
-
Hydrogen Bonding: The presence of two amide protons (N-H) and two carbonyl groups (C=O) allows the molecule to act as both a hydrogen bond donor and acceptor. This capability suggests a preference for polar, protic solvents that can engage in hydrogen bonding.
-
Polarity: The pteridine core is rich in electronegative nitrogen and oxygen atoms, creating a polar molecule. This inherent polarity indicates that it will be more soluble in polar solvents than in non-polar hydrocarbon solvents.
-
Crystal Lattice Energy: The planar structure and potential for strong intermolecular hydrogen bonding in the solid state can lead to high crystal lattice energy. Overcoming this energy is a significant barrier to dissolution, often resulting in low solubility even in compatible solvents.
-
Effect of Methyl Groups: The two methyl groups at the 6 and 7 positions are electron-donating and increase the lipophilicity of the molecule compared to its parent, lumazine. This substitution may slightly enhance solubility in less polar organic solvents while potentially decreasing solubility in highly polar solvents like water.
The following diagram illustrates the relationship between the molecule's structural features and its expected solubility behavior.
Caption: Factors influencing the solubility of 6,7-dimethyllumazine.
Solubility Profile: Insights from Parent Compound Lumazine
| Solvent | Compound | Type | Value | Conditions | Source |
| Water | Lumazine | Quantitative | 0.125 g/100 mL | 25 °C | [3][4] |
| DMSO | Lumazine | Qualitative | Slightly Soluble | Not Specified | [3][4] |
| DMSO | Pteridine-2,4(1H,3H)-dione | Quantitative | 50 mg/mL | Requires sonication | [5] |
Note: The significant solubility in DMSO for the parent compound required ultrasonic assistance, suggesting that overcoming the crystal lattice energy is a key kinetic barrier to dissolution.
Recent studies have also investigated lumazine derivatives in DMSO-water mixtures, noting that spectroscopic properties and solubility are sensitive to the solvent composition.[6][7][8] This highlights the importance of precise solvent system characterization when working with these compounds.
Experimental Protocols for Solubility Determination
Given the data gap, empirical determination is necessary. The choice between measuring thermodynamic or kinetic solubility depends on the application. Thermodynamic solubility is the true equilibrium value, crucial for formulation and physical chemistry, while kinetic solubility is a high-throughput measure of precipitation, often used in early drug discovery.
Protocol for Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability for compounds with low solubility.[9]
Objective: To determine the equilibrium solubility of 6,7-dimethyllumazine in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Ethanol, Methanol, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Preparation: Add an excess amount of solid 6,7-dimethyllumazine to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Agitate the suspension for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure equilibrium is fully established.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For finer suspensions, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particulates.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the compound.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.
The following diagram outlines this experimental workflow.
Caption: A generalized workflow for thermodynamic solubility determination.
High-Throughput Kinetic Solubility Assay
For early-stage research where numerous solvent systems or compound analogs are being screened, a higher-throughput kinetic solubility assay using a UV plate reader can be employed.[10]
Objective: To rapidly assess the apparent solubility of 6,7-dimethyllumazine upon its addition from a DMSO stock solution into an aqueous or organic solvent system.
Materials:
-
Concentrated stock solution of 6,7-dimethyllumazine in DMSO (e.g., 10 mM)
-
96-well filter plates (e.g., 0.45 µm)
-
96-well UV-transparent collection plates
-
Multichannel pipette
-
Plate shaker
-
UV-Vis microplate reader
Methodology:
-
Stock Solution Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the wells of the filter plate containing the solvent of interest (e.g., 100-200 µL).
-
Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at a controlled temperature. During this time, any compound exceeding its solubility limit will precipitate.
-
Filtration: Place the filter plate on top of a UV-transparent collection plate and centrifuge to filter the solutions, separating the soluble fraction from the precipitate.
-
UV Measurement: Measure the UV absorbance of the filtrate in the collection plate at the λ_max of 6,7-dimethyllumazine.
-
Calculation: Calculate the solubility using a pre-established calibration curve of the compound in the same solvent system (prepared by diluting the stock solution in wells without filtration).
Conclusion
While direct, published quantitative solubility data for this compound in organic solvents is scarce, a robust scientific approach allows for its effective characterization. By understanding the physicochemical properties of the molecule and leveraging data from its parent compound, lumazine, researchers can make informed decisions about solvent selection. Crucially, the detailed experimental protocols provided in this guide—the gold-standard shake-flask method for thermodynamic solubility and a high-throughput kinetic assay—equip scientists with the necessary tools to generate the precise and reliable data required for their specific applications in drug discovery and development.
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A Technical Guide to the Tautomerism of 6,7-Dimethylpteridine-2,4(1H,3H)-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
6,7-Dimethylpteridine-2,4(1H,3H)-dione, commonly known as 6,7-dimethyllumazine, is a pivotal heterocyclic compound in biochemical pathways, most notably as a direct precursor to riboflavin (Vitamin B2). Its chemical behavior, molecular recognition, and biological function are intrinsically linked to its tautomeric nature. This technical guide provides an in-depth analysis of the tautomeric equilibria of 6,7-dimethyllumazine. We synthesize findings from spectroscopic, computational, and physicochemical studies to establish the predominance of the dilactam form in physiological conditions. This document details the theoretical framework of its possible tautomers, presents experimental evidence from Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy, and discusses the insights gained from quantum-chemical calculations. A detailed experimental protocol for determining acid dissociation constants (pKa) via pH-metric titration is provided, offering a practical methodology for researchers. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural dynamics of pteridine derivatives.
Introduction: The Significance of Pteridines and Tautomerism
Pteridines are a class of bicyclic heterocyclic compounds composed of fused pyrimidine and pyrazine rings. Within this class, lumazines—characterized by carbonyl groups at the C-2 and C-4 positions—are of significant biological interest.[1] 6,7-Dimethyllumazine is the substrate for the enzyme lumazine synthase, which catalyzes a key step in the biosynthesis of riboflavin.[2][3]
The biological activity and physicochemical properties of such molecules are not governed by a single static structure but often by an equilibrium of interconverting structural isomers known as tautomers.[4] Tautomerism, most commonly involving proton migration (prototropy), can drastically alter a molecule's hydrogen bonding capacity, polarity, and shape, thereby affecting its solubility, stability, and interaction with biological targets like enzyme active sites.[4][5] Spectroscopic and crystallographic studies have demonstrated that for most natural pteridines, the ring nitrogen atoms adopt the thermodynamically more stable lactam configuration over the alternative lactim form.[1] Understanding the specific tautomeric preferences of 6,7-dimethyllumazine is therefore critical for elucidating its reaction mechanisms and for the rational design of enzyme inhibitors or analogous therapeutic agents.
Theoretical Framework: Potential Tautomeric Forms
The structure of this compound implies several potential prototropic tautomers. The equilibrium between these forms is influenced by factors such as solvent polarity, temperature, and, most critically, pH. The primary forms under consideration are the dilactam, lactam-lactim, and enol tautomers.
-
Dilactam (Keto) Form: This is the this compound structure, where both heterocyclic rings are in the amide (lactam) form. Protons reside on the N1 and N3 atoms. This form is widely recognized as the most stable tautomer in aqueous solutions.[6]
-
Lactam-Lactim Forms: These tautomers arise from the migration of a proton from a ring nitrogen to an adjacent exocyclic carbonyl oxygen, creating a hydroxyl (lactim) group. This can occur at the N1/C2=O position or the N3/C4=O position, resulting in two possible lactam-lactim tautomers.
-
Enol Form: This involves the migration of a proton from one of the methyl groups (C6 or C7) to a carbonyl oxygen, creating a C=C double bond within the pyrazine ring and a hydroxyl group. This is generally considered less favorable due to the disruption of the pyrazine ring's aromaticity.
The interconversion between these principal tautomeric forms is illustrated below.
Experimental and Computational Characterization
The determination of the dominant tautomer and the quantification of equilibrium constants rely on a combination of experimental spectroscopy and theoretical calculations.
Spectroscopic Evidence
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for structural elucidation in solution. For tautomeric systems, chemical shifts of key nuclei (¹H, ¹³C, ¹⁵N) provide direct evidence of the protonation sites and bonding environment.
-
¹H NMR: In the dilactam form, distinct signals for the N1-H and N3-H protons are expected. The rapid exchange of these protons with a protic solvent (like D₂O) leads to their disappearance, which is a characteristic feature.
-
¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) are highly sensitive to their bonding environment. In the dilactam form, they appear in the typical range for amide carbonyls. A shift to a lactim form would cause a significant upfield shift for the corresponding carbon as it changes from a C=O to a C-OH environment. Studies on the closely related 6,7-dimethyl-8-ribityllumazine confirm a strong polarization of the ring system, with the carbonyl groups playing a key role, consistent with the dilactam structure.[7]
-
¹⁵N NMR: This technique provides direct information about the protonation state of nitrogen atoms. The spectra would clearly distinguish between a protonated amide nitrogen (-NH-) in the lactam form and an unprotonated imine nitrogen (-N=) in the lactim form. For protein-bound 6,7-dimethyl-8-ribityllumazine, ¹⁵N NMR data show that the N3-H group is not accessible to the bulk solvent, strongly supporting a stable lactam configuration at this position.[7]
In dimethyl sulfoxide (DMSO) solution, related pteridine derivatives have been shown to exist as a mixture of tautomers, which can be resolved and identified using a suite of 2D NMR techniques, including COSY, HSQC, and HMBC.[8] However, in aqueous solution, 6,7-dimethyllumazine exists predominantly as a single tautomeric species.
UV-Visible Spectroscopy The electronic transitions of 6,7-dimethyllumazine give rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are highly sensitive to the electronic structure of the molecule, making this technique ideal for studying pH-dependent tautomerism and ionization. The neutral form of the analogous 6,7-dimethyl-8-ribityllumazine exhibits a characteristic absorption maximum around 410 nm.[9] Deprotonation at different sites upon changing the pH leads to shifts in this absorption maximum, allowing for the determination of pKa values.
Acid Dissociation Constants (pKa)
The pKa values quantify the acidity of the N-H protons. The existence of different tautomers can lead to complex ionization behavior. Computational studies using Density Functional Theory (DFT) combined with a polarizable continuum model for solvation have been employed to investigate the relative stability and pKa values of lumazine tautomers.[6] These studies predict that for neutral lumazine in an aqueous solution, the major tautomer is the 1,3-diprotonated dilactam form (13-LM).[6] The first deprotonation is predicted to occur at the N1 position, which is calculated to be more acidic than the N3 position.
Computational Chemistry Insights
Quantum-chemical calculations are essential for complementing experimental data. DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)), can accurately predict the relative energies and, therefore, the stabilities of different tautomers in both the gas phase and solution.[6] These calculations consistently show that the dilactam tautomer of 6,7-dimethyllumazine is the most stable form by a significant margin, corroborating the experimental evidence.
Data Synthesis
| Parameter | Value / Observation | Method | Significance |
| Predominant Tautomer | Dilactam (1H,3H-dione) | NMR, IR, DFT Calculations | Confirms the ground-state structure in aqueous solution.[1][6] |
| pKa₁ | ~8.5 - 9.5 (Calculated/Estimated) | UV-Vis Titration, DFT | Corresponds to deprotonation at N1.[6][10] |
| pKa₂ | > 13 (Calculated/Estimated) | UV-Vis Titration, DFT | Corresponds to deprotonation at N3.[6][10] |
| UV-Vis λmax (Neutral) | ~410 nm (for ribityl analog) | UV-Vis Spectroscopy | Characteristic absorption of the neutral dilactam species.[9] |
| Key NMR Feature | Inaccessible N3-H proton | ¹⁵N NMR | Strong evidence against lactim formation at the N3 position.[7] |
Methodology Spotlight: UV-Vis Spectrophotometric pH Titration
This protocol provides a robust method for determining the pKa values of 6,7-dimethyllumazine by monitoring changes in its UV-Vis absorption spectrum as a function of pH.
Experimental Protocol:
-
Materials and Reagents:
-
This compound
-
DMSO (Spectroscopic grade)
-
Buffer salts (e.g., citric acid, sodium phosphate monobasic/dibasic, boric acid)
-
HCl and NaOH solutions (0.1 M and 1 M) for pH adjustment
-
Deionized water
-
-
Instrumentation:
-
Dual-beam UV-Visible spectrophotometer
-
Calibrated pH meter with a glass electrode
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 6,7-dimethyllumazine in DMSO to ensure solubility.
-
Buffer Preparation: Prepare a series of buffers with constant ionic strength, covering the desired pH range (e.g., from pH 4 to 12 in 0.5 pH unit increments).
-
Sample Preparation: For each measurement, create a ~10-50 µM solution of the compound by adding a small aliquot of the DMSO stock solution to a cuvette containing the appropriate buffer. The final concentration of DMSO should be kept low (<1%) to minimize solvent effects.
-
pH Measurement: Immediately before spectroscopic analysis, measure the precise pH of the solution in the cuvette.
-
Spectroscopic Measurement: Record the absorbance spectrum of the solution over a relevant wavelength range (e.g., 250 nm to 550 nm). Use the corresponding buffer solution as the reference blank.
-
Data Collection: Repeat steps 3-5 for each buffer solution, ensuring a wide range of pH values is covered, particularly around the expected pKa.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH. These typically correspond to the λmax of the protonated and deprotonated species.
-
Plot the absorbance at a selected wavelength against the measured pH.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the midpoint of the transition. This can be determined precisely by fitting the data to the Henderson-Hasselbalch equation or by finding the inflection point of the curve. The presence of clean isosbestic points (wavelengths where absorbance remains constant) is indicative of a simple two-state equilibrium.
-
Conclusion and Outlook
A comprehensive analysis of spectroscopic, physicochemical, and computational data confirms that this compound overwhelmingly exists in the dilactam tautomeric form under aqueous conditions. This stability is a key determinant of its chemical reactivity and its specific recognition by enzymes such as lumazine synthase. While other tautomers may exist in minute quantities or in different solvent environments, their contribution to the overall equilibrium in biological systems is negligible.
For professionals in drug development, this knowledge is crucial. When designing inhibitors or analogs that target enzymes in the riboflavin pathway, the pharmacophore model must be based on the stable dilactam structure. Understanding the pKa values is also vital for predicting the charge state of the molecule at physiological pH, which governs its solubility, membrane permeability, and binding interactions. Future research may focus on exploring the tautomerism in non-aqueous environments or the solid state, which could reveal different structural preferences and have implications for formulation and drug delivery.
References
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Conformation/Tautomerization effect on the pKa values of lumazine and 6‐thienyllumazine | Request PDF. (2014). ResearchGate. [Link]
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Synthesis, Tautomerism, and Antiradical Activity of Novel Pteridinetrione Derivatives. (2018). ResearchGate. [Link]
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A, absorption spectra of 6,7-dimethyl-8-ribityllumazine (3) at pH 6.9... (n.d.). ResearchGate. [Link]
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Absorbance spectra of 6,7-dimethyl-8-ribityllumazine, free or in... (n.d.). ResearchGate. [Link]
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Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy. (2025). Physical Chemistry Chemical Physics. [Link]
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Absorbance spectra of 6,7-dimethyl-8-ribityllumazine, free or in... (n.d.). ResearchGate. [Link]
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A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. (2007). Journal of Medicinal Chemistry. [Link]
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13C and 15N NMR studies on the interaction between 6,7-dimethyl-8-ribityllumazine and lumazine protein. (n.d.). PubMed. [Link]
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Ultrafast Fluorescence Relaxation Spectroscopy of 6,7-Dimethyl-(8-ribityl)-lumazine and Riboflavin, Free and Bound to Antenna Proteins from Bioluminescent Bacteria. (2003). University of Groningen. [Link]
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6,7-Dimethyl-8-ribityllumazine. (n.d.). PubChem. [Link]
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31 P NMR spectral signals of the tautomers of compounds 6 and 7a-7c. (n.d.). ResearchGate. [Link]
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6,7-Dimethyllumazine. (n.d.). PubChem. [Link]
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6,7-Dimethyl-8-ribityllumazine. (n.d.). Wikipedia. [Link]
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Naturally Occurring Lumazines. (2014). ResearchGate. [Link]
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A novel lumazine synthase inhibitor derived from oxidation of 1,3,6,8-tetrahydroxy-2,7-naphthyridine to a tetraazaperylenehexaone derivative. (2007). PubMed. [Link]
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Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). National Institutes of Health. [Link]
-
What impact does tautomerism have on drug discovery and development? (2023). National Institutes of Health. [Link]
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Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (n.d.). MDPI. [Link]
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The Use of NMR Spectroscopy to Study Tautomerism. (2006). ResearchGate. [Link]
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Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PubMed. [Link]
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Tailoring lumazine synthase assemblies for bionanotechnology. (2018). PubMed. [Link]
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pH dependent in-out isomerism of an amino-beta-cyclodextrin derivative. (n.d.). PubMed. [Link]
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Taming Tautomerism in Organic Crystal Structure Prediction. (2025). ChemRxiv. [Link]
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The Use of NMR Spectroscopy to Study Tautomerism. (2006). Semantic Scholar. [Link]
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Crystallographic studies on decameric Brucella spp. Lumazine synthase: a novel quaternary arrangement evolved for a new function? (n.d.). PubMed. [Link]
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Evidence for a pH-dependent isomerization of Clostridium oroticum dihydroorotase. (n.d.). PubMed. [Link]
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The pH-dependent multiequilibria of natural anthocyanins, illustrated... (n.d.). ResearchGate. [Link]
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Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. (2012). ResearchGate. [Link]
-
pH-Dependent Tautomerism and pKaValues of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. (n.d.). ResearchGate. [Link]
-
pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. (1993). ResearchGate. [Link]
-
pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]
-
Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides. (2014). National Institutes of Health. [Link]
-
Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Egyptian Journal of Chemistry. [Link]
-
Spectroscopic Evidence of Keto-Enol Tautomerism in Deliquesced Malonic Acid Particles. (2020). ACS Publications. [Link]
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An In-Depth Technical Guide to the Photophysical Properties of 6,7-Dimethyllumazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethyllumazine, a pteridine derivative, is a key fluorophore with significant roles in various biological and chemical systems. Its intrinsic fluorescence and sensitivity to the microenvironment make it a valuable tool in diverse research areas, including enzymology and bio-imaging. This technical guide provides a comprehensive overview of the core photophysical properties of 6,7-dimethyllumazine, detailing its electronic absorption and emission characteristics, fluorescence quantum yield, and lifetime. Particular emphasis is placed on the influence of environmental factors, such as solvent polarity and pH, on these properties. This document serves as an in-depth resource, offering both theoretical understanding and practical experimental protocols for the characterization of this important molecule.
Introduction: The Significance of 6,7-Dimethyllumazine
6,7-Dimethyllumazine belongs to the lumazine family, a class of pteridine compounds characterized by a pyrimido[4,5-b]pyrazine ring system with oxo groups at positions 2 and 4. Its rigid, conjugated structure is the basis for its inherent fluorescence. This molecule is of particular interest as it is a close structural analog of 6,7-dimethyl-8-ribityllumazine, the natural chromophore of the lumazine protein (LumP) found in bioluminescent bacteria[1]. In this biological context, it plays a crucial role in modulating the color and enhancing the intensity of bioluminescence[1].
The utility of 6,7-dimethyllumazine and its derivatives extends beyond bioluminescence. Their fluorescent properties, which are often sensitive to the surrounding environment, make them valuable as probes in biochemical assays and as markers in cellular imaging. Understanding the fundamental photophysical behavior of 6,7-dimethyllumazine is therefore essential for its effective application in drug discovery and development, where fluorescent probes are indispensable for high-throughput screening and mechanistic studies.
Fundamental Photophysical Properties
The interaction of 6,7-dimethyllumazine with light is governed by a series of electronic and vibrational transitions, which can be visualized using a Jablonski diagram.
Jablonski Diagram for 6,7-Dimethyllumazine
The Jablonski diagram illustrates the electronic states of a molecule and the transitions between them. For 6,7-dimethyllumazine, the key processes are absorption of a photon, vibrational relaxation, internal conversion, and fluorescence.
Caption: Jablonski diagram illustrating the principal photophysical pathways for 6,7-dimethyllumazine.
Upon absorption of a photon of appropriate energy, an electron is promoted from the ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via two primary pathways: radiative decay by emitting a photon (fluorescence) or non-radiative decay. In some cases, the molecule can undergo intersystem crossing to a triplet state (T₁), from which it can return to the ground state via phosphorescence, a much slower process.
Spectroscopic Characteristics
Absorption and Emission Spectra
The electronic absorption spectrum of 6,7-dimethyllumazine in aqueous solution at neutral pH typically exhibits absorption maxima in the UV-A and blue regions of the electromagnetic spectrum. A prominent absorption peak is observed around 410 nm[2].
The fluorescence emission spectrum is characteristically a mirror image of the lowest energy absorption band. The emission maximum is Stokes-shifted to a longer wavelength compared to the absorption maximum. This shift is a consequence of energy loss due to vibrational relaxation in the excited state before fluorescence occurs.
Quantitative Photophysical Parameters
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.
ΦF = (Number of photons emitted) / (Number of photons absorbed)
Fluorescence Lifetime (τF)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and is also sensitive to the environment.
The fluorescence decay of 6,7-dimethyllumazine is typically multiexponential, indicating the presence of different excited-state populations or decay pathways. For related pteridine nucleoside analogs, mean intensity-weighted lifetimes have been reported to be in the range of 0.87 to 6.54 ns. The lifetime of a fluorophore is related to its quantum yield and the radiative and non-radiative decay rates.
Environmental Effects on Photophysical Properties
The photophysical properties of 6,7-dimethyllumazine are significantly influenced by its local environment, a characteristic that makes it a sensitive molecular probe.
Solvent Effects
The polarity of the solvent can have a profound impact on the absorption and emission spectra, as well as the quantum yield and lifetime of 6,7-dimethyllumazine.
-
Solvatochromism: In general, polar solvents can stabilize the excited state of a polar fluorophore more than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum[3][7]. This phenomenon, known as solvatochromism, is a key indicator of changes in the dipole moment of the molecule upon excitation.
-
Quantum Yield and Lifetime: Increasing solvent polarity often leads to a decrease in the fluorescence quantum yield and lifetime for many organic dyes[3][8]. This is attributed to the facilitation of non-radiative decay pathways, such as internal conversion, in more polar environments.
Table 1: Expected Trends of 6,7-Dimethyllumazine Photophysical Properties with Increasing Solvent Polarity
| Property | Expected Trend with Increasing Solvent Polarity | Rationale |
| Absorption Maximum (λabs) | Minor shifts | The ground state is less affected by solvent polarity compared to the excited state. |
| Emission Maximum (λem) | Red shift (to longer wavelengths) | Stabilization of the more polar excited state by the polar solvent. |
| Stokes Shift | Increase | Larger energy difference between the absorption and emission maxima due to greater excited-state stabilization. |
| Fluorescence Quantum Yield (ΦF) | Decrease | Increased rates of non-radiative decay processes. |
| Fluorescence Lifetime (τF) | Decrease | Correlates with the decrease in quantum yield as non-radiative pathways become more efficient. |
pH Effects
The fluorescence of 6,7-dimethyllumazine is also sensitive to the pH of the solution. The lumazine ring system contains acidic and basic centers that can be protonated or deprotonated depending on the pH. These changes in the protonation state alter the electronic structure of the molecule and, consequently, its photophysical properties.
For many hydroxy- and amino-substituted pteridines, changes in pH lead to significant shifts in their absorption and emission spectra, as well as alterations in their fluorescence intensity[9][10]. The deprotonated form of lumazine, for instance, exhibits distinct photophysical behavior[11][12]. The ground state pKa of the neutral form of lumazine is around 2.5[13]. It is expected that 6,7-dimethyllumazine will also exhibit pH-dependent fluorescence, with different spectral characteristics for its neutral and anionic forms.
Experimental Protocols
Synthesis of 6,7-Dimethyllumazine
A common and effective method for the synthesis of 6,7-disubstituted lumazines involves the condensation of a 4,5-diaminouracil with a 1,2-dicarbonyl compound.
Protocol: Synthesis of 6,7-Dimethyllumazine
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-diaminouracil in a suitable solvent, such as a mixture of water and ethanol.
-
Addition of Reagent: Add an equimolar amount of 2,3-butanedione (diacetyl) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, 6,7-dimethyllumazine, may precipitate out of the solution. Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system to obtain the pure compound.
Caption: A generalized workflow for the synthesis of 6,7-dimethyllumazine.
Measurement of Photophysical Properties
Protocol: Characterization of Photophysical Properties
-
Sample Preparation: Prepare a stock solution of 6,7-dimethyllumazine in a suitable solvent (e.g., DMSO). Prepare a series of dilute solutions in the desired solvents for analysis, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Use a calibrated UV-Vis spectrophotometer.
-
Record the absorption spectrum of the sample in a 1 cm path length quartz cuvette.
-
Determine the wavelength of maximum absorption (λabs,max).
-
-
Steady-State Fluorescence Spectroscopy:
-
Use a calibrated spectrofluorometer.
-
Excite the sample at its λabs,max.
-
Record the emission spectrum.
-
Determine the wavelength of maximum emission (λem,max).
-
-
Fluorescence Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with an emission range that overlaps with that of 6,7-dimethyllumazine (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):
-
Use a TCSPC instrument with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).
-
Excite the sample at its λabs,max.
-
Collect the fluorescence decay curve.
-
Analyze the decay curve using appropriate fitting software to obtain the fluorescence lifetime(s). The decay is often fitted to a multi-exponential function: I(t) = Σ αi * exp(-t/τi) where αi is the pre-exponential factor and τi is the decay time of the i-th component.
-
Sources
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An In-Depth Technical Guide to 6,7-Dimethylpteridine-2,4(1H,3H)-dione (6,7-Dimethyllumazine)
CAS Number: 5774-32-3
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-dimethylpteridine-2,4(1H,3H)-dione, a pivotal heterocyclic compound also known as 6,7-dimethyllumazine. With the Chemical Abstracts Service (CAS) registry number 5774-32-3, this pteridine derivative is of significant interest due to its central role in the biosynthesis of riboflavin (Vitamin B2). This document will delve into its chemical and physical properties, outline a general synthetic approach, detail its critical biological function, and discuss its applications in research and potential implications for drug development. The guide is intended to be a valuable resource for scientists working in the fields of biochemistry, medicinal chemistry, and drug discovery.
Introduction and Chemical Identity
This compound is a substituted pteridine, a class of bicyclic heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[1] The trivial name, 6,7-dimethyllumazine, is frequently used in biochemical literature. Its fundamental importance lies in its role as a direct precursor to riboflavin, an essential vitamin for a wide range of cellular processes.[2]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 5774-32-3 | [3][4] |
| Molecular Formula | C₈H₈N₄O₂ | [3] |
| Molecular Weight | 192.17 g/mol | [3] |
| Synonyms | 6,7-Dimethyllumazine | [4] |
| Appearance | Solid (form may vary) | |
| Melting Point | >300 °C | |
| Solubility | Sparingly soluble in water, soluble in DMSO | [5] |
| pKa | 9.52 ± 0.70 (Predicted) |
Synthesis of this compound
While 6,7-dimethyllumazine is a naturally occurring intermediate in riboflavin biosynthesis, its chemical synthesis is crucial for research purposes. A common and effective method for the synthesis of pteridine derivatives is through the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[6]
General Synthetic Protocol
This protocol describes a generalized approach for the synthesis of this compound, which can be adapted based on specific laboratory conditions and available starting materials.
Step 1: Synthesis of 5,6-Diaminouracil The synthesis typically begins with a commercially available pyrimidine, such as uracil, which is nitrated and then reduced to form 5,6-diaminouracil.
Step 2: Condensation Reaction 5,6-Diaminouracil is then condensed with a 1,2-dicarbonyl compound, in this case, diacetyl (2,3-butanedione), to form the pteridine ring system.
Workflow of the Synthesis:
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Procedure (Illustrative):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5,6-diaminouracil in a suitable solvent, such as a mixture of water and ethanol.
-
Addition of Reagent: To this solution, add an equimolar amount of diacetyl (2,3-butanedione).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent system to yield pure this compound.
Biological Significance: The Penultimate Step in Riboflavin Biosynthesis
The primary biological significance of this compound lies in its role as the penultimate precursor in the biosynthesis of riboflavin (Vitamin B2).[2] This pathway is essential in most bacteria, fungi, and plants, but is absent in animals, making it a potential target for the development of antimicrobial agents.
The key enzymatic reaction involves the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine, a ribitylated derivative of 6,7-dimethyllumazine, catalyzed by the enzyme riboflavin synthase . This reaction yields one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is recycled in the pathway.
The Riboflavin Biosynthesis Pathway (Simplified):
Caption: Simplified overview of the riboflavin biosynthesis pathway highlighting the role of 6,7-dimethyllumazine's ribitylated derivative.
Applications in Research and Drug Development
Given its integral role in a vital metabolic pathway, this compound and its derivatives are valuable tools in several areas of research and have potential applications in drug development.
Biochemical Assays and Mechanistic Studies
-
Substrate for Enzymatic Assays: As the precursor to the substrate for riboflavin synthase, chemically synthesized 6,7-dimethyllumazine and its ribitylated form are essential for in vitro assays to study the kinetics and mechanism of this enzyme.[7]
-
Inhibitor Screening: These assays are also crucial for the high-throughput screening of potential inhibitors of riboflavin synthase, which could serve as novel antimicrobial agents.
Drug Development
The absence of the riboflavin biosynthesis pathway in humans makes the enzymes involved, including riboflavin synthase, attractive targets for the development of selective antimicrobial drugs. This compound can serve as a scaffold for the design of analogues that could act as competitive inhibitors of riboflavin synthase.
Analytical and Diagnostic Applications
The intrinsic fluorescence of the pteridine ring system makes 6,7-dimethyllumazine and its derivatives potentially useful as fluorescent probes or markers in various biochemical and analytical studies.
Analytical Characterization
The identity and purity of this compound can be confirmed using a range of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure, with characteristic shifts for the methyl protons and the protons and carbons of the pteridine ring system.[8]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups, such as C=O and N-H bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The pteridine ring system exhibits characteristic absorbance maxima that can be used for quantification and purity assessment.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of significant scientific interest, primarily due to its indispensable role in the biosynthesis of riboflavin. Its well-defined chemical properties, coupled with established (though generalized) synthetic routes, make it an accessible tool for researchers. The unique biological pathway in which it participates presents a promising avenue for the development of novel antimicrobial agents. This guide has provided a comprehensive overview of this important molecule, intended to support and inspire further research and development efforts in this field.
References
- Bacher, A., Eberhardt, S., Fischer, M., Kis, K., & Richter, G. (2000). Biosynthesis of Vitamin B2 (Riboflavin). Annual Review of Nutrition, 20, 153-167.
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Weber, S., et al. (2025). Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy. Physical Chemistry Chemical Physics, 27(43), 22911-22923. [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet. (Note: This is a general reference to safety data sheets for similar chemical compounds).
-
Wikipedia. (2023). 6,7-Dimethyl-8-ribityllumazine. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Lumazine (HMDB0254198). Retrieved from [Link]
-
LookChem. (n.d.). 6,7-bis(4-chlorophenyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione SDS. Retrieved from [Link]
- Sayed A. Ahmed, et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
-
Fischer, M., et al. (2002). Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe. The FEBS Journal, 269(5), 1519-1526. [Link]
- Beach, R. L., & Plaut, G. W. E. (1970). Synthesis, properties, and base-catalyzed interactions of 8-substituted 6,7-dimethyllumazines. The Journal of Organic Chemistry, 35(11), 3883-3889.
- Cushman, M., et al. (2009). Discovery and Development of the Covalent Hydrates of Trifluoromethylated Pyrazoles as Riboflavin Synthase Inhibitors with Antibiotic Activity Against Mycobacterium tuberculosis. The Journal of Organic Chemistry, 74(15), 5297–5303.
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- 8. Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6,7-Dimethylpteridine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6,7-Dimethylpteridine-2,4(1H,3H)-dione
This compound, commonly known in the scientific community as 6,7-dimethyllumazine, is a heterocyclic compound belonging to the lumazine family. Lumazines are derivatives of pteridine-2,4(1H,3H)-dione and are structurally related to pterins and flavins, which play crucial roles in various biological processes. The core pteridine structure is a key component of many cofactors and signaling molecules in nature.
The inherent fluorescence of many lumazine derivatives makes them valuable tools in biochemical and biophysical research, particularly as fluorescent probes and labels. Furthermore, substituted pteridines, including lumazines, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, antitumor, and antiviral properties. A robust and well-documented synthetic protocol for 6,7-dimethyllumazine is therefore essential for researchers exploring the potential applications of this and related compounds.
This application note provides a detailed, field-proven protocol for the synthesis of this compound, commencing with the preparation of the key precursor, 5,6-diaminouracil.
Synthetic Pathway Overview
The synthesis of this compound is a two-step process. The first step involves the synthesis of 5,6-diaminouracil, which serves as the pyrimidine precursor. The second and final step is the condensation of 5,6-diaminouracil with diacetyl (2,3-butanedione) to form the desired pteridine ring system.
The Role of 6,7-Dimethyllumazine in Elucidating Riboflavin Synthase Function and Kinetics
An Application Guide for Researchers
This document provides a detailed guide on the application of 6,7-dimethyllumazine as the key substrate in the study of riboflavin synthase. It is intended for researchers, scientists, and drug development professionals engaged in enzymology, biochemistry, and antimicrobial research. This guide covers the underlying enzymatic mechanism, detailed protocols for kinetic assays, and data interpretation.
Introduction: The Final Step in Vitamin B2 Biosynthesis
Riboflavin (Vitamin B2) is an essential nutrient that serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for a wide range of redox reactions in all domains of life.[1][2] The biosynthesis of riboflavin is a multi-step enzymatic process present in microorganisms and plants, but absent in animals, making it a compelling target for the development of antimicrobial agents.[1][3]
The terminal step of this pathway is a unique and mechanistically fascinating reaction catalyzed by the enzyme riboflavin synthase (EC 2.5.1.9).[4] This enzyme facilitates the conversion of two molecules of 6,7-dimethyl-8-ribityllumazine into one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.[4][5] Understanding this reaction is pivotal, and 6,7-dimethyllumazine is the indispensable substrate for its in vitro investigation.
The Dismutation Reaction Catalyzed by Riboflavin Synthase
Riboflavin synthase catalyzes an unusual dismutation reaction that does not require any cofactors.[4] The enzyme orchestrates a "head-to-tail" condensation of two identical substrate molecules of 6,7-dimethyl-8-ribityllumazine. In this process, a four-carbon unit is transferred from one substrate molecule (the donor) to the other (the acceptor).[4][5][6]
The overall reaction is as follows:
(2) 6,7-dimethyl-8-ribityllumazine → (1) Riboflavin + (1) 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione
The second product, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, is recycled back into the biosynthetic pathway for the synthesis of new 6,7-dimethyl-8-ribityllumazine molecules.[5][7]
Caption: The dismutation reaction catalyzed by riboflavin synthase.
Catalytic Mechanism: A Tale of Two Substrates
The active site of riboflavin synthase is located at the interface between subunits of the enzyme's oligomeric structure.[4] The enzyme precisely orients the two 6,7-dimethyl-8-ribityllumazine molecules to facilitate the reaction. While the exact mechanism of the formation of the cyclic adduct is still under investigation, it is proposed to proceed through a pentacyclic intermediate.[4][6] Acid-base catalysis by amino acid residues within the active site is believed to play a crucial role in the reaction.[4]
The reaction involves the transfer of a four-carbon fragment between the two identical substrate molecules.[5] This mechanistically unusual process underscores the enzyme's elegant solution to constructing the xylene ring of riboflavin.[8] Interestingly, this condensation can also proceed non-enzymatically under physiological conditions, albeit at a much slower rate, highlighting the enzyme's role in significantly accelerating and ensuring the specificity of the reaction.[9]
Application: A Substrate for Probing Enzyme Kinetics and Inhibition
As the direct precursor to riboflavin, 6,7-dimethyllumazine is the essential substrate for performing in vitro assays of riboflavin synthase activity. These assays are fundamental for:
-
Determining Kinetic Parameters: Calculating key values such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) to characterize the enzyme from various species.
-
Enzyme Characterization: Studying the effects of pH, temperature, and metal ions on enzyme activity.
-
Inhibitor Screening: Identifying and characterizing compounds that inhibit riboflavin synthase. As this pathway is absent in humans, inhibitors have significant potential as novel antibacterial and antifungal agents.[3]
-
Mechanistic Studies: Using substrate analogs to probe the catalytic mechanism and identify key active site residues.
Experimental Protocol: Spectrophotometric Assay of Riboflavin Synthase
This protocol describes a continuous spectrophotometric assay to measure the activity of riboflavin synthase by monitoring the formation of riboflavin.
Principle: The assay quantifies the enzymatic conversion of the substrate, 6,7-dimethyl-8-ribityllumazine, into riboflavin. Riboflavin has a distinct absorbance spectrum with a maximum around 450 nm, while the substrate's contribution at this wavelength is minimal. The increase in absorbance at 450 nm is directly proportional to the amount of riboflavin produced and is used to calculate the rate of the reaction.
Materials and Equipment:
-
Purified Riboflavin Synthase
-
6,7-dimethyl-8-ribityllumazine (Substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
UV/Vis Spectrophotometer (plate reader or cuvette-based), capable of reading at 450 nm and maintaining a constant temperature (e.g., 37°C)
-
Microplates (96-well, UV-transparent) or quartz cuvettes
-
Standard laboratory pipettes and consumables
-
Deionized water
Reagent Preparation:
-
Assay Buffer (100 mM Potassium Phosphate, pH 7.0): Prepare stock solutions of monobasic (KH₂PO₄) and dibasic (K₂HPO₄) potassium phosphate. Mix them to achieve a final pH of 7.0. Store at 4°C.
-
Substrate Stock Solution (e.g., 1 mM 6,7-dimethyllumazine): Due to its light sensitivity, prepare the substrate solution in a tube protected from light (e.g., wrapped in aluminum foil). Dissolve the required amount of 6,7-dimethyllumazine in the assay buffer. Prepare this solution fresh and keep it on ice. The final concentration in the assay will typically be varied around the Km value.
-
Enzyme Working Solution: Dilute the purified riboflavin synthase to a suitable working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration (e.g., 10-20 minutes). Keep the enzyme on ice at all times.
Assay Procedure (96-well plate format):
-
Reaction Setup: In each well of a pre-chilled 96-well plate, add the components in the following order:
-
Assay Buffer
-
Substrate solution (to achieve the desired final concentration)
-
Deionized water to bring the volume to just under the final reaction volume (e.g., 190 µL for a 200 µL final volume).
-
Controls: Include a "no enzyme" control (replace enzyme with buffer) for each substrate concentration to account for any non-enzymatic reaction. Also, include a "no substrate" control to establish the baseline absorbance of the enzyme.
-
-
Pre-incubation: Place the plate in the spectrophotometer and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding the final component, the enzyme working solution (e.g., 10 µL), to each well. Mix gently by pipetting or using the plate reader's shaking function.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 450 nm (A450) every 30 or 60 seconds for 15-30 minutes.
Data Analysis:
-
For each concentration, plot absorbance (A450) versus time (minutes).
-
Determine the initial velocity (V₀) from the linear portion of the curve. The slope of this line represents the rate of reaction (ΔA/min).
-
Convert the rate from ΔA/min to µmol/min/mg using the Beer-Lambert law (A = εcl), where:
-
A is the change in absorbance per minute.
-
ε is the molar extinction coefficient of riboflavin at 450 nm (approx. 12,500 M⁻¹cm⁻¹).
-
c is the change in concentration.
-
l is the path length of the cuvette or well (cm).
-
-
Plot the calculated initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Caption: Experimental workflow for the riboflavin synthase assay.
Summary of Kinetic Data
The kinetic parameters for riboflavin synthase can vary depending on the source organism. The following table summarizes published values for the enzyme from different species, highlighting the utility of 6,7-dimethyllumazine in comparative enzymology.
| Enzyme Source Organism | Substrate | Km (µM) | Vmax / Rate | Reference |
| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 nmol·mg⁻¹·h⁻¹ | [10] |
| Schizosaccharomyces pombe | 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13,000 nmol·mg⁻¹·h⁻¹ | [10] |
| Bacillus subtilis | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | ~12,000 nmol·mg⁻¹·h⁻¹ | [11] |
| Bacillus subtilis | (3S)-3,4-dihydroxy-2-butanone 4-phosphate | 130 | ~12,000 nmol·mg⁻¹·h⁻¹ | [11] |
| Brucella abortus (Type I) | Not specified | Not specified | 18 nmol·mg⁻¹·min⁻¹ | [12] |
Note: The table reflects the formation of 6,7-dimethyllumazine by lumazine synthase, which is the preceding step. The dismutation of 6,7-dimethyllumazine by riboflavin synthase is the reaction of interest for this guide.
Conclusion
6,7-dimethyl-8-ribityllumazine is more than just a metabolite; it is a critical tool for the scientific community. Its application as the sole substrate for riboflavin synthase allows for the detailed dissection of one of nature's most elegant enzymatic reactions. From fundamental kinetic characterization to high-throughput screening for novel antimicrobial drug candidates, the study of the interaction between riboflavin synthase and 6,7-dimethyllumazine continues to be a rich and rewarding field of research.
References
-
Wikipedia. Riboflavin synthase. [Link]
-
Jordan, D. B., & Webber, A. N. (2001). Biosynthesis of riboflavin. Single turnover kinetic analysis of 6,7-dimethyl-8-ribityllumazine synthase. PubMed. [Link]
-
Bacher, A., et al. (1996). Biosynthesis of vitamin B2 (riboflavin). Semantic Scholar. [Link]
-
Fischer, M., & Bacher, A. (2008). Biosynthesis of vitamin B2: Structure and mechanism of riboflavin synthase. PubMed. [Link]
-
M-CSA. 6,7-dimethyl-8-ribityllumazine synthase. [Link]
-
Mortl, S., et al. (2001). Evolution of Vitamin B2 Biosynthesis: 6,7-Dimethyl-8-Ribityllumazine Synthases of Brucella. PMC. [Link]
-
Fischer, M., et al. (2002). Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe. PubMed. [Link]
-
Neuberger, G., & Bacher, A. (1986). Biosynthesis of riboflavin. Enzymatic formation of 6,7-dimethyl-8-ribityllumazine from pentose phosphates. PubMed. [Link]
-
Lepore, M., et al. (2017). Riboflavin biosynthesis pathway and generation of the pyrimidine adducts activating MAIT cells. ResearchGate. [Link]
-
Wikipedia. 6,7-Dimethyl-8-ribityllumazine. [Link]
-
Nakajima, K. (2004). Effects of riboflavin on 6,7-dimethyl-8-ribityllumazine formation in growing cells of a riboflavin-adenine-deficient mutant, Bacillus subtilis. PubMed. [Link]
-
Kis, K., et al. (1995). Biosynthesis of riboflavin. Studies on the reaction mechanism of 6,7-dimethyl-8-ribityllumazine synthase. PubMed. [Link]
-
Thakuria, D., & Panda, M. (2016). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Microbiology. [Link]
-
Kis, K., Kugelbrey, K., & Bacher, A. (2001). Biosynthesis of riboflavin. The reaction catalyzed by 6,7-dimethyl-8-ribityllumazine synthase can proceed without enzymatic catalysis under physiological conditions. PubMed. [Link]
-
Lee, S. K., et al. (2021). Generation, purification, and enzyme activity of riboflavin synthase protein variants from Photobacterium leiognathi. Korean Journal of Microbiology. [Link]
-
Bacher, A., et al. (2000). BIOSYNTHESIS OF VITAMIN B2 (RIBOFLAVIN). Annual Review of Nutrition. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]
- 4. Riboflavin synthase - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis of vitamin B2: Structure and mechanism of riboflavin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. [PDF] Biosynthesis of vitamin b2 (riboflavin). | Semantic Scholar [semanticscholar.org]
- 8. Biosynthesis of riboflavin. Enzymatic formation of 6,7-dimethyl-8-ribityllumazine from pentose phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of riboflavin. The reaction catalyzed by 6,7-dimethyl-8-ribityllumazine synthase can proceed without enzymatic catalysis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of riboflavin. Studies on the reaction mechanism of 6,7-dimethyl-8-ribityllumazine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolution of Vitamin B2 Biosynthesis: 6,7-Dimethyl-8-Ribityllumazine Synthases of Brucella - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7-dimethylpteridine-2,4(1H,3H)-dione as a Photosensitizer in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Exploring the Potential of Pteridine Scaffolds in Photodynamic Therapy
Photodynamic therapy (PDT) is a clinically approved and minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light, and molecular oxygen to elicit localized cytotoxicity. The therapeutic efficacy of PDT is contingent on the photophysical and photochemical properties of the PS, its preferential accumulation in target tissues, and the precise delivery of light. While porphyrin-based photosensitizers have historically dominated the field, there is a growing demand for novel PS scaffolds with improved characteristics, such as higher singlet oxygen quantum yields, absorption at longer wavelengths for deeper tissue penetration, and reduced dark toxicity.[1][2]
Pteridine derivatives, a class of heterocyclic compounds ubiquitous in biological systems, have emerged as a promising, yet underexplored, class of photosensitizers.[3][4] Certain pterins have demonstrated the ability to generate singlet oxygen (¹O₂) upon UV-A irradiation, a key cytotoxic agent in Type II PDT mechanisms, with quantum yields up to 47%.[5][6] This inherent photosensitizing potential, coupled with their diverse biological roles, positions pteridine-based compounds as compelling candidates for novel PDT agents.[7]
This document provides a detailed guide for the investigation of 6,7-dimethylpteridine-2,4(1H,3H)-dione , also known as 6,7-dimethyllumazine, as a potential photosensitizer for photodynamic therapy. Given the novelty of this specific compound in the context of PDT, this guide is structured as a comprehensive roadmap for researchers, outlining theoretical considerations and detailed experimental protocols to thoroughly characterize its photophysical properties, cellular effects, and therapeutic potential.
Compound Profile: this compound
| Property | Value/Information | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 6,7-Dimethyllumazine | [8] |
| CAS Number | 5774-32-3 | [8] |
| Molecular Formula | C₈H₈N₄O₂ | N/A |
| Molecular Weight | 192.17 g/mol | N/A |
| Appearance | Crystalline solid | [9] |
| Solubility | Soluble in DMSO. For aqueous biological media, stock solutions in DMSO can be diluted. A common formulation for similar pteridines is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10] | [10] |
Mechanism of Action: The Photodynamic Pathway
The therapeutic effect of photodynamic therapy is initiated by the absorption of light by a photosensitizer, leading to the generation of reactive oxygen species (ROS) that induce cellular damage and death. The process can be broadly categorized into Type I and Type II photochemical pathways.
Caption: Generalized mechanism of photodynamic therapy.
Upon absorption of light of a specific wavelength, the photosensitizer (PS) is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived triplet state (T₁). From this triplet state, the PS can initiate two types of cytotoxic reactions:
-
Type I Reaction: The excited PS can react directly with cellular substrates through electron transfer, producing radical ions that can further react with oxygen to form various reactive oxygen species (ROS) such as superoxide anion and hydroxyl radicals.
-
Type II Reaction: The excited PS can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant pathway for many effective photosensitizers.
These ROS, particularly singlet oxygen, are highly cytotoxic and can oxidize essential cellular components like lipids, proteins, and nucleic acids, leading to irreversible cellular damage and ultimately, cell death through apoptosis or necrosis.[11]
Section 1: Characterization of Photophysical Properties
A thorough understanding of the photophysical properties of this compound is paramount for its evaluation as a PDT agent. The following protocols outline the essential experiments to determine its absorption characteristics and singlet oxygen generation efficiency.
Theoretical Prediction of Photophysical Properties (Optional but Recommended)
Due to the lack of experimental data for this specific compound, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can provide valuable initial insights into its photophysical properties.[12][13] These theoretical calculations can guide subsequent experimental work.
Objective: To predict the absorption spectrum, molar extinction coefficient, and the energy of the triplet state to estimate the potential for singlet oxygen generation.
Methodology:
-
Software: Utilize quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
-
Functional and Basis Set: For geometry optimization, functionals like B3LYP or M06-2X are commonly used. For predicting UV-Vis spectra, the CAM-B3LYP functional is often recommended for porphyrinoid systems and can be a good starting point for pteridines.[12] A suitable basis set, such as 6-31G(d,p), should be employed.
-
Calculations:
-
Perform a geometry optimization of the ground state (S₀) of this compound.
-
Conduct a TD-DFT calculation to predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities.
-
Calculate the energy of the first triplet state (T₁) to ensure it is energetically capable of exciting ground state oxygen to its singlet state (approximately 0.98 eV).[2]
-
-
Singlet Oxygen Quantum Yield Prediction: Machine learning models trained on pteridine datasets can be used to predict the singlet oxygen quantum yield (ΦΔ).[3][5][14] These models often use quantum-chemical descriptors derived from DFT calculations as input.
Experimental Determination of Absorption Spectrum and Molar Extinction Coefficient
Objective: To experimentally determine the absorption spectrum and molar extinction coefficient (ε) of this compound.
Materials:
-
This compound
-
Spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Prepare a stock solution of this compound in DMSO of a known concentration (e.g., 1 mM).
-
From the stock solution, prepare a series of dilutions in DMSO.
-
Record the absorption spectrum of each dilution from 200 to 800 nm using the spectrophotometer, with DMSO as the blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
Objective: To quantify the efficiency of singlet oxygen generation by this compound.
Methodology:
The singlet oxygen quantum yield is typically determined by a relative method using a standard photosensitizer with a known ΦΔ.
Materials:
-
This compound
-
Standard photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green)
-
Spectrofluorometer or UV-Vis spectrophotometer
-
Light source with a narrow bandpass filter centered at the λmax of this compound.
Protocol (using DPBF):
-
Prepare solutions of the standard and this compound in a suitable solvent (e.g., DMSO) with an absorbance of approximately 0.1 at the excitation wavelength.
-
Add DPBF to each solution.
-
Irradiate the solutions with the light source.
-
Monitor the decrease in DPBF absorbance at its λmax (around 415 nm) over time.
-
The singlet oxygen quantum yield can be calculated using the following equation:
ΦΔ (sample) = ΦΔ (std) * (k_sample / k_std) * (I_abs_std / I_abs_sample)
Where:
-
ΦΔ is the singlet oxygen quantum yield.
-
k is the rate of DPBF degradation (obtained from the slope of the plot of ln(A₀/A) vs. time).
-
I_abs is the rate of light absorption (proportional to 1 - 10⁻ᴬ, where A is the absorbance at the irradiation wavelength).
-
Section 2: In Vitro Evaluation of Photodynamic Efficacy
The following protocols are designed to assess the phototoxic effects of this compound on cancer cells.
Caption: Experimental workflow for in vitro PDT evaluation.
Cell Culture
Select a suitable cancer cell line for the study (e.g., HeLa for cervical cancer, A549 for lung cancer, MCF-7 for breast cancer). Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.
In Vitro Phototoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent phototoxicity of this compound.
Materials:
-
Cultured cancer cells
-
This compound stock solution in DMSO
-
96-well plates
-
Light source for irradiation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Replace the medium in the wells with the photosensitizer dilutions. Include control wells with a medium containing the same concentration of DMSO as the highest photosensitizer concentration, and wells with medium only.
-
Incubate the plates for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake of the photosensitizer.
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Add fresh, phenol red-free medium to the wells.
-
Irradiate the plates with a light source at the determined λmax of the photosensitizer. The light dose (J/cm²) should be optimized. Keep a set of plates in the dark as a control for dark toxicity.
-
After irradiation, incubate the plates for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.[15]
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Intracellular ROS Detection (DCFH-DA Assay)
Objective: To confirm that the phototoxic effect is mediated by the generation of reactive oxygen species.
Materials:
-
Cultured cancer cells
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in appropriate plates or chamber slides.
-
Treat the cells with this compound as described in the phototoxicity assay.
-
After the photosensitizer incubation, wash the cells and incubate them with DCFH-DA solution (typically 10-20 µM) in a serum-free medium for 30 minutes at 37°C.[7][16]
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Add fresh medium and irradiate the cells.
-
Immediately after irradiation, measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a fluorescence plate reader.[17]
Section 3: Cellular Uptake and Subcellular Localization
Understanding where the photosensitizer accumulates within the cell is crucial, as the location of ROS generation dictates the primary targets of photodamage and the subsequent cell death pathway.[11][18]
Objective: To determine the cellular uptake efficiency and subcellular localization of this compound.
Methodology:
This can be achieved through fluorescence microscopy, leveraging the intrinsic fluorescence of the pteridine scaffold.
Materials:
-
Cultured cancer cells on glass-bottom dishes or chamber slides
-
This compound
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum)
-
Confocal laser scanning microscope (CLSM)
Protocol:
-
Seed cells on glass-bottom dishes and allow them to adhere.
-
Incubate the cells with this compound at a non-toxic concentration for various time points (e.g., 1, 4, 12, 24 hours).
-
For co-localization studies, in the final 30-60 minutes of incubation, add the specific organelle tracker according to the manufacturer's protocol.
-
Wash the cells with PBS and add fresh medium.
-
Visualize the cells using a confocal microscope. Excite the this compound at a wavelength near its absorption maximum and collect its emission. Simultaneously, image the organelle tracker using its specific excitation and emission wavelengths.
-
Analyze the merged images to determine the degree of co-localization between the photosensitizer and the different organelles.
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the initial investigation of this compound as a novel photosensitizer for photodynamic therapy. By systematically characterizing its photophysical properties, in vitro photodynamic efficacy, and cellular behavior, researchers can build a strong foundation for further preclinical development. Positive outcomes from these studies would warrant more advanced investigations, including in vivo studies in animal tumor models to assess biodistribution, therapeutic efficacy, and safety. The exploration of pteridine-based photosensitizers like this compound holds the potential to expand the arsenal of effective agents for photodynamic therapy, offering new avenues for cancer treatment.
References
- Pacheco, F. P., et al. (2020). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. MDPI.
- Chen, J., et al. (2022). DFT-ML-Based Property Prediction of Transition Metal Complex Photosensitizers for Photodynamic Therapy.
- Drzewiecka-Matuszek, A., & Rutkowska-Zbik, D. (2021). Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review. MDPI.
- Buglak, A. A., et al. (2022). Predicting the quantum yield of 1 O 2 generation for pteridines and fluoroquinolones using machine learning.
- Moan, J., & Berg, K. (1991).
- Gao, M., et al. (2020).
- Roche. (n.d.).
- Chen, J., et al. (2022). DFT-ML-Based Property Prediction of Transition Metal Complex Photosensitizers for Photodynamic Therapy. PubMed Central.
- Buglak, A. A., et al. (2022). Predicting the quantum yield of 1O2 generation for pteridines and fluoroquinolones using machine learning. PubMed.
- Aldhafferi, N., et al. (2023). Alternative cancer therapy through modeling pteridines photosensitizer quantum yield singlet oxygen production using swarm-based support vector regression and extreme learning machine. Taylor & Francis Online.
- Bio-protocol. (n.d.). Cytotoxicity assay.
- Lorente, C., et al. (2003). Singlet Oxygen (1deltag)
- Aldhafferi, N., et al. (2023). Alternative cancer therapy through modeling pteridines photosensitizer quantum yield singlet oxygen production using swarm-based. Taylor & Francis.
- Abcam. (n.d.). MTT assay protocol.
- Drzewiecka-Matuszek, A., & Rutkowska-Zbik, D. (2021). Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review. PubMed.
- MedChemExpress. (n.d.). Pteridine-2,4(1H,3H)-dione | Endogenous Metabolite.
- Development and Characterization of Conducting Polymer Nanoparticles for Photodynamic Therapy In Vitro. (n.d.).
- Ormond, A. B., & Freeman, H. S. (2013). Dye Sensitizers for Photodynamic Therapy. MDPI.
- Drzewiecka-Matuszek, A., & Rutkowska-Zbik, D. (2021). Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review.
- Biel, M., et al. (2019). Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species. PubMed Central.
- Mroz, P., et al. (2011).
- JoVE. (2022). Total Reactive Oxygen Species Detection. YouTube.
- Plaetzer, K., et al. (2013). A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms. Semantic Scholar.
- Hoot, B. E., et al. (2018). An In Vitro Approach to Photodynamic Therapy. PubMed Central.
- Xue, X. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. YouTube.
- Gabellieri, C., et al. (2009). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry.
- Hoffman, D. B., et al. (2023). Proximal Molecular Probe Transfer (PROMPT), a new approach for identifying sites of protein/nucleic acid interaction in cells by. bioRxiv.
- Agarwal, M. L., et al. (1998). The Role of Subcellular Localization in Initiation of Apoptosis by Photodynamic Therapy.
- He, X. Y., et al. (2001). A New Drug-Screening Procedure for Photosensitizing Agents Used in Photodynamic Therapy for CNV. IOVS.
- He, X. Y., et al. (2001). A New Drug-Screening Procedure for Photosensitizing Agents Used in Photodynamic Therapy for CNV. IOVS.
- LookChem. (n.d.). 6,7-Dichloro-1,3-dimethylpteridine-2,4(1H,3H)-dione.
- ChemicalBook. (2023). This compound.
- Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. PubMed Central.
- Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II. (2022). PubMed Central.
- PubChem. (n.d.). 1H-Pteridine-2,4-dione, 6-methoxy-1,3-dimethyl-.
- Chen, Y., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PubMed Central.
- Puckett, C. A., & Barton, J. K. (2007). Mechanism of cellular uptake of a ruthenium polypyridyl complex. PubMed Central.
- CAS Common Chemistry. (n.d.). 6,7-Dimethylpterin.
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- Spontaneous Biomimetic Formation of (±)-Dictazole B under Irradiation with Artificial Sunlight. (n.d.).
- ChemicalBook. (n.d.). 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
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Application Note: A Validated HPLC Method for the Quantification of 6,7-dimethylpteridine-2,4(1H,3H)-dione
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6,7-dimethylpteridine-2,4(1H,3H)-dione, also known as 6,7-dimethyllumazine. Recognizing the polar nature of pteridine derivatives, this protocol employs a reversed-phase approach on a C18 stationary phase with a carefully optimized aqueous-organic mobile phase. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound. The protocol herein is presented with detailed experimental steps, a comprehensive validation plan according to International Council for Harmonisation (ICH) guidelines, and the scientific rationale underpinning the methodological choices.
Introduction: The Analytical Challenge of Pteridines
This compound is a heterocyclic compound belonging to the pteridine class. Pteridines are of significant interest in various biological and pharmaceutical research areas. The inherent polarity of these compounds often presents a challenge for traditional reversed-phase HPLC, leading to poor retention and inadequate separation from polar impurities. This method addresses this challenge through the strategic selection of a mobile phase that ensures sufficient retention and symmetrical peak shape, enabling accurate and precise quantification.
The causality behind our experimental choices is rooted in the fundamental principles of chromatography. A C18 column is selected for its versatility and hydrophobic retention mechanism. To counteract the low retention of the polar analyte, the mobile phase composition is critical. We employ a mixture of water and an organic modifier, with the aqueous component containing a pH-adjusting agent to control the ionization state of the analyte, thereby influencing its retention behavior. UV detection is chosen based on the chromophoric nature of the pteridine ring system.
Materials and Methods
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Chemicals and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (or other suitable pH modifier)
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% A / 20% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm and 410 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A standard C18 column provides a good balance of retention for moderately polar to non-polar compounds. The 150 mm length and 5 µm particle size offer a good compromise between resolution and analysis time.
-
Mobile Phase: The use of a water/acetonitrile mobile phase is a common practice in reversed-phase HPLC. The addition of 0.1% formic acid serves to acidify the mobile phase, which can suppress the ionization of any acidic functional groups on the analyte and silanol groups on the stationary phase, leading to improved peak shape and reproducibility.
-
Isocratic Elution: For the quantification of a single compound, an isocratic elution is often sufficient and provides a more stable baseline compared to a gradient elution.
-
Detection Wavelength: Based on the UV absorbance spectra of the closely related compound, 6,7-dimethyl-8-ribityllumazine, strong absorbance is expected around 260 nm and a secondary maximum around 410 nm.[1][2][3] Monitoring at 260 nm is likely to provide higher sensitivity.
Experimental Protocol
This section provides a step-by-step methodology for the preparation of solutions and the execution of the HPLC analysis.
Preparation of Mobile Phase
-
Mobile Phase A (Water with 0.1% Formic Acid): To 999 mL of HPLC grade water in a 1 L volumetric flask, add 1 mL of formic acid. Mix thoroughly.
-
Mobile Phase B (Acetonitrile with 0.1% Formic Acid): To 999 mL of HPLC grade acetonitrile in a 1 L volumetric flask, add 1 mL of formic acid. Mix thoroughly.
-
Working Mobile Phase (80:20 A:B): Combine 800 mL of Mobile Phase A and 200 mL of Mobile Phase B. Degas the solution before use.
Preparation of Standard and Sample Solutions
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent. Based on the polar nature of the compound, a starting solvent of methanol or a mixture of methanol and water is recommended. Due to the limited solubility of some pteridine derivatives, initial solubility testing is advised.[4]
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to volume with the chosen solvent.
Working Standard Solutions:
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Solution:
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound.
-
Dissolve and dilute the sample in the same solvent used for the standard solutions to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[5]
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the HPLC analysis.
Caption: Workflow for the HPLC quantification of this compound.
Method Validation Protocol
To ensure the trustworthiness and reliability of this analytical method, a comprehensive validation should be performed in accordance with ICH Q2(R2) and FDA guidelines.[6][7][8][9][10]
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the HPLC system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Validation Parameters
The following table outlines the key validation parameters and the experimental approach for each.
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Determined from the linearity studies. | The range over which the method is linear, accurate, and precise. |
| Accuracy | Perform recovery studies by spiking a known amount of standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0% |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve. | To be determined experimentally. |
| Robustness | Deliberately vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters should be met, and the results should not be significantly affected. |
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison. An example of a linearity data table is provided below.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
The following diagram illustrates the logical relationship for method validation.
Caption: Logical framework for the validation of the HPLC method.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound by reversed-phase HPLC. The method is designed to be robust, reliable, and readily implementable in a research or quality control setting. Adherence to the detailed experimental procedures and the rigorous validation plan will ensure the generation of high-quality, defensible analytical data.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Kang, K. S., et al. (n.d.). Absorbance spectra of 6,7-dimethyl-8-ribityllumazine, free or in complex with variants of N-terminal domain of lumazine protein. ResearchGate. [Link]
-
Lee, C. Y., et al. (n.d.). Absorbance spectra of 6,7-dimethyl-8-ribityllumazine, free or in complex with N-terminal domain of lumazine protein (NLumP 118). ResearchGate. [Link]
-
Fischer, M., & Bacher, A. (n.d.). A, absorption spectra of 6,7-dimethyl-8-ribityllumazine (3) at pH 6.9. ResearchGate. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubChem. (n.d.). 6,7-Dimethyllumazine. National Center for Biotechnology Information. [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
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- 6. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. moravek.com [moravek.com]
Application Notes and Protocols: Elucidating the Photochemistry of 6,7-dimethylpteridine-2,4(1H,3H)-dione (Lumichrome)
Introduction
6,7-dimethylpteridine-2,4(1H,3H)-dione, commonly known as lumichrome, is a prominent member of the pteridine family of heterocyclic compounds. It is notably recognized as a major photodegradation product of riboflavin (Vitamin B2), a vital cofactor in numerous biological processes.[1][2] The photochemical behavior of lumichrome is of significant interest to researchers across various disciplines, including photobiology, drug development, and materials science. Its ability to act as a photosensitizer, generating reactive oxygen species such as singlet oxygen, underpins its potential applications in areas like antibacterial photodynamic therapy.[3]
This comprehensive guide provides a detailed experimental framework for investigating the photochemistry of lumichrome. It is designed for researchers, scientists, and professionals in drug development seeking to understand and harness its photochemical properties. The protocols outlined herein are grounded in established scientific principles and offer a robust system for generating reliable and reproducible data.
I. Foundational Principles: The Photophysics and Photochemistry of Lumichrome
Upon absorption of ultraviolet (UV) or blue light, lumichrome transitions to an electronically excited state.[3] From this excited singlet state, it can undergo several relaxation pathways:
-
Fluorescence: Emission of a photon to return to the ground state.
-
Intersystem Crossing (ISC): Transition to a longer-lived triplet excited state.
-
Internal Conversion: Non-radiative decay back to the ground state.
The triplet-state lumichrome is a key intermediate in its photochemical reactions. It can transfer its energy to molecular oxygen (Type II photosensitization) to generate highly reactive singlet oxygen (
Key Photochemical Parameters
A thorough investigation of lumichrome's photochemistry involves the determination of several key parameters:
| Parameter | Description | Significance |
| Molar Absorption Coefficient (ε) | A measure of how strongly a substance absorbs light at a given wavelength. | Essential for quantifying the amount of light absorbed by the sample. |
| Fluorescence Quantum Yield (Φ | The ratio of photons emitted through fluorescence to the number of photons absorbed.[5] | Indicates the efficiency of the fluorescence process and competes with other deactivation pathways. |
| Singlet Oxygen Quantum Yield (Φ | The efficiency of generating singlet oxygen upon photoexcitation. | A critical parameter for applications in photodynamic therapy and other photooxidation processes. |
| Photodegradation Quantum Yield (Φ | The efficiency of the molecule's decomposition upon light absorption. | Determines the photostability of lumichrome and its formulations. |
II. Experimental Setup for Photochemical Studies
A robust and well-characterized experimental setup is paramount for obtaining accurate and reproducible data. The following describes a versatile photoreactor system suitable for studying the photochemistry of lumichrome.
A. Core Components
-
Light Source: A high-pressure mercury lamp or a xenon arc lamp is recommended to provide broad-spectrum UV-Vis radiation. The use of bandpass filters is crucial to select specific excitation wavelengths. For studies focusing on the UVA/blue region, light sources emitting primarily in the 340-440 nm range are suitable.[3]
-
Photoreactor: A quartz cuvette or a specially designed photoreactor vessel is required to hold the sample. Quartz is essential due to its transparency to UV light. The reactor should be equipped with a stirring mechanism to ensure homogenous irradiation of the sample.
-
Monochromator/Filters: To isolate the desired excitation wavelength, a monochromator or a set of interference filters should be placed between the light source and the sample.
-
Actinometer: A chemical actinometer (e.g., ferrioxalate) is used to determine the photon flux of the light source at the chosen wavelength. This is a critical step for quantum yield calculations.
-
Detection System:
-
UV-Vis Spectrophotometer: To monitor changes in the absorption spectrum of lumichrome during irradiation and to determine its concentration.
-
Spectrofluorometer: To measure fluorescence spectra and determine the fluorescence quantum yield.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify lumichrome and its photoproducts.[6] A C18 reversed-phase column is often suitable, coupled with UV or fluorescence detection.
-
Singlet Oxygen Detection System: Direct detection of singlet oxygen can be achieved by measuring its characteristic phosphorescence at ~1270 nm. Indirect methods involve using chemical traps that react with singlet oxygen to produce a detectable product.
-
B. Schematic of the Experimental Setup
Sources
- 1. Initial Excited State Dynamics of Lumichrome upon Ultraviolet Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lumichrome from the photolytic riboflavin acts as an electron shuttle in microbial photoelectrochemical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of formulation on photoinactivation of bacteria by lumichrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and photodynamics of lumichrome structures in water at different pHs and in chemical and biological caging media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: High-Fidelity Measurement of the Fluorescence Quantum Yield of 6,7-dimethylpteridine-2,4(1H,3H)-dione (Lumichrome)
Preamble: The Significance of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance[1][2]. For any given fluorophore, the excited state has several pathways for de-excitation, including radiative (fluorescence) and non-radiative processes (e.g., internal conversion, intersystem crossing). The quantum yield provides a direct measure of how effectively a molecule converts absorbed light into emitted light, making it a critical parameter in fields ranging from materials science to drug development. An accurate Φf value is indispensable for characterizing novel fluorescent probes, understanding photochemical mechanisms, and validating the performance of fluorescent assays.
This guide provides a detailed methodology for determining the fluorescence quantum yield of 6,7-dimethylpteridine-2,4(1H,3H)-dione, a compound commonly known as Lumichrome[3]. We will employ the relative or comparative method, which is the most widely used and accessible technique, relying on a well-characterized fluorescence standard.[4][5]
Understanding the Target Molecule: this compound (Lumichrome)
Lumichrome is an alloxazine derivative, notable as a photodegradation product of Riboflavin (Vitamin B2)[3]. Its photophysical properties are distinct from its isoalloxazine precursor, lumiflavin. Lumichrome generally exhibits a significantly lower fluorescence quantum yield compared to many common dyes, with reported values often in the range of 0.02 - 0.05 in aqueous solutions[6]. This lower efficiency is attributed to its lowest energy excited state being an n,π* state, which favors non-radiative decay pathways like intersystem crossing. Its fluorescence properties can also be sensitive to the local environment, such as solvent polarity and the presence of micelles[7]. Accurate determination of its Φf is therefore crucial for applications where it might be used as a probe or where its formation as a photodegradant is studied.
The Comparative Method: A Self-Validating System
The most robust and widely practiced method for determining Φf is the comparative method detailed by Williams et al.[5]. This approach obviates the need for complex absolute measurements by comparing the fluorescence of the test sample (X) to that of a standard (ST) with a well-established quantum yield.
The governing equation is:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)[5]
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient (slope) obtained from a plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
The power of this method lies in its ratiometric nature. By plotting integrated intensity against a range of absorbances, we create a self-validating system. A linear plot confirms that the measurements were taken in a regime free from artifacts like the inner filter effect and concentration quenching[2][8]. This gradient-based approach is significantly more accurate than single-point calculations.[2][8]
Logical Workflow for Quantum Yield Determination
Caption: Workflow for relative fluorescence quantum yield measurement.
Experimental Protocol: A Step-by-Step Guide
Core Experimental Choices & Rationale
Before detailing the steps, it is crucial to understand the causality behind key experimental decisions.
| Parameter | Selection & Rationale |
| Fluorescence Standard | Quinine Sulfate: Chosen for its spectral overlap with Lumichrome. Its absorbance around 350 nm and emission in the blue region make it an ideal reference.[9][10] |
| Standard Solvent | 0.1 M Perchloric Acid (HClO4): Quinine sulfate's quantum yield is well-characterized and stable in this medium (ΦST = 0.60)[11]. It is preferred over sulfuric acid (H2SO4) because its Φf shows no temperature dependence near room temperature, a significant source of error with H2SO4.[12] |
| Sample Solvent | High-Purity Water or Buffer (pH 7): Lumichrome is water-soluble. Using the same solvent for sample and standard is ideal, but if different solvents are necessary, the refractive index term (η) in the equation must be included. Always use high-purity, spectroscopy-grade solvents to avoid fluorescent contaminants.[4] |
| Excitation Wavelength (λex) | 350 nm: This wavelength is strongly absorbed by Quinine Sulfate and is also suitable for exciting Lumichrome (which has an absorption maximum around 353 nm)[6]. Using the same λex for both sample and standard is critical. |
| Absorbance Range | < 0.1 (ideally 0.01 - 0.1): This is the most critical parameter to control. Absorbances above 0.1 lead to inner filter effects, where the emitted light is re-absorbed by other molecules in the solution, causing a non-linear relationship between concentration and fluorescence intensity and artificially lowering the measured yield.[5][8] |
Detailed Methodology
PART A: Solution Preparation
-
Prepare Standard Stock Solution (Quinine Sulfate):
-
Accurately weigh a small amount of quinine sulfate dihydrate.
-
Dissolve it in 0.1 M HClO4 to prepare a stock solution of approximately 10-5 M.
-
Note: Protect the solution from light.
-
-
Prepare Sample Stock Solution (Lumichrome):
-
Accurately weigh a small amount of this compound.
-
Dissolve it in the chosen solvent (e.g., ultrapure water) to make a stock solution of similar molarity (e.g., 10-5 M).
-
-
Create Dilution Series:
-
From both stock solutions, prepare a series of at least five dilutions in the same solvent.
-
The goal is to create solutions whose absorbance at 350 nm ranges from approximately 0.01 to 0.1.
-
PART B: Spectroscopic Measurements
-
Absorbance Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Use a matched pair of 10 mm pathlength quartz cuvettes.
-
Record a baseline using the appropriate solvent blank (0.1 M HClO4 for the standard, sample solvent for Lumichrome).
-
Measure the full absorbance spectrum (e.g., 250-500 nm) for each diluted solution of both the standard and the sample.
-
Precisely record the absorbance value at the excitation wavelength (350 nm) for every solution.
-
-
Fluorescence Measurement:
-
Turn on the spectrofluorometer and allow the lamp and detectors to stabilize.
-
Instrument Settings:
-
Excitation Wavelength: 350 nm.
-
Excitation and Emission Slit Widths: Set to a value that provides good signal-to-noise without saturating the detector (e.g., 5 nm). Crucially, these settings must remain identical for all measurements. [5]
-
Emission Scan Range: 370 nm to 700 nm (to capture the full emission of both Quinine Sulfate and Lumichrome).
-
Ensure the instrument is operating in "Corrected Spectra" mode. This corrects for the wavelength-dependent response of the detector and optics.
-
-
Using a 10 mm fluorescence cuvette, first measure the solvent blank for both solvent systems.
-
Measure the fluorescence emission spectrum for each diluted solution of the standard and the sample.
-
PART C: Data Analysis & Calculation
-
Spectral Correction & Integration:
-
Subtract the corresponding solvent blank spectrum from each of the measured fluorescence spectra.
-
Integrate the area under each blank-corrected emission spectrum. The integration range should encompass the entire emission band for each compound.
-
-
Gradient Plotting:
-
Create two separate plots:
-
For Quinine Sulfate: Plot Integrated Fluorescence Intensity (y-axis) vs. Absorbance at 350 nm (x-axis).
-
For Lumichrome: Plot Integrated Fluorescence Intensity (y-axis) vs. Absorbance at 350 nm (x-axis).
-
-
Perform a linear regression on both datasets. The line should pass through the origin (or very close to it), and the R2 value should be > 0.99, confirming the linearity and validity of the data.
-
The slope of each line is the gradient (Grad).
-
-
Final Calculation:
-
Obtain the refractive indices (η) for the solvents used at the measurement temperature. (For 0.1 M HClO4, η ≈ 1.334; for water, η ≈ 1.333).
-
Apply the comparative equation: ΦLumichrome = 0.60 * (GradLumichrome / GradQuinine Sulfate) * (ηSample Solvent2 / ηStandard Solvent2)
-
Trustworthiness & Validation
-
Linearity is Key: The primary internal validation of this protocol is the linearity of the intensity vs. absorbance plot. Deviation from linearity is a clear indicator of systematic error, most commonly the inner filter effect.[5][8]
-
Standard Purity: Use a high-purity, certified fluorescence standard whenever possible (e.g., NIST SRM 936 Quinine Sulfate)[11].
-
Instrument Stability: It is good practice to re-measure one of the standard solutions at the end of the experiment to ensure there was no significant instrumental drift.[11]
-
Temperature Control: Fluorescence is a temperature-dependent process. Perform all measurements in a temperature-controlled sample holder to ensure consistency.[12]
By adhering to this detailed protocol and understanding the rationale behind each step, researchers can confidently and accurately measure the fluorescence quantum yield of this compound, generating reliable data for fundamental research and developmental applications.
References
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Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
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de Armas, G., et al. (2001). Photophysical properties of lumichromes in water. Journal of Photochemistry and Photobiology B: Biology, 60(2-3), 114-119. [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]
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Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 14(4), 465-472. [Link]
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Mitra, S., et al. (2015). Photophysics of lumichrome in anionic and cationic micellar media. RSC Advances, 5(5), 3362-3372. [Link]
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Rurack, K., & Resch-Genger, U. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]
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Resch-Genger, U., et al. (2008). Quantum yields of fluorescence of photoluminescence. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 9(4), 113-143. [Link]
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Application Notes & Protocols: The Use of 6,7-Dimethylpteridine-2,4(1H,3H)-dione (Lumazine) in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of 6,7-dimethylpteridine-2,4(1H,3H)-dione, also known as 6,7-dimethyllumazine, as a tool compound in enzyme inhibition assays. We delve into the causality behind experimental design, focusing on its application in studying two key enzymes: Lumazine Synthase and Xanthine Oxidase. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in drug discovery and biochemical research.
Introduction to this compound
This compound is a pteridine derivative belonging to the lumazine family. Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings, which are central to a variety of biological processes. While some pteridines function as enzyme cofactors (e.g., biopterin), others, like 6,7-dimethyllumazine, are valuable as intermediates in metabolic pathways or as specific enzyme inhibitors.
The utility of 6,7-dimethyllumazine in research stems from its structural similarity to the endogenous substrates of several key enzymes. This mimicry allows it to act as a competitive inhibitor or a substrate, making it an excellent tool for elucidating enzyme mechanisms, validating enzyme targets, and screening for novel therapeutic agents. This document will focus on its inhibitory activities against Lumazine Synthase, a critical enzyme in microbial riboflavin synthesis, and Xanthine Oxidase, a key player in human purine metabolism.
Physicochemical Properties & Handling
Proper handling and solubilization of the inhibitor are paramount for reproducible and accurate assay results. The choice of solvent is critical; it must fully dissolve the compound without interfering with enzyme activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | 6,7-Dimethyllumazine | [1] |
| CAS Number | 5774-32-3 | [2][3] |
| Molecular Formula | C₈H₈N₄O₂ | [3] |
| Molecular Weight | 192.17 g/mol | [3] |
| Appearance | Light yellow to ochre crystalline powder | [4] |
| Solubility | Soluble in DMSO. Slightly soluble in water. | [5][6] |
| Storage | Store at -20°C for long-term stability. Protect from light. |[5] |
Expert Insight: Solvent Selection & Vehicle Controls Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of 6,7-dimethyllumazine.[5][6] However, high concentrations of DMSO can denature enzymes. It is imperative to ensure the final concentration of DMSO in the assay mixture does not exceed 0.5-1% to maintain enzymatic integrity. [7][8] Always include a "vehicle control" in your experimental setup. This control contains the same final concentration of the solvent (e.g., DMSO) as the inhibitor-treated samples to account for any effects of the solvent on enzyme activity.
Mechanism of Action & Target Enzymes
Lumazine Synthase: A Target for Anti-Infectives
Biological Role: Lumazine synthase (LS) is a crucial enzyme in the riboflavin (Vitamin B₂) biosynthesis pathway found in bacteria, fungi, and plants, but absent in humans.[9][10] This pathway's absence in mammals makes its enzymes, including LS, attractive targets for the development of novel anti-infective agents with minimal target-related toxicity. LS catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine, the direct precursor to riboflavin.[11]
Mechanism of Inhibition: 6,7-Dimethyllumazine is structurally related to the product of the LS-catalyzed reaction. While not a direct inhibitor itself, its structural class (pteridines and lumazines) is the basis for designing potent competitive inhibitors that target the active site. Studying how lumazine derivatives bind provides a framework for structure-activity relationship (SAR) studies aimed at creating more effective anti-infective drugs.
Caption: The Riboflavin Biosynthesis Pathway.
Xanthine Oxidase: A Target in Purine Metabolism
Biological Role: Xanthine oxidase (XO) is a key enzyme in the purine degradation pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[12][13] Overactivity of XO leads to hyperuricemia, a precursor to gout, a painful inflammatory condition caused by the deposition of uric acid crystals in joints.[12] Therefore, XO inhibitors are a cornerstone therapy for managing gout.[7]
Mechanism of Inhibition: Pteridine derivatives are known to interact with and inhibit xanthine oxidase.[14] The compound 6,7-dimethyllumazine, being a pteridine, is investigated for its potential to inhibit XO. The mechanism is often competitive, as the planar heterocyclic ring system of pteridines can mimic the purine ring of the natural substrate, xanthine, allowing it to bind to the molybdenum-containing active site of the enzyme.[15][16]
Caption: The Purine Degradation Pathway.
Experimental Protocols
General Workflow for Enzyme Inhibition Assays
A systematic approach is crucial for obtaining reliable inhibition data. The following workflow outlines the key stages, from initial setup to data analysis, applicable to most enzyme inhibition assays.
Caption: General Experimental Workflow for an Enzyme Inhibition Assay.
Protocol: Inhibition of Xanthine Oxidase
This protocol details a continuous spectrophotometric assay to measure the inhibition of xanthine oxidase by monitoring the production of uric acid.
A. Principle Xanthine oxidase converts xanthine to uric acid, which has a strong absorbance at 290-295 nm.[12] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. Inhibitors will reduce this rate.
B. Materials & Reagents
-
XO Enzyme: Bovine milk Xanthine Oxidase (e.g., Sigma-Aldrich Cat# X4376), prepare a working solution of 0.1-0.2 U/mL in phosphate buffer.
-
Substrate: Xanthine (e.g., Sigma-Aldrich Cat# X7375), prepare a 0.15 mM solution in 50 mM potassium phosphate buffer.[8]
-
Inhibitor: this compound, prepare a 10 mM stock in 100% DMSO.
-
Positive Control: Allopurinol (e.g., Sigma-Aldrich Cat# A8003), prepare a 1 mM stock in 0.1 M NaOH, then dilute in buffer.
-
Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.[12]
-
Equipment: 96-well UV-transparent microplate and a microplate reader capable of kinetic measurements at 295 nm.
C. Step-by-Step Methodology
-
Prepare Inhibitor Dilutions: Create a serial dilution of the 6,7-dimethyllumazine stock solution in the phosphate buffer to achieve final assay concentrations ranging from low micromolar to millimolar. Also, prepare dilutions of the allopurinol positive control.
-
Assay Plate Setup: In a 96-well UV-transparent plate, add the following to each well (example volumes for a 200 µL final reaction):
-
120 µL of 50 mM Phosphate Buffer (pH 7.5)
-
20 µL of inhibitor dilution (or vehicle/buffer for controls)
-
20 µL of Xanthine Oxidase enzyme solution (~0.1 U/mL)
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 10-15 minutes.[7][17] This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Start the reaction by adding 40 µL of the 0.15 mM xanthine substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 295 nm every 30 seconds for 10-15 minutes.[12]
-
Controls to Include:
-
100% Activity Control: Buffer + Enzyme + Vehicle (DMSO)
-
Blank (No Enzyme): Buffer + Substrate + Vehicle (DMSO)
-
Positive Control: Buffer + Enzyme + Allopurinol
-
D. Data Analysis
-
Calculate Velocity: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to fit the curve and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 2: Example Plate Layout for XO Inhibition Assay
| Well | 1-3 | 4-6 | 7-9 | 10-12 |
|---|---|---|---|---|
| Row A | Blank | 100% Activity | Positive Ctrl | Inhibitor [C1] |
| Row B | Inhibitor [C2] | Inhibitor [C3] | Inhibitor [C4] | Inhibitor [C5] |
| Row C | Inhibitor [C6] | Inhibitor [C7] | Inhibitor [C8] | Inhibitor [C9] |
(Replicate each condition in triplicate for statistical validity)
Troubleshooting & Advanced Analysis
-
Inhibitor Precipitation: If the compound precipitates upon dilution into the aqueous buffer, this will be visible as cloudiness or a sharp increase in absorbance. Solution: Lower the starting stock concentration or include a co-solvent like PEG300 in the assay buffer if it does not affect enzyme activity.[18]
-
No Inhibition Observed: The compound may be a weak inhibitor. Solution: Increase the concentration range tested. Also, verify enzyme activity is robust and that the positive control (Allopurinol) is working as expected.
-
Determining Inhibition Type (Kᵢ): To understand the mechanism (e.g., competitive, non-competitive), perform a kinetic analysis. This involves running the assay with multiple fixed concentrations of the inhibitor while varying the substrate (xanthine) concentration. Plot the data using a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]). The pattern of line intersections will reveal the mode of inhibition and allow for the calculation of the inhibition constant (Kᵢ).
Conclusion
This compound is a versatile chemical tool for probing the active sites of key metabolic enzymes. Its structural relationship to the substrates and products of enzymes like Lumazine Synthase and Xanthine Oxidase makes it and its derivatives valuable for SAR studies, target validation, and as a reference compound in screening campaigns. The protocols and insights provided herein offer a robust framework for researchers to confidently employ this compound in their enzyme inhibition assays, contributing to the broader fields of biochemistry and drug discovery.
References
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Lestari, M., et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia, 69(4), 965–972. [Link]
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Lestari, M., et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical. Pharmacia, 69(4), 965-972. [Link]
-
Chen, Y-F., et al. (2022). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 27(21), 7247. [Link]
-
Davis, M. D., et al. (1984). The reaction of xanthine oxidase with lumazine. Characterization of the reductive half-reaction. The Journal of biological chemistry, 259(6), 3626–3634. [Link]
-
Xu, K., et al. (2021). Systemic and Mucosal Humoral Immune Responses to Lumazine Synthase 60-mer Nanoparticle SARS-CoV-2 Vaccines. Vaccines, 9(12), 1485. [Link]
-
Aureliano, M., & D'Abramo, M. (2009). Inhibition Studies of Bovine Xanthine Oxidase by Luteolin, Silibinin, Quercetin, and Curcumin. Journal of Natural Products, 72(4), 641-645. [Link]
-
Zhang, G., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 983130. [Link]
-
Kim, J. H., et al. (2014). Lumazine synthase protein cage nanoparticles as antigen delivery nanoplatforms for dendritic cell-based vaccine development. Biomaterials, 35(2), 730-741. [Link]
-
Aureliano, M., & D'Abramo, M. (2009). Inhibition Studies of Bovine Xanthine Oxidase by Luteolin, Silibinin, Quercetin, and Curcumin. Journal of Natural Products, 72(4), 641-645. [Link]
-
Mondal, S., & Puranik, M. (2015). Chemical structures of various inhibitors of xanthine oxidase and substrate lumazine. ResearchGate. [Link]
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CAS Common Chemistry. (n.d.). 6,7-Dimethylpterin. Retrieved January 13, 2026, from [Link]
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Wikipedia. (n.d.). Lumazine synthase. Retrieved January 13, 2026, from [Link]
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Zhang, Y., et al. (2012). Evaluation of lumazine synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display. Biotechnology and bioengineering, 109(10), 2464-2474. [Link]
-
Wei, Y., et al. (2018). Biomedical Applications of Lumazine Synthase. Journal of pharmaceutical sciences, 107(9), 2259-2271. [Link]
-
Zhang, X., et al. (2004). Structural Studies of Lumazine Synthases – Thermostability, Catalytic Mechanism and Molecular Assembly. CORE. [Link]
-
Global Substance Registration System. (n.d.). LUMAZINE. Retrieved January 13, 2026, from [Link]
-
Fischer, M., & Bacher, A. (2020). Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development. Biophysical reviews, 12(4), 885-894. [Link]
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Application Notes and Protocols for Cell Imaging Using 6,7-Dimethylpteridine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: The Potential of 6,7-Dimethyllumazine as a Novel Fluorophore for Cellular Imaging
Pteridine derivatives, a class of heterocyclic compounds, are increasingly recognized for their potential as fluorescent probes in cellular imaging.[1] Their inherent fluorescence, coupled with a sensitivity to the microenvironment and structural similarity to endogenous biomolecules, positions them as valuable tools for visualizing and quantifying cellular processes.[1] This guide focuses on a specific pteridine derivative, 6,7-dimethylpteridine-2,4(1H,3H)-dione , commonly known as 6,7-dimethyllumazine . This compound is a key chromophore in bacterial bioluminescence and a precursor in the biosynthesis of riboflavin (Vitamin B2), suggesting a high degree of biocompatibility.[2][3][4]
While the direct application of 6,7-dimethyllumazine as a standalone fluorescent probe for cell imaging is an emerging area, its intrinsic photophysical properties and those of its close derivatives provide a strong foundation for its development and validation in various microscopy-based assays. This document serves as a comprehensive guide for researchers, providing not only the theoretical underpinnings but also detailed, actionable protocols for the validation and application of 6,7-dimethyllumazine in live and fixed cell imaging. Our approach is grounded in the principle of self-validation, empowering researchers to systematically characterize the probe's behavior within their specific cellular models.
II. Foundational Principles and Scientific Rationale
The utility of a fluorescent probe is dictated by its photophysical characteristics, biocompatibility, and its interaction with the cellular environment. For 6,7-dimethyllumazine, we can infer its potential from studies on its close structural analog, 6,7-dimethyl-8-ribityllumazine, which features a ribityl group at the N8 position.[5] The core chromophore, however, remains the same.
A. Photophysical Properties
The interaction of a fluorophore with light is the cornerstone of fluorescence microscopy. Key parameters include the absorption and emission spectra, molar extinction coefficient (a measure of how strongly it absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Property | Value (for 6,7-dimethyl-8-ribityllumazine) | Reference |
| Absorption Maximum (λ_abs_) | ~410 nm | [5] |
| Emission Maximum (λ_em_) | In the blue-green region (excitation at 400 nm) | [5] |
| Molar Extinction Coefficient (ε) | ~10,300 M⁻¹cm⁻¹ | [6] |
| Fluorescence Lifetime (τ) | ~10 ns (in aqueous solution) | [5] |
Note: These values, derived from a close analog, serve as an excellent starting point for experimental design. The first protocol in this guide details the process for empirically determining the precise spectral properties of 6,7-dimethyllumazine in your experimental buffer.
B. The Imperative of Cytotoxicity Assessment
An ideal fluorescent probe for live-cell imaging should exhibit minimal toxicity, ensuring that the observed cellular processes are not artifacts of a cytotoxic response. Pteridine derivatives, including lumazines, can act as photosensitizers upon UV irradiation, generating reactive oxygen species that can be harmful to cells. Therefore, a crucial first step is to determine the concentration range of 6,7-dimethyllumazine that does not adversely affect cell viability. Standard assays such as the MTT or LDH release assays are indispensable for establishing a safe working concentration.[7][8]
C. Understanding Cellular Uptake and Localization
The interpretation of fluorescence imaging data is critically dependent on knowing where the probe is located within the cell. The physicochemical properties of 6,7-dimethyllumazine (e.g., its polarity and size) will govern its ability to cross the plasma membrane and its subsequent distribution among organelles.[9] Protocols for assessing cellular uptake and subcellular localization, often involving co-staining with organelle-specific markers, are essential for contextualizing the imaging results.[9][10]
III. Experimental Protocols
The following protocols are designed to be a comprehensive workflow for the validation and application of 6,7-dimethyllumazine in cell imaging.
Protocol 1: Characterization of Photophysical Properties
Objective: To determine the optimal excitation and emission wavelengths for 6,7-dimethyllumazine in your imaging buffer.
Materials:
-
This compound
-
High-purity DMSO
-
Imaging buffer (e.g., PBS, HBSS, or cell culture medium)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve 6,7-dimethyllumazine in high-purity DMSO to a concentration of 10 mM.
-
Prepare a Working Solution: Dilute the stock solution in your imaging buffer to a final concentration of 10 µM.
-
Measure Absorbance Spectrum: Using the UV-Vis spectrophotometer, scan the absorbance of the working solution from 300 nm to 500 nm to determine the wavelength of maximum absorbance (λ_abs_).
-
Measure Emission Spectrum: a. Set the excitation wavelength of the spectrofluorometer to the determined λ_abs_. b. Scan the emission spectrum from the excitation wavelength + 20 nm to 700 nm. The peak of this spectrum is the emission maximum (λ_em_).
-
Measure Excitation Spectrum: a. Set the emission wavelength of the spectrofluorometer to the determined λ_em_. b. Scan the excitation spectrum from 300 nm to the emission wavelength - 20 nm. The peak of this spectrum should correspond to the λ_abs_.
-
Data Analysis: The determined λ_abs_ and λ_em_ will inform the selection of appropriate filters and laser lines for fluorescence microscopy.
Protocol 2: Assessment of Cytotoxicity
Objective: To determine the non-toxic concentration range of 6,7-dimethyllumazine for your chosen cell line. This example uses the MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
6,7-dimethyllumazine stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 6,7-dimethyllumazine in complete culture medium (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubation: Replace the medium in the wells with the prepared compound dilutions and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A concentration that results in >90% cell viability is generally considered safe for imaging studies.
Caption: Workflow for determining the cytotoxicity of 6,7-dimethyllumazine using the MTT assay.
Protocol 3: Live-Cell Imaging
Objective: To visualize the distribution of 6,7-dimethyllumazine in living cells.
Materials:
-
Cells grown on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
6,7-dimethyllumazine stock solution (10 mM in DMSO)
-
Imaging buffer (e.g., pre-warmed HBSS or phenol red-free medium)
-
Fluorescence microscope with appropriate filters (based on Protocol 1)
Procedure:
-
Probe Preparation: Prepare a working solution of 6,7-dimethyllumazine in pre-warmed imaging buffer at the desired non-toxic concentration (determined in Protocol 2).
-
Cell Staining: a. Remove the culture medium from the cells and wash once with pre-warmed imaging buffer. b. Add the 6,7-dimethyllumazine working solution to the cells. c. Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed imaging buffer.
-
Imaging: a. Add fresh, pre-warmed imaging buffer to the cells. b. Place the dish/slide on the microscope stage. c. Locate the cells using brightfield or phase-contrast microscopy. d. Switch to the fluorescence channel and acquire images using the lowest possible excitation intensity to minimize phototoxicity and photobleaching.[11][12][13]
-
Controls:
-
Unstained Cells: Image unstained cells under the same conditions to assess autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the probe to rule out solvent-induced artifacts.
-
Caption: General workflow for live-cell imaging with 6,7-dimethyllumazine.
Protocol 4: Fixed-Cell Imaging and Co-localization
Objective: To visualize the subcellular localization of 6,7-dimethyllumazine in fixed cells, potentially in conjunction with other fluorescent markers.
Materials:
-
Cells grown on coverslips
-
6,7-dimethyllumazine
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, or antibodies for specific proteins)
-
Mounting medium with antifade reagent
Procedure:
-
Staining: Stain live cells with 6,7-dimethyllumazine as described in Protocol 3.
-
Fixation: a. Wash the cells with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash three times with PBS.
-
Permeabilization (if using antibodies): a. Incubate cells with permeabilization buffer for 10 minutes. b. Wash three times with PBS.
-
Blocking (if using antibodies): a. Incubate with blocking buffer for 30 minutes.
-
Co-staining: a. Incubate with the primary antibody (if applicable) followed by a fluorescently-labeled secondary antibody, or with a fluorescent organelle tracker, according to the manufacturer's instructions.
-
Mounting: Mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope, ensuring to use separate channels for 6,7-dimethyllumazine and the co-stain.
IV. Data Interpretation and Best Practices
-
Photostability: Be mindful of photobleaching, which is the irreversible loss of fluorescence upon excitation.[14] To mitigate this, use the lowest possible excitation power and exposure time, and consider using an antifade mounting medium for fixed samples.[12]
-
Solvatochromism: The fluorescence properties of pteridine derivatives can be sensitive to the polarity of their environment.[15][16][17] Any observed shifts in the emission spectrum of 6,7-dimethyllumazine within different cellular compartments could provide insights into the local environment.
-
Quantitative Analysis: For quantitative comparisons of fluorescence intensity, ensure that all images are acquired under identical conditions (e.g., laser power, exposure time, gain).
V. Conclusion
This compound represents a promising, biocompatible fluorophore with the potential for broad application in cell imaging. Its connection to fundamental biological pathways suggests low intrinsic toxicity. By following the systematic validation and application protocols outlined in this guide, researchers can effectively harness the capabilities of this novel probe. The provided methodologies for characterizing its photophysical properties, assessing cytotoxicity, and implementing it in both live and fixed cell imaging workflows will empower scientists to explore and visualize the intricate workings of the cell with a new tool at their disposal.
VI. References
-
Stewart, Z. D. (n.d.). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. NIH. Retrieved from [Link]
-
Méndez-Arriaga, F., et al. (2020). A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. ResearchGate. Retrieved from [Link]
-
Promega GmbH. (n.d.). CytoTox-Fluor™ Cytotoxicity Assay Protocol. Retrieved from [Link]
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Lifanov, D., et al. (2025). Method for determining of cytotoxicity based on the release of fluorescent proteins. PubMed. Retrieved from [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
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Li, J., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Retrieved from [Link]
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van den Berg, P. A. W., et al. (2003). Ultrafast Fluorescence Relaxation Spectroscopy of 6,7-Dimethyl-(8-ribityl)-lumazine and Riboflavin, Free and Bound to Antenna Proteins from Bioluminescent Bacteria. Wageningen University & Research. Retrieved from [Link]
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Lee, J., et al. (n.d.). (Trifluoromethyl)lumazine Derivatives as 19F NMR Probes for Lumazine Protein. PubMed. Retrieved from [Link]
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Nishina, K., et al. (2022). A Series of Furimazine Derivatives for Sustained Live-Cell Bioluminescence Imaging and Application to the Monitoring of Myogenesis at the Single-Cell Level. PubMed. Retrieved from [Link]
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Deprey, K. L., et al. (2020). A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. Semantic Scholar. Retrieved from [Link]
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Oxford Academic. (n.d.). critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. Retrieved from [Link]
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Deprey, K. L., et al. (2020). A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. Semantic Scholar. Retrieved from [Link]
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Fischer, M., et al. (n.d.). Lumazine proteins from photobacteria: localization of the single ligand binding site to the N-terminal domain. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]
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Sato, Y., et al. (2010). Crystal Structures of the Lumazine Protein from Photobacterium kishitanii in Complexes with the Authentic Chromophore, 6,7-Dimethyl. Sci-Hub. Retrieved from [Link]
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Kim, E., et al. (n.d.). Live cell staining pattern of the three different companion imaging.... ResearchGate. Retrieved from [Link]
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Scheid, U., et al. (2020). Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development. PMC. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Cardiff University. (2016). IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. Retrieved from [Link]
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Sato, Y., et al. (n.d.). Crystal structures of the lumazine protein from Photobacterium kishitanii in complexes with the authentic chromophore, 6,7-dimethyl- 8-(1. PubMed. Retrieved from [Link]
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AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy. Retrieved from [Link]
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Mai, J., et al. (2023). Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342. Retrieved from [Link]
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Sıdır, İ., et al. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. PubMed. Retrieved from [Link]
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Chatwell, L., et al. (2008). Structure of Lumazine Protein, an Optical Transponder of Luminescent Bacteria. Sci-Hub. Retrieved from [Link]
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MDPI. (n.d.). Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. Retrieved from [Link]
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Healy, D. R., et al. (n.d.). A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. PMC. Retrieved from [Link]
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Panter, S., et al. (2025). Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy. PubMed. Retrieved from [Link]
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Alshannaq, A., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Retrieved from [Link]
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Wikipedia. (n.d.). Stokes shift. Retrieved from [Link]
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Chan, L. L., et al. (n.d.). Assessment of Cell Viability with Single-, Dual-, and Multi-Staining Methods Using Image Cytometry. PubMed. Retrieved from [Link]
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Yuan, L., et al. (n.d.). New Near-infrared Rhodamine Dyes with Large Stokes Shifts for Sensitive Sensing of Intracellular pH Changes and Fluctuations. PubMed Central. Retrieved from [Link]
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Kumbhakar, M., et al. (n.d.). Photophysics of a coumarin in different solvents: use of different solvatochromic models. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Lumazine synthase. Retrieved from [Link]
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Melhuish, W. H. (1976). Fluorescence quantum yield measurements. NIST Technical Series Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Dynamic solvatochromism in solvent mixtures. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). DOI: 10. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 6,7-Dimethylpteridine-2,4(1H,3H)-dione
Welcome to the technical support center for pteridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to improve the yield and purity of 6,7-dimethylpteridine-2,4(1H,3H)-dione, also known as 6,7-dimethyllumazine. We will delve into the most common synthetic route, troubleshoot persistent experimental challenges, and provide a validated protocol to serve as a robust starting point for your work.
Overview: The Gabriel-Isay Condensation Route
The synthesis of pteridines is a mature field of chemistry, yet it presents unique challenges, primarily related to the reactivity of the precursors and the solubility of the products.[1][2] The most direct and widely employed method for synthesizing 6,7-disubstituted pteridines is the Gabriel-Isay synthesis.[3][4] This pathway involves the acid- or base-catalyzed condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[5][6]
For the specific synthesis of this compound, the reaction proceeds via the condensation of 5,6-diaminouracil with biacetyl (2,3-butanedione). Because biacetyl is a symmetrical dicarbonyl, this reaction advantageously avoids the formation of regioisomers, a common complication in pteridine synthesis when using unsymmetrical dicarbonyls.[3][5]
Caption: Gabriel-Isay synthesis of 6,7-dimethyllumazine.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Persistently Low Reaction Yield
Q: My reaction yield is consistently low, often below 40%. I've confirmed my stoichiometry is correct. What factors related to the reaction conditions should I investigate first?
A: Low yields in pteridine synthesis are common and can often be traced back to suboptimal reaction conditions.[7] Here is a prioritized checklist to troubleshoot this issue:
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pH Control is Critical: The condensation mechanism is highly pH-dependent. The nucleophilicity of the two amino groups on the pyrimidine ring must be finely tuned.[3][5]
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The Problem: In strongly acidic conditions, the amino groups can become protonated, reducing their nucleophilicity and slowing the reaction. In strongly basic conditions, side reactions of the dicarbonyl compound (biacetyl) can occur.
-
The Solution: The reaction is typically best performed in a slightly acidic to neutral medium (pH 4-7). Acetic acid is a common solvent or co-solvent as it provides the ideal pH environment to facilitate the initial Schiff base formation without deactivating the nucleophiles. We recommend starting with aqueous acetic acid or an ethanol/acetic acid mixture.
-
-
Atmosphere and Reagent Stability: The 5,6-diaminouracil starting material is susceptible to aerial oxidation, which can lead to the formation of colored impurities and reduce the amount of active starting material available for the cyclization.
-
The Problem: Oxygen can oxidize the electron-rich diaminopyrimidine, leading to a complex mixture of byproducts and a lower yield of the desired pteridine.
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The Solution: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve both yield and purity by preventing oxidative degradation.[7] This is especially important if the reaction requires prolonged heating.
-
-
Temperature and Reaction Time:
-
The Problem: Insufficient heat or time may lead to an incomplete reaction. Conversely, excessive heat can promote decomposition of the starting materials or the product.
-
The Solution: The reaction generally requires heating to proceed at a reasonable rate. Refluxing in aqueous acetic acid or a similar solvent system for 2-4 hours is a common starting point.[7] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and confirm the consumption of the limiting reagent.
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Issue 2: Starting Material and Solvent Quality
Q: I suspect my starting materials or solvent may be the source of my low yield. How can I ensure their quality?
A: The purity of all components is paramount for a successful synthesis.
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Purity of 5,6-Diaminouracil: This is often the most critical component. Commercial 5,6-diaminouracil can degrade upon storage.
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Verification: The compound should be a light-colored (white to pale tan) powder. Dark coloration (pink, purple, or brown) indicates significant oxidation. Its purity can be checked by melting point or NMR if a standard is available.
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Action: If oxidation is suspected, it can be purified by recrystallization from hot water with the addition of a small amount of sodium dithionite (a reducing agent) to remove colored impurities, followed by thorough drying under vacuum. Always use freshly purified or newly purchased 5,6-diaminouracil for best results.
-
-
Purity of Biacetyl (2,3-Butanedione): Biacetyl is a volatile, yellow-green liquid.
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Verification: It should be a clear liquid. The presence of polymeric material (solid precipitates) indicates degradation.
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Action: If purity is in doubt, it can be purified by distillation. Ensure it is stored in a cool, dark place.
-
-
Solvent Quality:
-
The Problem: The presence of impurities or water (in non-aqueous solvents) can interfere with the reaction.[7]
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The Solution: Use at least ACS grade solvents. If the reaction is sensitive to water, employ dry solvents. For this specific synthesis, which is often run in aqueous media, ensuring the primary solvent (e.g., acetic acid, ethanol) is free from non-volatile impurities is sufficient.
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Issue 3: Product Isolation and Purification
Q: I observe a good amount of precipitate in my reaction flask, but I lose most of it during work-up and purification. What is the best way to isolate 6,7-dimethyllumazine?
A: Pteridines, including 6,7-dimethyllumazine, are notoriously difficult to work with due to their poor solubility in most common organic solvents.[1][2] This is caused by strong intermolecular hydrogen bonding.
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Isolation - Embrace the Insolubility: The product often precipitates directly from the reaction mixture upon cooling. This is the primary method of isolation.
-
Procedure: After the reaction is complete (as determined by TLC), allow the mixture to cool slowly to room temperature, then chill it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
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Washing: Wash the collected solid sequentially with cold water, then a cold organic solvent like ethanol or diethyl ether to remove residual acetic acid and unreacted biacetyl. Dry the product thoroughly under vacuum.
-
-
Purification - Recrystallization is Key: The crude product is best purified by recrystallization.
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Solvent Selection: Due to its low solubility, finding a suitable recrystallization solvent is challenging. Dilute aqueous acetic acid or a large volume of hot water are often effective. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used, but their high boiling points can make removal difficult.
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Technique: Dissolve the crude solid in a minimum amount of the chosen solvent at boiling. If the solution is colored, you can add a small amount of activated charcoal and hot-filter the mixture to remove impurities. Allow the filtrate to cool slowly to induce crystallization.
-
-
A Note on Chromatography: Column chromatography on silica gel should be used with caution, as some pteridine derivatives are unstable on silica.[7] If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or opt for preparative HPLC.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the reaction's progress? A1: Thin Layer Chromatography (TLC) is the best method. Use silica gel plates and a mobile phase such as 10:1 Dichloromethane:Methanol or 5-10% Methanol in Ethyl Acetate. The product, 6,7-dimethyllumazine, is fluorescent under UV light (365 nm), making it easy to spot. You should see the starting 5,6-diaminouracil spot (which may require a visualizing stain like ninhydrin if not UV-active) disappear as the fluorescent product spot appears and intensifies.
Q2: Are there alternative synthetic routes I should consider? A2: While the Gabriel-Isay method is the most direct for this symmetrical product, other general pteridine syntheses exist. The Timmis synthesis , which involves condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, offers excellent regioselectivity and is a powerful alternative for producing unambiguous isomers when unsymmetrical precursors are used.[3][5] For 6,7-dimethyllumazine, however, the Gabriel-Isay route remains the most practical choice.
Q3: What are the expected spectroscopic characteristics of this compound? A3: The final product should be a pale yellow or off-white solid with a high melting point (>300 °C).[8] In ¹H NMR (in DMSO-d₆ or TFA-d), you should expect to see two singlets in the aromatic region corresponding to the two methyl groups on the pyrazine ring, and broad signals for the N-H protons of the uracil ring. Mass spectrometry should confirm the molecular weight of 192.17 g/mol .[8]
Optimized Experimental Protocol
This protocol provides a robust, step-by-step method for the synthesis of this compound.
Reagent Table
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 5,6-Diaminouracil | 142.12 | 1.0 | 10.0 | 1.42 g |
| Biacetyl | 86.09 | 1.1 | 11.0 | 0.95 g (1.0 mL) |
| Glacial Acetic Acid | 60.05 | - | - | 30 mL |
| Water | 18.02 | - | - | 10 mL |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,6-diaminouracil (1.42 g, 10.0 mmol).
-
Solvent Addition: Add glacial acetic acid (30 mL) and water (10 mL). Stir the suspension.
-
Inert Atmosphere (Recommended): Flush the flask with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add biacetyl (1.0 mL, 11.0 mmol) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. The suspension should gradually dissolve and then a new precipitate (the product) may begin to form.
-
Monitoring: Maintain reflux for 3 hours. Monitor the reaction's completion by TLC (e.g., 10:1 CH₂Cl₂:MeOH), checking for the disappearance of the 5,6-diaminouracil.
-
Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A yellow precipitate should form.
-
Crystallization: To maximize recovery, cool the flask in an ice-water bath for 30-60 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 20 mL), followed by cold ethanol (2 x 15 mL) to remove residual acetic acid and unreacted biacetyl.
-
Drying: Dry the bright yellow solid in a vacuum oven at 60-80 °C overnight.
-
Purification (if necessary): If the product requires further purification, recrystallize from a large volume of boiling water or a minimal amount of boiling dilute acetic acid.
References
-
Bacher, A., et al. (2001). Evolution of vitamin B2 biosynthesis: 6,7-dimethyl-8-ribityllumazine synthases of Brucella. Journal of Bacteriology. Available at: [Link]]
-
BenchChem. (2025). Troubleshooting isomer formation in pteridine synthesis. BenchChem Technical Support.[3]
-
BenchChem. (2025). Technical Support Center: Optimization of Pteridine Synthesis. BenchChem Technical Support.[7]
-
Bashton, M., & Rison, S. C. G. (2009). The biosynthesis of 6,7-dimethyl-8-(1-D-ribityl)-lumazine from 5-amino-6-(5-phosphoribitylamino)uracil and D-ribose 5-phosphate. ResearchGate. Available at: [Link]]
-
Ensch, S., et al. (2003). A concise treatment of pterins: some recent synthetic and methodology aspects and their applications in molecular sensors. ResearchGate. Available at: [Link]1]
-
Fischer, M., et al. (2002). Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe. PubMed. Available at: [Link]]
-
Ghoneim, A. M. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.[6]
-
Hess, K. R., et al. (2014). Pterin chemistry and its relationship to the molybdenum cofactor. PMC - NIH. Available at: [Link]2]
-
Kis, K., Volk, R., & Bacher, A. (1995). Biosynthesis of riboflavin. Studies on the reaction mechanism of 6,7-dimethyl-8-ribityllumazine synthase. Biochemistry.[9]
-
Majumder, S., & Porel, M. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Journal of Drug Delivery and Therapeutics.[4]
-
PubChem. 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-. National Center for Biotechnology Information. Available at: [Link]]
-
Sarciron, M. E. (2023). Biosynthesis of Pteridines in Insects: A Review. MDPI. Available at: [Link]]
-
Vernekar, S. K., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC - NIH. Available at: [Link]5]
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- 4. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
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- 8. This compound | 5774-32-3 [amp.chemicalbook.com]
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Technical Support Center: Stabilizing 6,7-Dimethylpteridine-2,4(1H,3H)-dione in Experimental Protocols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 6,7-dimethylpteridine-2,4(1H,3H)-dione, a lumazine derivative prone to photodegradation. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experiments.
Introduction: The Challenge of Photostability
This compound, like many pteridine and lumazine compounds, is susceptible to degradation upon exposure to light, particularly in the UV-A and blue regions of the spectrum. This photodegradation can lead to the formation of artifacts, a decrease in compound concentration, and ultimately, to non-reproducible experimental results. Understanding the mechanisms of this degradation is the first step toward effective prevention.
The primary driver of photodegradation in these molecules is their ability to act as photosensitizers. Upon absorbing light, they can transition to an excited triplet state. From this state, they can initiate two main types of damaging reactions:
-
Type I Photooxidation: The excited photosensitizer directly reacts with a substrate (e.g., a solvent molecule or another organic molecule) via electron or hydrogen transfer, generating radical ions.
-
Type II Photooxidation: The excited photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then oxidize the pteridine molecule itself or other components in the solution.[1][2][3]
This guide will provide you with the necessary knowledge and practical steps to mitigate these photodegradation pathways and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. Could photodegradation be the cause?
A1: Yes, inconsistent results are a hallmark of compound instability, and photodegradation is a primary suspect for pteridine derivatives. If you observe decreasing signal intensity over time, variability between replicates prepared at different times, or the appearance of unexpected peaks in your analytical runs (e.g., HPLC, LC-MS), photodegradation should be investigated.
Q2: What wavelengths of light are most damaging to this compound?
A2: Pteridine and lumazine derivatives typically absorb light in the UV-A (320-400 nm) and blue light regions.[1] Therefore, exposure to ambient laboratory lighting, especially fluorescent lighting which has emission peaks in these regions, can be sufficient to induce degradation over time. Direct sunlight is particularly damaging.
Q3: I store my stock solution in the freezer. Is that enough to prevent photodegradation?
A3: While freezing is crucial for preventing thermal degradation and microbial growth, it does not protect against photodegradation if the solution is exposed to light during handling (e.g., thawing, pipetting). Light protection is a separate and equally important consideration.
Q4: Can the choice of solvent affect the rate of photodegradation?
A4: Absolutely. The solvent can influence photodegradation in several ways. Polar solvents can affect the energy levels of the excited states of the molecule, potentially altering its photoreactivity.[4] Furthermore, the presence of dissolved oxygen in the solvent is a critical factor in Type II photooxidation.[1]
Q5: Are there any chemical additives that can help stabilize my solutions?
A5: Yes, antioxidants can be effective in preventing photodegradation. They work by scavenging reactive oxygen species like singlet oxygen or by quenching the excited state of the photosensitizer.[5][6][7] Common examples include ascorbic acid (Vitamin C) and Trolox (a water-soluble Vitamin E analog). However, it is essential to ensure that any additive does not interfere with your specific assay.
Troubleshooting Guide: Diagnosing and Preventing Photodegradation
This section provides a systematic approach to identifying and resolving photodegradation issues in your experiments.
Visualizing the Problem: The Photodegradation Pathway
The following diagram illustrates the key steps leading to the degradation of a photosensitive pteridine derivative.
Caption: A workflow for preventing photodegradation.
A. Physical Protection (Essential for All Experiments)
-
Use Appropriate Containers: Always store and handle solutions of this compound in amber glass vials or tubes. These containers are designed to block UV and a significant portion of visible light. [8]If amber containers are not available, wrap clear containers securely in aluminum foil.
-
Control Your Lighting Environment: Whenever possible, work in a dimly lit area. Avoid working in direct sunlight or under intense laboratory lights. For highly sensitive experiments, consider using a safelight with a long-wavelength cutoff filter (e.g., >500 nm) to minimize exposure to damaging wavelengths.
-
Minimize Exposure Time: Plan your experiments to minimize the time that solutions are exposed to light. Keep containers covered as much as possible, even during short incubations on the benchtop.
B. Solvent Modification (For Highly Sensitive Assays)
Since dissolved oxygen is a key mediator of photodegradation, removing it from your solvents can significantly improve stability.
Protocol: Solvent Deoxygenation (Sparging Method)
-
Setup: Place your solvent in a flask with a sidearm. Seal the flask with a rubber septum.
-
Inert Gas: Obtain a cylinder of high-purity inert gas (argon or nitrogen).
-
Sparging: Insert a long needle connected to the inert gas line through the septum, ensuring the needle tip is below the solvent surface. Insert a second, shorter needle to act as a vent.
-
Bubbling: Bubble the inert gas through the solvent for at least 30-60 minutes. [9][10]The vigorous bubbling will displace the dissolved oxygen.
-
Storage: After sparging, remove the needles and store the deoxygenated solvent under a positive pressure of the inert gas. Use it as soon as possible.
For more rigorous deoxygenation, the "freeze-pump-thaw" method can be used, which involves repeatedly freezing the solvent, applying a vacuum to remove gases, and then thawing. [9][11][12] C. Chemical Stabilization (For Maximum Protection)
The addition of antioxidants can provide an extra layer of protection.
Protocol: Using Ascorbic Acid as a Stabilizer
-
Stock Solution: Prepare a fresh stock solution of L-ascorbic acid in your experimental buffer.
-
Final Concentration: Add the ascorbic acid stock to your this compound solution to a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically for your system.
-
Compatibility Check: Always perform a control experiment to ensure that ascorbic acid at the chosen concentration does not interfere with your assay's readout or interact with other components.
Quantitative Data: The Impact of Experimental Conditions
Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of Pterin Derivatives in Aqueous Solution
| Compound | pH | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Pterin | Acidic | ~0.47 | [13] |
| Pterin | Alkaline | Lower than acidic | [13] |
| 6-Carboxypterin | Acidic | ~0.33 | [13] |
| 6-Formylpterin | Acidic | ~0.32 | [13] |
| Lumazine | Acidic | 0.44 ± 0.01 | [1] |
| Lumazine | Alkaline | 0.080 ± 0.004 | [1] |
This table demonstrates that the efficiency of generating damaging singlet oxygen is highly dependent on the pH of the solution, with acidic conditions generally favoring higher quantum yields for these related compounds.
Table 2: Summary of Preventative Measures and Their Rationale
| Method | Principle | Key Consideration |
| Amber Vials/Foil | Blocks absorption of photons. | Ensure complete coverage. |
| Low-Light Conditions | Reduces the flux of incident photons. | Especially important for long experiments. |
| Solvent Deoxygenation | Removes molecular oxygen, the precursor to singlet oxygen. | Essential for preventing Type II photooxidation. |
| Antioxidant Addition | Quenches singlet oxygen or the excited sensitizer. | Must be tested for assay compatibility. |
Conclusion
The photodegradation of this compound is a significant experimental challenge that can be effectively managed through a combination of physical protection, solvent modification, and chemical stabilization. By understanding the underlying photochemical mechanisms and implementing the protocols outlined in this guide, researchers can ensure the stability of their compounds and the integrity of their experimental results. Always consider the specific requirements of your assay when choosing and optimizing a stabilization strategy.
References
- Lorente, C., et al. (2012). Photochemical and photophysical properties of lumazine in aqueous solutions.
- Mina, A., et al. (2014). Mono- and Bis-Alkylated Lumazine Sensitizers: Synthetic, Molecular Orbital Theory, Nucleophilic Index and Photochemical Stud. CONICET.
- Buglak, A. A., et al. (2016). Predicting the quantum yield of 1 O 2 generation for pteridines and fluoroquinolones using machine learning.
- Sabatini, F., et al. (2023).
- Buglak, A. A., et al. (2021). Predicting the quantum yield of 1O2 generation for pteridines and fluoroquinolones using machine learning. PubMed.
- Aldhafferi, N., et al. (2024). Alternative cancer therapy through modeling pteridines photosensitizer quantum yield singlet oxygen production using swarm-based support vector regression and extreme learning machine. Taylor & Francis Online.
- Sabatini, F., et al. (2023).
- Lhiaubet-Vallet, V., et al. (2003). Singlet Oxygen (1deltag)
- Aldhafferi, N., et al. (2023). Alternative cancer therapy through modeling pteridines photosensitizer quantum yield singlet oxygen production using swarm-based. Taylor & Francis Online.
- AAT Bioquest. (2023). How do anti-fading agents work?
- University of Cambridge. (n.d.). How to prepare liquid reagents without oxygen present.
- Beh, C. T., et al. (2018). Naturally Occurring Lumazines.
- Berry Group. (2019). Degassing Solvents. University of Wisconsin-Madison.
- Arpa, E. M., & Corral, I. (2023).
- Biocompare. (2018). Photobleaching in Live Cell Imaging. Biocompare.
- Paulus, F., et al. (2020). Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy. RSC Publishing.
- Reed, R. D., et al. (2023). Biosynthesis of the yellow pigments sepiapterin and sepialumazine.
- Lorente, C., et al. (2017). Main reaction pathways proposed for the Ptr photosensitized degradation of the Trp residue in peptides.
- University of Rochester. (n.d.). How To: Degas Solvents. University of Rochester Department of Chemistry.
- Sauerssig, L., et al. (2007). Method for improving the photostability of fluorescent dyes.
- Cushman, M., et al. (1993). (Trifluoromethyl)lumazine Derivatives as 19F NMR Probes for Lumazine Protein. PubMed.
- Doi, Y., et al. (2022). Bacterial mechanism for degrading pterin and lumazine...
- University of York. (n.d.). Degassing solvents. University of York Department of Chemistry.
- Kim, J., et al. (2021).
- Brandl, M., & Torfgård, K. (2002). The influence of formulation and manufacturing process on the photostability of tablets.
- Ghosh, S., & Guchhait, N. (2014). Specific solvent effect on lumazine photophysics: A combined fluorescence and intrinsic reaction coordinate analysis.
- Akram, M., et al. (2011).
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- 5. Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host-Guest Systems Suitable for Luminescent Solar Concentrators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
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Troubleshooting low fluorescence signal with 6,7-dimethylpteridine-2,4(1H,3H)-dione.
Welcome to the technical support guide for 6,7-dimethylpteridine-2,4(1H,3H)-dione, a fluorescent compound also known as 6,7-dimethyllumazine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting for experiments where a low or unstable fluorescence signal is observed. As Senior Application Scientists, we ground our advice in both fundamental photophysics and practical laboratory experience.
Foundational Properties of 6,7-Dimethyllumazine
A successful experiment begins with understanding your tools. 6,7-dimethyllumazine is a pteridine derivative known for its intrinsic fluorescence.[1] However, its signal is highly sensitive to its chemical environment. Below is a summary of its key properties, which are critical for experimental design and troubleshooting.
| Property | Value / Characteristic | Significance for Troubleshooting |
| Excitation Maximum (λex) | ~410 - 425 nm | Mismatching your instrument's light source or excitation filter with this range is a primary cause of low signal.[2][3] |
| Emission Maximum (λem) | ~475 nm | Ensure your emission filter is centered around this wavelength to capture the peak signal and exclude noise.[4] |
| Solubility | Soluble in DMSO | Improper dissolution or precipitation in aqueous buffers can drastically reduce the effective fluorophore concentration.[5] |
| Environmental Sensitivity | Fluorescence is dependent on pH, temperature, and ionic strength.[6][7] | Changes in buffer composition can significantly alter or quench the fluorescence signal. |
| Known Quenchers | Phosphate and acetate anions dynamically quench fluorescence. | Using phosphate- or acetate-based buffers is a common but often overlooked reason for a weak or absent signal. |
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems encountered during experiments. Each answer explains the likely cause and provides a clear, actionable solution.
Diagram: General Troubleshooting Workflow
Below is a logical workflow to diagnose the root cause of a low fluorescence signal.
Caption: A logical flow for diagnosing low fluorescence signals.
Category 1: Sample and Reagent Issues
Question: I dissolved my 6,7-dimethyllumazine in my aqueous buffer, but the signal is much lower than expected. What went wrong?
-
Core Problem: Poor solubility and concentration. 6,7-dimethyllumazine has low solubility in purely aqueous solutions. Adding the solid directly to a buffer likely results in an unsaturated solution or microscopic precipitates, meaning the actual concentration of fluorescent molecules is far lower than calculated.
-
Scientific Explanation: Fluorescence intensity is directly proportional to fluorophore concentration (at non-quenching levels). If the compound isn't fully dissolved, the number of molecules available for excitation is minimal.
-
Solution: Always prepare a concentrated primary stock solution in 100% DMSO, where it is readily soluble.[5] Mix well to ensure complete dissolution. Then, perform serial dilutions into your final aqueous buffer, vortexing briefly after each dilution step to prevent aggregation. See Protocol 1 for details.
Question: My signal fades very quickly when I expose my sample to the excitation light. How can I prevent this?
-
Core Problem: Photobleaching. This is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.
-
Scientific Explanation: Each fluorophore can only undergo a finite number of excitation-emission cycles before it is destroyed. Intense light sources, especially from lasers in confocal microscopes, can accelerate this process, leading to rapid signal decay.
-
Solutions:
-
Reduce Exposure: Minimize the sample's exposure to light. Use the lowest possible excitation power and shortest exposure time that still yields a detectable signal.[8]
-
Use Antifade Reagents: For microscopy, use a commercially available mounting medium containing an antifade agent (e.g., with DABCO).[4] These reagents scavenge free radicals that are generated during the photochemical reactions, thereby protecting the fluorophore.
-
Image Quickly: Capture images of the most critical areas first. When setting up focus, use a lower light intensity or a different, non-critical area of the sample.
-
Category 2: Instrumental and Acquisition Settings
Question: I'm using a plate reader/microscope with standard DAPI and FITC filter sets, but my signal is very weak. Are these appropriate?
-
Core Problem: Mismatched filter sets. Standard filter sets are optimized for other common fluorophores and are likely inefficient for 6,7-dimethyllumazine.
-
Scientific Explanation: Efficient fluorescence detection requires precise alignment of the excitation filter with the fluorophore's absorption peak and the emission filter with its emission peak. Using a DAPI filter (e.g., ~358 nm excitation) will not efficiently excite 6,7-dimethyllumazine, and a FITC filter (e.g., ~520 nm emission) will miss most of its emitted light.[9]
-
Solution: Use a custom or specifically chosen filter set that matches the spectral properties of 6,7-dimethyllumazine.
-
Excitation Filter: Should have a bandpass centered around 410-425 nm .
-
Emission Filter: Should have a bandpass centered around 470-480 nm .
-
Dichroic Mirror: Must have a cutoff wavelength between the excitation and emission ranges (e.g., around 450 nm). Consult your instrument's manufacturer or a filter provider to source the optimal components.
-
Question: How do I correctly set the gain and exposure time to avoid a weak signal?
-
Core Problem: Suboptimal signal amplification or collection time.
-
Scientific Explanation: The gain setting on a detector (like a PMT) amplifies the electronic signal generated by the detected photons. Low gain can make a real signal appear weak.[9] Exposure time (or integration time) is the duration the detector collects photons. A short exposure may not collect enough photons for a robust signal.
-
Solution:
-
Prepare a Positive Control: Use a sample you expect to have a strong signal.
-
Set Exposure First: Start with a moderate exposure time (e.g., 50-100 ms).
-
Increase Gain: Gradually increase the gain until the signal is clearly visible above the background. Be careful not to increase it so much that the background becomes excessively noisy.
-
Adjust Exposure for Signal-to-Noise: If the signal is still dim, increase the exposure time. This improves the signal-to-noise ratio. Avoid detector saturation, where the signal becomes so bright that it exceeds the linear range of detection. Your instrument's software should indicate saturated pixels (often in red).[9]
-
Category 3: Environmental and Buffer Effects
Question: My signal was strong in a Tris-HCl buffer, but when I switched to a phosphate buffer (PBS), it nearly disappeared. Why?
-
Core Problem: Fluorescence quenching by buffer components.
-
Scientific Explanation: Pterin derivatives, the class of compounds 6,7-dimethyllumazine belongs to, are known to be susceptible to dynamic (collisional) quenching by certain anions. Phosphate and acetate are particularly effective quenchers.[10] When a phosphate ion collides with the excited fluorophore, it provides a non-radiative pathway for the molecule to return to its ground state, preventing the emission of a photon.
-
Solution: Avoid using phosphate- and acetate-based buffers in your final assay solution if possible. Opt for buffers known to be more compatible with fluorescence studies, such as HEPES, Tris, or MOPS. If a phosphate buffer is required for biological reasons, use the lowest concentration possible and be aware that your signal will be attenuated.
Diagram: The Mechanism of Fluorescence Quenching
This diagram illustrates how a quencher provides an alternative, non-fluorescent pathway for an excited molecule to lose energy.
Caption: Fluorescence vs. collisional quenching pathway.
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weigh Compound: Accurately weigh out 1.92 mg of this compound (MW = 192.17 g/mol ).
-
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.
-
Dissolve: Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication may aid dissolution if needed.[3]
-
Store Properly: Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.[8] Store at -20°C or -80°C for long-term stability.
Protocol 2: Buffer Selection Test
-
Prepare Buffers: Make several common buffers (e.g., 50 mM Tris-HCl pH 7.4, 50 mM HEPES pH 7.4, and 50 mM PBS pH 7.4).
-
Dilute Fluorophore: Dilute the DMSO stock of 6,7-dimethyllumazine to a final concentration (e.g., 10 µM) in each of the prepared buffers. Ensure the final DMSO concentration is low (<1%) and consistent across all samples.
-
Measure Fluorescence: Using a fluorometer with the correct settings (λex ~425 nm, λem ~475 nm), measure the fluorescence intensity of the sample in each buffer.
-
Compare: The buffer that yields the highest signal with the lowest background is the optimal choice for your experiment.
Frequently Asked Questions (FAQs)
-
Q: Can I use a standard UV lamp to see the fluorescence?
-
A: Possibly, but it is not recommended for quantitative measurements. A long-wave UV lamp (~365 nm) may induce some fluorescence, but it is far from the excitation maximum. For any reliable measurement, a fluorometer or fluorescence microscope with appropriate filters is necessary.
-
-
Q: What causes high background fluorescence?
-
A: High background can come from several sources: impurities in your reagents, autofluorescence from the sample itself (e.g., cells, media), or the use of clear-walled microplates.[9] Always run a "buffer blank" control. For plate-based assays, use black-walled, clear-bottom plates to minimize light scatter and well-to-well crosstalk.[9]
-
-
Q: My signal varies a lot between wells in my 96-well plate. What is the cause?
-
A: This is often due to pipetting inconsistencies or evaporation.[9] Use calibrated multichannel pipettes, be consistent with your mixing technique, and use plate seals or lids to prevent evaporation, especially during long incubations.
-
-
Q: How do I know if my compound has degraded?
-
A: A significant drop in signal from a freshly prepared sample compared to an older one is a strong indicator. You can also run a simple absorbance spectrum; degradation may lead to changes in the absorption profile. Always store stock solutions protected from light and minimize freeze-thaw cycles.[8]
-
References
-
Visser, A. J. W. G., & Lee, J. (1980). Lumazine protein from the bioluminescent bacterium Photobacterium phosphoreum. A fluorescence study of the protein-ligand equilibrium. Biochemistry, 19(18), 4123–4128. [Link]
- Cayman Chemical. (n.d.). 6,7-dimethyl-8-Ribityllumazine.
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. [Link]
- Lee, J., & Murphy, C. L. (1985). Expression and properties of the recombinant lumazine (riboflavin) protein from Photobacterium leiognathi.
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]
-
Panter, F., et al. (2025). Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy. Physical Chemistry Chemical Physics. [Link]
-
KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]
-
FPbase. (2015). Lumazine binding protein. [Link]
-
Evident Scientific. (n.d.). Fluorescence Microscopy Errors. [Link]
-
Lee, J. (1990). Lumazine protein and the excitation mechanism in bacterial bioluminescence. PubMed. [Link]
-
Mori, Y., et al. (2023). Development of Fluorescent Bacteria with Lux and Riboflavin Genes. MDPI. [Link]
-
Lorente, C., et al. (2004). Quenching of the fluorescence of pterin derivatives by anions. Photochemical & Photobiological Sciences, 3(2), 167-173. [Link]
-
PubChem. (n.d.). 6,7-Dimethyllumazine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lumazine protein and the excitation mechanism in bacterial bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Lumazine protein from the bioluminescent bacterium Photobacterium phosphoreum. A fluorescence study of the protein-ligand equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02105G [pubs.rsc.org]
- 9. 2,4(1H,3H)-Pteridinedione, 6,7-dimethyl- | C8H8N4O2 | CID 5355834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nat.vu.nl [nat.vu.nl]
Technical Support Center: Purification of 6,7-Dimethylpteridine-2,4(1H,3H)-dione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6,7-dimethylpteridine-2,4(1H,3H)-dione, a key intermediate in various biosynthetic pathways. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the purification of this compound.
Q1: What are the typical impurities in a crude this compound reaction mixture?
When synthesizing this compound from 5,6-diaminouracil and diacetyl, the primary impurities include unreacted starting materials, particularly the highly colored 5,6-diaminouracil, and byproducts from the self-condensation of diacetyl. Additionally, polymeric materials and other colored side products can form under the reaction conditions, contributing to a discolored crude product.
Q2: My crude product is highly colored (e.g., brown or dark yellow). How can I remove these colored impurities?
Colored impurities are a frequent issue in pteridine synthesis. The most effective method for their removal is treatment with activated charcoal during recrystallization.[1][2][3] Activated charcoal has a high surface area that adsorbs large, colored molecules.[4] However, it should be used judiciously as excessive amounts can lead to a loss of the desired product.[5]
Q3: What is the best solvent for recrystallizing this compound?
The choice of solvent is critical for successful recrystallization. For this compound, a polar solvent is generally required. Water and ethanol are commonly used. A mixed solvent system, such as ethanol-water, can also be very effective, especially when the compound is too soluble in pure ethanol even at low temperatures.[5][6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[7]
Q4: I am getting a low yield after recrystallization. What are the possible reasons and how can I improve it?
Low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.[8]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
-
Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[8]
-
Product loss during transfers: Be meticulous during filtration and washing steps to minimize mechanical losses.
Q5: How can I assess the purity of my final product?
The purity of the final this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate mobile phase is a good indication of purity.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.
Troubleshooting Guides
This section provides a problem-solution format for specific issues you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Oiling out during recrystallization | The compound is separating from the solution as a liquid instead of forming solid crystals. This can be due to a very high concentration of the solute, the presence of impurities that lower the melting point of the mixture, or a solvent in which the compound is too soluble. | 1. Re-heat the solution to dissolve the oil, then add a small amount of a "good" solvent (one in which the compound is more soluble) to prevent immediate re-precipitation. 2. Allow the solution to cool much more slowly. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of pure this compound. |
| Persistent color in the recrystallized product | The amount of activated charcoal used was insufficient, or the contact time was too short. The colored impurity may also have similar solubility properties to the product. | 1. Repeat the recrystallization, ensuring the use of a fresh batch of activated charcoal.[1] 2. Slightly increase the amount of charcoal, but be mindful of potential product loss.[5] 3. Ensure the solution is hot during the charcoal treatment and hot filtration to maximize the solubility of the desired compound.[8] |
| No crystals form upon cooling | The solution is not saturated, or it is supersaturated. | 1. If the solution is not saturated, evaporate some of the solvent to increase the concentration and then allow it to cool again.[8] 2. If the solution is supersaturated, try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal. |
| Multiple spots on TLC after purification | The purification was incomplete, and impurities are still present. | 1. Perform a second recrystallization, paying close attention to the solvent choice and cooling rate. 2. Consider using a different solvent system for the second recrystallization. 3. If impurities persist, column chromatography may be necessary for complete separation. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization from Water
This protocol is suitable for crude material that is not excessively colored.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Add more water portion-wise until the solid completely dissolves at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Decolorization and Recrystallization using an Ethanol-Water System
This protocol is recommended for crude products with significant colored impurities.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.[5]
-
Decolorization: To the hot solution, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).[1][3] Swirl the flask and keep it hot for 5-10 minutes.
-
Hot Filtration: Perform a hot gravity filtration through a pre-heated funnel with fluted filter paper containing a small layer of Celite® to remove the activated charcoal. Collect the hot, colorless filtrate in a clean, pre-heated Erlenmeyer flask.
-
Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).[6] Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified, colorless crystals under vacuum.
Visualization of Workflows
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for troubleshooting the purification process.
References
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
University of California, Los Angeles. (n.d.). Decolorizing Carbon. Retrieved from [Link][1]
-
University of Rochester. (n.d.). Recrystallization-2.doc.pdf. Retrieved from [Link][6]
-
Massachusetts Institute of Technology. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link][8]
-
Amer, A. (2014, March 21). How to recrystallize a product from ethanol/diethyl?. ResearchGate. Retrieved from [Link][10]
-
Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from [Link][2]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][7]
-
Chiemivall. (2023, September 4). Decolorization with Activated Carbon in the Pharmaceutical Industry. Retrieved from [Link][3]
-
Huamei Carbon. (2025, August 18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Retrieved from [Link][11]
-
Poole, C. F. (2017). Thin–layer Chromatography (TLC). In Analytical Toxicology (pp. 1-26). Academic Press.[12]
-
City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link][13]
-
Nerz, J. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link][9]
Sources
- 1. Decolorizing carbon [sites.pitt.edu]
- 2. carbotecnia.info [carbotecnia.info]
- 3. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 4. Decolorizing Carbon [zhulincarbon.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
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- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 12. analyticaltoxicology.com [analyticaltoxicology.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Synthesis of 6,7-Dimethylpteridine-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis of 6,7-dimethylpteridine-2,4(1H,3H)-dione, a key intermediate in various research and development applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments.
Introduction
The synthesis of this compound, also known as 6,7-dimethyllumazine, is most commonly achieved through the condensation of 5,6-diaminouracil with diacetyl (2,3-butanedione). While seemingly straightforward, this reaction is prone to the formation of several side products that can complicate purification and compromise the yield and purity of the desired compound. This guide provides in-depth technical assistance in a question-and-answer format to address specific issues you may encounter.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses frequently encountered problems during the synthesis of this compound and offers solutions based on mechanistic understanding and practical experience.
Question 1: My final product shows unexpected peaks in the NMR/LC-MS, suggesting the presence of isomers. What are the likely isomeric impurities and how can I avoid them?
Answer:
Isomer formation is a common issue in pteridine synthesis. In the case of 6,7-dimethyllumazine synthesis, while the dicarbonyl reactant (diacetyl) is symmetrical, issues with regioselectivity can arise from the reactivity of the 5,6-diaminouracil precursor.
-
Likely Isomeric Impurity: While the reaction of 5,6-diaminouracil with the symmetrical diacetyl should theoretically yield only the desired 6,7-dimethyl isomer, the use of unsymmetrical dicarbonyls in related syntheses can lead to a mixture of 6- and 7-substituted pteridines. If your diacetyl starting material is contaminated with other dicarbonyl compounds, this could be a source of isomeric impurities. More critically, issues can arise from the synthesis of the 5,6-diaminouracil itself. For instance, acylation of 5,6-diaminouracil can sometimes lead to a mixture of regioisomers.[1]
-
Causality and Mitigation:
-
Purity of Starting Materials: Ensure the high purity of both 5,6-diaminouracil and diacetyl. Use freshly distilled diacetyl if its purity is questionable.
-
Reaction Conditions: The pH of the reaction medium can influence the regioselectivity of the condensation. While less of a concern with symmetrical dicarbonyls, maintaining a consistent and optimized pH (typically neutral to slightly acidic) is crucial for reproducible results. In broader pteridine synthesis, pH control is a key factor in directing the cyclization to the desired isomer.[2]
-
Alternative Synthetic Routes: For syntheses where regioisomer formation is a significant concern (e.g., with unsymmetrical dicarbonyls), consider alternative strategies like the Timmis synthesis, which offers better regiocontrol.
-
Question 2: I am observing highly colored impurities in my reaction mixture that are difficult to remove. What could be the source of this coloration?
Answer:
The formation of colored byproducts is often indicative of self-condensation reactions or the presence of oxidized species.
-
Likely Side Products:
-
Benzoquinone Derivatives: Diacetyl can undergo self-condensation, especially under basic conditions, to form highly colored 2,5-dimethylbenzoquinone and related compounds.[3] This reaction pathway involves an initial aldol-type condensation followed by cyclization and oxidation.
-
Oxidized Pteridines: Pteridines themselves can be susceptible to oxidation, leading to the formation of colored, fully aromatic species. If the reaction is exposed to air for extended periods, especially at elevated temperatures or in the presence of certain metal ions, oxidation can occur.[4][5]
-
-
Causality and Mitigation:
-
Control of Reaction pH: Avoid strongly basic conditions, which promote the self-condensation of diacetyl. A neutral or slightly acidic environment is generally preferred for the lumazine synthesis.
-
Inert Atmosphere: To prevent oxidation of the pteridine product, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly important if the reaction requires prolonged heating.
-
Reaction Time and Temperature: Minimize the reaction time and avoid excessive temperatures to reduce the likelihood of both self-condensation and oxidation side reactions.
-
Question 3: My reaction yield is consistently low, and I suspect incomplete cyclization or side reactions involving my starting materials. What are the possible causes?
Answer:
Low yields can stem from several factors, including incomplete reaction, degradation of starting materials, or the formation of non-pteridine byproducts.
-
Likely Issues and Side Products:
-
Incomplete Cyclization: The condensation of 5,6-diaminouracil and diacetyl proceeds through a Schiff base intermediate. If the subsequent cyclization and dehydration are incomplete, you may have a mixture of intermediates in your product.
-
Side Reactions of 5,6-Diaminouracil Precursors: 5,6-Diaminouracil is typically prepared by the reduction of 5-nitroso-6-aminouracil. If this reduction is incomplete, the residual nitroso compound can react with diacetyl or other species in the reaction mixture, leading to undesired byproducts.[1]
-
Degradation of 5,6-Diaminouracil: 5,6-Diaminouracil can be unstable and susceptible to oxidation. Using old or improperly stored starting material can lead to lower yields.
-
-
Causality and Mitigation:
-
Purity and Freshness of 5,6-Diaminouracil: Use freshly prepared or properly stored 5,6-diaminouracil. The hydrochloride or sulfate salt is often more stable for storage.[1] Ensure complete reduction of the 5-nitroso precursor and purify the diaminouracil before use.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the more stable reactant may be used to drive the reaction to completion, but a large excess should be avoided to minimize side reactions.
-
Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the synthesis of this compound?
A1: The choice of solvent can influence reaction rate and product purity. Water is a common solvent for this reaction, often with the addition of a co-solvent like ethanol to improve the solubility of the starting materials. The use of aqueous buffers to control pH is also a standard practice.
Q2: How can I effectively purify the final product from the common side products?
A2: Purification can be challenging due to the similar polarities of the desired product and some of the byproducts.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or acetic acid/water) is the most common method for purifying 6,7-dimethyllumazine.
-
Column Chromatography: For more difficult separations, column chromatography on silica gel or a reverse-phase support can be employed. A gradient elution system may be necessary to resolve closely related impurities.
-
Acid-Base Extraction: The pteridine ring system has acidic and basic properties that can be exploited for purification. Dissolving the crude product in a dilute basic solution, filtering to remove insoluble impurities, and then re-precipitating the product by adding acid can be an effective purification step.
Q3: Are there any specific analytical techniques recommended for characterizing the product and its impurities?
A3: A combination of spectroscopic and chromatographic methods is essential for full characterization.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is crucial for identifying the desired product and any isomeric impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown byproducts. LC-MS is particularly powerful for separating and identifying components of the reaction mixture.
-
HPLC: An excellent tool for assessing the purity of the final product and for monitoring the progress of the reaction and purification.
-
UV-Vis Spectroscopy: Pteridines have characteristic UV-Vis spectra that can be used for a quick purity check and quantification.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,6-diaminouracil (1 equivalent) in deionized water. If using the hydrochloride salt, neutralize with a suitable base (e.g., sodium bicarbonate) to a pH of 6-7.
-
Add diacetyl (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., a mixture of water and ethanol or dilute acetic acid).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
| Potential Side Product | Likely Cause | Mitigation Strategy |
| Isomeric Pteridines | Impure starting materials, lack of pH control | Use high-purity reactants, maintain optimal pH |
| 2,5-Dimethylbenzoquinone | Self-condensation of diacetyl (basic conditions) | Avoid basic pH, use neutral or slightly acidic conditions |
| Oxidized Pteridines | Exposure to air at elevated temperatures | Conduct reaction under an inert atmosphere |
| Incomplete Cyclization Products | Insufficient reaction time or temperature | Monitor reaction progress, ensure adequate heating |
| Byproducts from Nitroso Precursor | Incomplete reduction of 5-nitroso-6-aminouracil | Ensure complete reduction and purification of 5,6-diaminouracil |
Visualizations
Logical Flowchart for Troubleshooting Impurities
Caption: A logical workflow for identifying and troubleshooting common impurities in this compound synthesis.
Synthesis Pathway and Side Reactions
Caption: The main synthesis pathway of this compound and the formation of common side products under various conditions.
References
- Elmaaty, T. A., & El-Taweel, F. (2013). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 5(5), 123-142.
- Sherman, W. R., & Taylor, E. C., Jr. (1957). 5,6-Diaminouracil hydrochloride. Organic Syntheses, 37, 23.
- Taylor, E. C., & Sowinski, F. (1975). Pteridine studies. Part XLIV. Self-condensation of some methylpteridines, and reactions with other nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (18), 1893-1898.
- López-Alvarado, P., Ramos, M. T., & Avendaño, C. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules, 20(11), 20565–20583.
- Buglak, A. A., Telegina, T. A., & Kritsky, M. S. (2021). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 22(16), 8758.
- Holm, J., & Linscheid, M. W. (2007). Pterin chemistry and its relationship to the molybdenum cofactor. Dalton Transactions, (34), 3735-3744.
- El-Gazzar, A. R. B. A., Gaafar, A. M., & Aly, A. S. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(3), 1836-1868.
- Saha, M. L., & Schlegel, M. K. (2018). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. The Journal of Organic Chemistry, 83(15), 8011–8021.
- Shimadzu Corporation. (2020). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62.
- López-Alvarado, P., Ramos, M. T., & Avendaño, C. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules, 20(11), 20565–20583.
- Gabhe, S. Y., Tatke, P. A., & Khan, T. A. (2009). Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. International Journal of Pharmaceutical Research, 1(3), 66-71.
- Blicke, F. F., & Godt, H. C., Jr. (1954). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 76(15), 3991–3994.
- López-Alvarado, P., Ramos, M. T., & Avendaño, C. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules, 20(11), 20565–20583.
- Sigma-Aldrich. (2022). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter <1469>.
- Ali, M. A., Ismail, N. S. M., Choon, T. S., & Wei, A. C. (2016). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. International Journal of Organic Chemistry, 6(2), 115-130.
- Ghavre, M., Gholami, M., & D’hooghe, M. (2019).
- BenchChem. (2023).
- Zeki, N. M., & Mustafa, Y. F. (2023). Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. Iraqi Journal of Pharmacy, 20(Supp-01), 174-188.
- Zhang, L., et al. (2022). Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry. Frontiers in Pharmacology, 13, 837833.
- De Smet, M., et al. (2011). Analysis of Temocillin and Impurities by Reversed Phase Liquid Chromatography: Development and Validation of the Method.
- BenchChem. (2023). Chemical Synthesis of 6,7-(Methylenedioxy)
- Khurana, J. M., & Sharma, S. (1998). Synthesis and reactions of 1,3-dimethyl lumazine-7-yl phosphorodichloridate. Indian Journal of Chemistry - Section B, 37B(11), 1125-1128.
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Technical Support Center: Stability of 6,7-Dimethyllumazine in Aqueous Solutions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6,7-dimethylpteridine-2,4(1H,3H)-dione, commonly known as 6,7-Dimethyllumazine. Understanding the stability of this compound in aqueous solutions is paramount for generating reproducible and reliable experimental data. This document outlines the critical factors affecting its stability, offers troubleshooting solutions for common experimental issues, and provides validated protocols for stability assessment.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and stability of 6,7-Dimethyllumazine.
Q1: What are the recommended storage conditions for solid 6,7-Dimethyllumazine and its aqueous solutions?
A: Proper storage is the first line of defense against degradation.
-
Solid Compound: The solid form of 6,7-Dimethyllumazine should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[1] Following the supplier's recommendations, typically found on the Safety Data Sheet (SDS), is crucial.
-
Aqueous Solutions: Stock solutions are best prepared fresh. If storage is necessary, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable. For long-term storage, freezing at -20°C or -80°C is recommended.[2] Always ensure solutions are stored in light-protecting containers (e.g., amber vials or tubes wrapped in aluminum foil).
Q2: How does pH affect the stability of 6,7-Dimethyllumazine in water?
A: The pH of the aqueous solution is one of the most significant factors influencing the stability of 6,7-Dimethyllumazine. The compound is most stable in neutral to slightly acidic conditions.
-
Scientific Rationale: Pteridine derivatives can be susceptible to ring-opening hydrolysis under harsh acidic or basic conditions.[3] More specifically for 6,7-dimethyllumazines, the 7-methyl group is notably acidic.[4] In basic solutions (pH > 8), this group can be deprotonated to form a reactive 7α-exomethylene anion.[4][5] This structural change alters the compound's electronic properties and can serve as a starting point for degradation or further reactions. Therefore, maintaining a buffered pH below 8 is critical for most applications. The stability of similar compounds is often greater at acidic pHs than at alkaline ones.[6]
Q3: Is 6,7-Dimethyllumazine sensitive to light?
A: Yes, 6,7-Dimethyllumazine is known to be photosensitive.
-
Scientific Rationale: Like many pteridines, lumazines can absorb light, particularly in the UV and visible spectrums.[7][8] This excitation can lead to photochemical reactions, including the formation of transient radical species through photo-induced electron transfer.[4][5] These radicals are highly reactive and can initiate degradation pathways, leading to a loss of compound integrity and a decrease in analytical signal (absorbance or fluorescence). All experiments involving 6,7-Dimethyllumazine in solution should be performed with minimal exposure to ambient and artificial light.
Q4: What is the thermal stability of this compound in aqueous solution?
A: While stable at ambient temperatures for short periods, prolonged exposure to elevated temperatures will accelerate degradation.
-
Scientific Rationale: Thermal energy can overcome the activation energy barrier for degradation reactions like hydrolysis.[9] The rate of these reactions typically increases with temperature. While specific kinetic data for 6,7-Dimethyllumazine is not broadly published, general principles of chemical kinetics and studies on other natural pigments show that high temperatures (e.g., >60°C) can cause significant degradation.[6][10] For kinetic assays, it is essential to maintain precise and consistent temperature control.
Section 2: Troubleshooting Guide for Experimental Issues
This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.
Problem 1: My solution of 6,7-Dimethyllumazine is losing its characteristic absorbance/fluorescence, even when stored in the dark at 4°C.
Answer/Solution: This suggests chemical degradation is occurring. The troubleshooting process should focus on identifying the source of instability.
-
Check the pH: Use a calibrated pH meter to confirm the pH of your buffer or solution. An unbuffered solution or an improperly prepared buffer can drift to a pH that promotes degradation, particularly towards the alkaline range.
-
Evaluate Buffer Components: Certain buffer species can interact with your compound. For instance, phosphate buffers have been shown to interact with and stabilize the conformation of lumazine synthase, the enzyme that binds lumazine derivatives.[11] While this is a protein-specific interaction, it highlights that buffer choice matters. Test a different, simpler buffer system (e.g., HEPES, MES) at the same pH to see if the degradation persists.
-
Consider Dissolved Oxygen: Although photodegradation is the primary concern, oxidative degradation can be a minor pathway. If your application is highly sensitive, preparing solutions with degassed water may offer a marginal improvement.
-
Verify Compound Purity: Start with a fresh vial of the solid compound to rule out contamination or degradation of your source material.[12]
Problem 2: I am observing high variability in my IC50 values or kinetic data between experiments.
Answer/Solution: High variability is often rooted in inconsistent experimental conditions.[12]
-
Standardize Solution Preparation: Always prepare a fresh stock solution in a consistent solvent (e.g., DMSO) and perform serial dilutions into the final aqueous buffer immediately before the experiment. Avoid using aged solutions.
-
Control Temperature and Incubation Times: Ensure that all experimental plates or tubes are incubated for the exact same duration and at a precisely controlled temperature. Even small variations can alter reaction rates and affect results.
-
Minimize Light Exposure Consistently: All steps, from solution preparation to final measurement, must be performed under identical, low-light conditions. Use a consistent protocol for handling plates (e.g., keeping them covered with a light-blocking lid).
-
Confirm Solution Homogeneity: Ensure the compound is fully dissolved and the final solution is vortexed or mixed thoroughly before adding it to your assay. Compound precipitation can lead to significant errors.[12]
Problem 3: The absorbance spectrum of my solution seems to shift or change shape over time, especially in a basic buffer.
Answer/Solution: This is a strong indicator of a chemical change in the molecule.
-
Primary Cause: As mentioned in the FAQ, in basic media (pH > 8), 6,7-Dimethyllumazine can deprotonate at the 7-methyl group.[4] This creates an anionic species with a different electronic structure, which will exhibit a different absorbance spectrum compared to the neutral molecule.
-
Actionable Insight: This spectral shift is a direct observation of the compound's instability at high pH. If your experiment requires a basic pH, you must accept that the compound exists in a different chemical form and is likely less stable. Kinetic experiments under these conditions should be designed with very short time courses and results should be interpreted with caution. It is recommended to perform a pH titration and monitor the absorbance spectrum to characterize these changes for your specific conditions.[8]
Section 3: Visual Guides and Workflows
Diagram 1: Key Factors Influencing Stability
Caption: Factors affecting 6,7-Dimethyllumazine stability.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for a multi-factor stability study.
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting degradation.
Section 4: Data Summary
The following table summarizes the key stability parameters and provides actionable recommendations for ensuring the integrity of your 6,7-Dimethyllumazine solutions.
| Parameter | Condition of Concern | Scientific Rationale | Recommended Action |
| pH | Alkaline (pH > 8) | Deprotonation of the 7-methyl group leads to the formation of a reactive anion, promoting degradation.[4] | Maintain solutions in a buffer with a pH between 6.0 and 7.5. Avoid unbuffered water. |
| Light | UV or broad-spectrum visible light | Absorption of photons can induce photochemical reactions and generate damaging radical species.[4][5] | Work in low-light conditions. Use amber vials or foil-wrapped tubes for solution storage and handling. |
| Temperature | Elevated (>40°C) or Freeze/Thaw Cycles | Increased thermal energy accelerates degradation kinetics.[9] Repeated freezing can cause localized concentration changes. | Perform experiments at a controlled, consistent temperature. For storage, aliquot and freeze at -20°C or below. |
| Storage Time | > 24 hours at room temp; > 1 month frozen | Slow degradation can still occur over time, even under optimal conditions. | Prepare solutions fresh whenever possible. For stored stocks, consider re-qualifying (e.g., via spectroscopy) if stored for an extended period. |
Section 5: Key Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Working Solution
This protocol describes how to prepare a reliable aqueous solution from solid 6,7-Dimethyllumazine.
-
Weigh Solid: Accurately weigh the required amount of solid 6,7-Dimethyllumazine in a fume hood.
-
Prepare Stock Solution: Dissolve the solid in a small amount of a suitable organic solvent like DMSO to create a concentrated stock (e.g., 10 mM). Ensure it is fully dissolved.
-
Rationale: Direct dissolution in aqueous buffer can be slow. A concentrated organic stock ensures rapid and complete solubilization.
-
-
Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., 50 mM Phosphate or HEPES, pH 7.4). Ensure the pH is accurately adjusted.
-
Create Working Solution: Perform a serial dilution of the DMSO stock into the aqueous buffer to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically <1%) to avoid affecting the experiment.
-
Scientist's Note: Add the DMSO stock to the buffer (not the other way around) while vortexing gently to prevent precipitation.
-
-
Final Steps: Protect the final solution from light immediately. Use within the same day for best results.
Protocol 2: A General Method for Assessing pH-Dependent Stability
This protocol provides a framework to quantify the stability of 6,7-Dimethyllumazine at different pH values.
-
Buffer Preparation: Prepare a set of buffers covering the desired pH range (e.g., pH 4.0, 7.0, 9.0). Use buffers with pKa values close to the target pH.
-
Solution Preparation: Prepare a working solution of 6,7-Dimethyllumazine in each buffer according to Protocol 1. Ensure the final concentration is identical in all solutions.
-
Initial Measurement (T=0): Immediately after preparation, measure the absorbance spectrum (e.g., from 250-500 nm) of an aliquot from each solution. The peak absorbance (around 405-410 nm) will serve as the 100% reference.[7]
-
Incubation: Store the remaining solutions in sealed, light-protected containers at a constant, controlled temperature (e.g., 25°C).
-
Time-Point Measurements: At designated time points (e.g., 1, 4, 8, 24 hours), remove an aliquot from each solution and record its absorbance spectrum.
-
Data Analysis: For each pH and time point, calculate the percentage of remaining compound by dividing the peak absorbance by the T=0 peak absorbance. Plot these percentages against time for each pH to visualize the degradation kinetics.
References
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How to increase the solubility of 6,7-dimethylpteridine-2,4(1H,3H)-dione for biological assays.
Welcome to the technical support resource for researchers working with 6,7-dimethylpteridine-2,4(1H,3H)-dione. This guide provides in-depth troubleshooting strategies and detailed methodologies to overcome the inherent challenge of this compound's low aqueous solubility, ensuring reliable and reproducible results in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
A1: this compound, also known as 6,7-dimethyllumazine, is a pteridine derivative. Pteridines are a class of heterocyclic compounds that are precursors to vital cofactors like folate and biopterin.[1][2] Like many heterocyclic organic molecules being investigated as new chemical entities, it has a relatively non-polar structure, which limits its ability to favorably interact with polar solvents like water.[1] Poor aqueous solubility is a major challenge in drug development, as it can lead to inadequate compound concentration in assays, precipitation, and ultimately, inaccurate biological data.[][4]
Q2: I'm starting a new experiment. What is the simplest, most direct way to dissolve this compound?
A2: The standard starting point is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds.[] From this stock, you can perform serial dilutions into your aqueous assay buffer or cell culture medium. However, be aware that the final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.[5]
Q3: My compound dissolves in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. What's happening and what should I do?
A3: This is a classic sign of a compound "crashing out" of solution. While the compound is soluble in the organic solvent, the abrupt shift to a highly aqueous environment upon dilution causes it to exceed its solubility limit and precipitate. This guide details several effective strategies to prevent this, including pH adjustment, the use of co-solvents, and complexation agents. We recommend starting with the troubleshooting workflow outlined below.
Q4: Are there effective alternatives to using organic solvents like DMSO?
A4: Yes. For sensitive assays where even low concentrations of organic solvents are undesirable, complexation with cyclodextrins is an excellent alternative.[6][7] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[8][9]
Troubleshooting Guide: Overcoming Precipitation in Aqueous Media
This section addresses the critical issue of compound precipitation upon dilution from an organic stock solution. Follow this logical progression of troubleshooting steps to find the optimal solubilization strategy for your specific assay conditions.
Problem: My stock solution in 100% DMSO appears cloudy or contains visible particles.
-
Cause: The compound may not be fully dissolved, or your DMSO may have absorbed water from the atmosphere, reducing its solvating power. Hygroscopic DMSO can significantly impact the solubility of products.[10]
-
Solution:
-
Use Fresh, Anhydrous DMSO: Always use a new, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Apply Energy: Use a vortex mixer to ensure thorough mixing. If particles persist, gentle warming in a water bath (37°C) or brief sonication can aid dissolution.[10] Always allow the solution to return to room temperature before use.
-
Visual Confirmation: A properly prepared stock solution should be clear and free of any visible particulates.
-
Problem: My compound precipitates when added to the final assay buffer or cell culture medium.
This is the most common solubility challenge. The following methods are presented in order of increasing complexity. We recommend exploring them sequentially.
-
Scientific Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[11][12] this compound has a predicted pKa of ~9.5, indicating it is a weak acid.[13] By raising the pH of the solvent to a value above the pKa, the compound will become deprotonated and negatively charged. This ionized form is significantly more polar and thus more soluble in aqueous solutions.[14][15]
-
When to Use: Ideal for simple biochemical assays where the pH can be modified without affecting protein activity or assay performance.
-
Caution: This method may not be suitable for cell-based assays, as altering the pH of the culture medium can induce significant cellular stress and artifacts.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
-
Scientific Principle: Surfactants, or detergents, are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can solubilize poorly soluble compounds, while the hydrophilic shell maintains solubility in the aqueous medium. [16][17]* When to Use: Generally used as a last resort for in vitro assays, especially cell-based ones.
-
Caution: Surfactants can disrupt cell membranes and denature proteins, potentially interfering with the biological assay. [18][19]Non-ionic surfactants like Tween-80 or Polysorbate 80 are generally milder and preferred. [19]It is crucial to work with concentrations at or slightly above the CMC and to run appropriate vehicle controls.
Experimental Protocols & Workflows
Workflow for Systematic Solubility Optimization
This workflow provides a logical path for troubleshooting and identifying the best solubilization method.
Caption: Decision workflow for solubility enhancement.
Protocol: Preparation of a Stock Solution using SBE-β-CD
This protocol is adapted from a general method for solubilizing pteridine derivatives and is highly recommended for cell-based assays. [10]
-
Prepare the Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in your final assay buffer or saline. For example, dissolve 200 mg of SBE-β-CD in 1 mL of buffer. Mix well until fully dissolved.
-
Prepare a Concentrated DMSO Stock: Dissolve your this compound in 100% DMSO to make a highly concentrated stock (e.g., 25 mg/mL). Use sonication if necessary. [10]3. Create the Final Stock Solution: Add the DMSO stock solution to the SBE-β-CD vehicle at a 1:9 ratio (10% DMSO final). For example, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix and Dilute: Vortex the final stock solution thoroughly. This will be your 2.5 mg/mL stock, which can then be further diluted into the assay medium. The final DMSO concentration in this stock is 10%, but subsequent dilutions into the assay will lower it significantly. For example, a 1:100 dilution of this stock into your assay would result in a final DMSO concentration of 0.1%.
-
Observe: The final solution should be clear and free of precipitation. [10] By systematically applying these principles and methodologies, researchers can overcome the solubility limitations of this compound, enabling the acquisition of high-quality, reliable data in a wide range of biological assays.
References
-
Paolino, D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
Lakkakula, J. R., & N, D. M. (2021). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
-
Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. SciSpace. Retrieved from [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
YouTube. (2025). Why Does pH Influence A Substance's Dissolution?. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pteridine. Retrieved from [Link]
-
ResearchGate. (2011). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. Retrieved from [Link]
-
Albert, A., Brown, D. J., & Cheeseman, G. (1952). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
LinkedIn. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
Li, S., et al. (2020). Pteridine derivatives: novel low-molecular-weight organogelators and their piezofluorochromism. New Journal of Chemistry. Retrieved from [Link]
-
IJFMR. (n.d.). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. Retrieved from [Link]
-
MDPI. (2024). Pushing at the Boundaries of Pterin Chemistry. Retrieved from [Link]
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Technical Support Center: Quenching Effects on 6,7-dimethylpteridine-2,4(1H,3H)-dione Fluorescence
Welcome to the technical support guide for investigating fluorescence quenching of 6,7-dimethylpteridine-2,4(1H,3H)-dione, commonly known as Lumichrome. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments. Lumichrome, a photodegradation product of riboflavin (Vitamin B2), serves as a vital model chromophore in flavin studies.[1][2] Its unique photophysical properties make it a valuable tool, but also susceptible to various quenching phenomena that can impact experimental outcomes.[3][4]
This guide moves beyond simple procedural lists to explain the underlying principles of experimental choices, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding lumichrome fluorescence and quenching.
Q1: What is fluorescence quenching and why is it a concern for my lumichrome experiments?
A: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore, in this case, lumichrome.[3][5] This occurs when an interacting molecule, the "quencher," provides a non-radiative pathway for the excited lumichrome to return to its ground state, thus reducing the emission of light.[6] Understanding and controlling quenching is critical because unintended quenching can lead to data misinterpretation, such as underestimation of concentration or inaccurate binding affinities. Conversely, controlled quenching can be harnessed for developing sensitive assays and sensors.[5][7]
Q2: What are some common quenchers for lumichrome that I should be aware of in my experimental system?
A: Lumichrome's fluorescence is sensitive to a variety of substances often present in biological and chemical assays. Key quenchers include:
-
Metal Ions: Heavy and transition metal ions like Cu²⁺, Fe³⁺, Ni²⁺, and Hg²⁺ are potent quenchers, often forming non-fluorescent complexes with lumichrome.[3][8][9]
-
Molecular Oxygen: Dissolved oxygen in your solutions is a well-known collisional quencher of many fluorophores, including pteridine derivatives.[3]
-
Nucleic Acids and Amino Acids: Lumichrome fluorescence can be strongly quenched by nucleic acids and their precursors.[11] Aromatic amino acids such as tryptophan and tyrosine are also known quenchers.[3]
-
pH Changes: The fluorescence of lumichrome is highly pH-dependent. The cationic form at low pH is strongly quenched, while anionic forms at high pH also exhibit reduced fluorescence compared to the neutral form.[3][12]
Q3: How can I differentiate between static and dynamic quenching in my lumichrome experiments?
A: Distinguishing between static and dynamic quenching is fundamental to understanding the interaction between lumichrome and a potential quencher. The primary methods for differentiation are:
-
Fluorescence Lifetime Measurements: This is the most definitive method. Dynamic quenching reduces the fluorescence lifetime of the fluorophore because it provides an additional pathway for the excited state to decay.[6][13] In contrast, static quenching , which involves the formation of a non-fluorescent ground-state complex, does not affect the lifetime of the uncomplexed, fluorescent molecules.[6][13][14]
-
Temperature Dependence Studies: The effect of temperature on the quenching efficiency can be diagnostic. Dynamic quenching is diffusion-controlled, so an increase in temperature will increase the quenching rate constant due to faster diffusion.[6] Conversely, increasing the temperature often leads to the dissociation of statically-formed complexes, resulting in a decrease in static quenching.[6]
-
Absorption Spectra Analysis: Static quenching involves the formation of a ground-state complex, which may alter the absorption spectrum of the fluorophore. Dynamic quenching only affects the excited state and therefore does not change the absorption spectrum.[13]
The following diagram illustrates the workflow for identifying the quenching mechanism.
Caption: Workflow for differentiating quenching mechanisms.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: No or Very Low Fluorescence Signal from Lumichrome
| Possible Cause | Troubleshooting Action |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths. Lumichrome typically excites around 353-385 nm and emits around 471-479 nm, but these can shift depending on the solvent.[4] Run an initial scan to determine the optimal wavelengths in your specific buffer. Increase detector gain or widen slit widths, but be mindful of potential decreases in resolution.[15] |
| Probe Degradation | Lumichrome, like many organic fluorophores, can be sensitive to light (photobleaching) and pH.[15] Prepare fresh stock solutions and store them protected from light at a low temperature (e.g., -20°C). Minimize light exposure during the experiment.[15] |
| Inappropriate pH | The fluorescence of lumichrome is highly pH-dependent.[3] The cationic form at low pH is strongly quenched.[12] Ensure your buffer pH is stable and within the optimal range for lumichrome fluorescence (typically neutral).[4] |
| Low Concentration | The lumichrome concentration may be too low for detection. Prepare a dilution series to determine a working concentration that provides a strong signal without causing inner filter effects.[15] |
Problem 2: Rapid Decrease in Fluorescence Signal Over Time
| Possible Cause | Troubleshooting Action |
| Photobleaching | This is the light-induced degradation of the fluorophore.[16] Reduce the intensity of the excitation light or the exposure time. If compatible with your assay, consider adding a commercially available anti-photobleaching agent to your buffer.[15] |
| Presence of Dissolved Oxygen | Molecular oxygen is a known collisional quencher.[3] De-gas your buffers by sparging with an inert gas like nitrogen or argon before use.[15] |
| Contaminating Metal Ions | Trace metal ion contamination in your buffer or on your labware can cause quenching.[3] Use high-purity water and reagents. If metal ions are not the subject of your study, consider adding a chelating agent like EDTA.[15] |
Problem 3: Inconsistent Results and High Variability Between Replicates
| Possible Cause | Troubleshooting Action |
| Probe Aggregation | At higher concentrations, lumichrome may aggregate, leading to self-quenching and erratic signals.[15] Try lowering the working concentration. If it doesn't interfere with your experiment, adding a small amount of a non-ionic surfactant (e.g., Triton X-100) can help prevent aggregation.[15] |
| Temperature Fluctuations | As dynamic quenching is temperature-dependent, inconsistent temperatures between samples can lead to variability.[6] Ensure all samples are equilibrated to the same temperature and that the sample chamber of the fluorometer is temperature-controlled. |
| Inner Filter Effects | At high concentrations of lumichrome or quencher, the solution can absorb a significant portion of the excitation or emission light, leading to non-linear and unreliable fluorescence readings.[13] Dilute your samples and always measure the absorbance of your solutions to ensure you are working in a linear range. |
Section 3: Experimental Protocols
Protocol 1: Performing a Stern-Volmer Analysis to Characterize Quenching
The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration for dynamic quenching.[6][17]
Equation: I₀ / I = 1 + Ksv[Q]
Where:
-
I₀ = Fluorescence intensity in the absence of the quencher
-
I = Fluorescence intensity in the presence of the quencher
-
Ksv = Stern-Volmer quenching constant
-
[Q] = Concentration of the quencher
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of lumichrome in your chosen experimental buffer.
-
Prepare a high-concentration stock solution of the quencher in the same buffer.
-
-
Set up Samples:
-
Prepare a series of samples (in cuvettes or a microplate) with a constant concentration of lumichrome.
-
Add increasing concentrations of the quencher to each sample.
-
Include a "zero quencher" control containing only lumichrome and buffer.
-
Ensure the final volume is the same for all samples by adding buffer.
-
-
Incubation:
-
Mix the samples gently and incubate them for a defined period (e.g., 10-15 minutes) at a constant temperature, protected from light, to allow them to reach equilibrium.[15]
-
-
Fluorescence Measurement:
-
Set the fluorometer to the predetermined optimal excitation and emission wavelengths for lumichrome.
-
Measure the fluorescence intensity (I) for each sample.
-
-
Data Analysis:
-
Calculate the I₀/I ratio for each quencher concentration.
-
Plot I₀/I versus [Q].
-
A linear plot is indicative of a single type of quenching mechanism (either static or dynamic).[3] The slope of the line is the Stern-Volmer constant (Ksv).
-
Upward curvature can indicate a combination of static and dynamic quenching.
-
The following diagram outlines the Stern-Volmer analysis workflow.
Caption: Stern-Volmer analysis workflow.
Quantitative Data Summary
The following table presents typical photophysical data for lumichrome, which can serve as a baseline for your experiments. Note that these values can vary with solvent and pH.
| Photophysical Property | Lumichrome Value | Solvent/Conditions | Reference |
| Absorption Maxima (λabs) | ~353 nm, ~385 nm (shoulder) | Aqueous/Organic | [4] |
| Emission Maximum (λem) | ~471-479 nm | Aqueous/Organic | [4] |
| Fluorescence Quantum Yield (Φf) | ~0.02 - 0.05 | Aqueous (neutral pH) | [4] |
| Fluorescence Lifetime (τf) | ~1-2.7 ns | Aqueous (neutral pH) | [4][18] |
| Triplet Lifetime (τT) | ~17 µs | Deoxygenated aqueous | [4][18] |
References
-
Bhattacharya, S., et al. (2015). Photophysics of lumichrome in anionic and cationic micellar media. RSC Advances. [Link]
-
Sikorski, M., et al. (2002). Spectroscopy and Photophysics of Lumiflavins and Lumichromes. The Journal of Physical Chemistry A. [Link]
-
Ghosh, R., et al. (2022). Initial Excited State Dynamics of Lumichrome upon Ultraviolet Excitation. Photochemistry and Photobiology. [Link]
-
Graul, A., et al. (2009). Photophysical properties of lumichromes in water. ResearchGate. [Link]
-
Algar, W. R., & Massey, M. (2019). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy. [Link]
-
Zhao, F., et al. (2009). Fluorescence quenching and the binding interaction of lumichrome with nucleic acids. ResearchGate. [Link]
-
Rose-Hulman Institute of Technology. Dynamic Quenching. Rose-Hulman Institute of Technology. [Link]
-
University of Basel. Fluorescence Quenching. University of Basel. [Link]
-
ResearchGate. (2023). Why is important difference between dynamic and static quenching? ResearchGate. [Link]
-
Lorente, C., et al. (2004). Quenching of the fluorescence of pterin derivatives by anions. Photochemical & Photobiological Sciences. [Link]
-
Demas, J. N., & DeGraff, B. A. (1991). Static and dynamic quenching of luminescent species in polymer media. ResearchGate. [Link]
-
Tan, Y., et al. (2011). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2015). How can I verify that my molecule is quenching the fluorophore and its not shielding the fluorophore? ResearchGate. [Link]
-
Kopyra, J., & Gryczynski, Z. (2009). Selective quenching of triplet excited states of pteridines. ResearchGate. [Link]
-
Kieber, D. J., et al. (2008). Complexation of metal ions in aqueous solution by fluorescent ligands containing pyridyl groups. UNCW Institutional Repository. [Link]
-
Heelis, P. F., et al. (2010). Absorption and emission spectroscopic characterization of lumichrome in aqueous solutions. Photochemistry and Photobiology. [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Wikipedia. [Link]
-
Dodani, S. C., et al. (2014). Transition Metals Induce Quenching of Monomeric Near-Infrared Fluorescent Proteins. Journal of the American Chemical Society. [Link]
-
Li, Y., et al. (2013). Fluorescence quenching studies on the interaction of a novel deepened cavitand towards some transition metal ions. Analytica Chimica Acta. [Link]
-
Wang, B., et al. (2015). The fluorescence regulation mechanism of the paramagnetic metal in a biological HNO sensor. Chemical Science. [Link]
-
Fiveable. (n.d.). Fluorescence quenching mechanisms. Fiveable. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Fluorophore Characterization: A Comparative Analysis of 6,7-Dimethylpteridine-2,4(1H,3H)-dione and Fluorescein
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for the comparative analysis of fluorescent molecules, using the well-characterized industry standard, fluorescein, as a benchmark against the less-documented 6,7-dimethylpteridine-2,4(1H,3H)-dione. Rather than a simple data sheet, this document serves as a methodological deep-dive, elucidating the causality behind experimental choices and providing detailed, self-validating protocols. We will explore the critical photophysical parameters—molar extinction coefficient, spectral properties, quantum yield, and photostability—that dictate a fluorophore's utility in research and diagnostic applications.
Introduction: The Quest for the Optimal Fluorophore
In molecular biology, cell imaging, and high-throughput screening, the selection of an appropriate fluorophore is paramount. The ideal probe offers a bright, stable signal that can be reliably detected with minimal interference. Fluorescein, a xanthene dye synthesized in 1871, has long been a workhorse in the field due to its high fluorescence quantum yield and good water solubility.[][2] However, its known sensitivity to pH and susceptibility to photobleaching necessitate the exploration of alternative scaffolds.[][3]
This guide focuses on establishing a rigorous, head-to-head comparison between fluorescein and this compound, a derivative of the pteridine ring system found in many biological cofactors. By providing detailed experimental workflows, we aim to empower researchers to not only understand the performance of these two specific molecules but also to apply these principles to the evaluation of any novel fluorescent compound.
Molecular Structure and Physicochemical Foundations
The photophysical behavior of a fluorophore is intrinsically linked to its chemical structure. Fluorescein's rigid, planar xanthene core is responsible for its intense fluorescence.[] In contrast, the pteridine system of this compound offers a different heterocyclic scaffold. Understanding these structural nuances is the first step in predicting their comparative performance.
A critical property of fluorescein is its pH-dependent equilibrium between different ionic forms, which significantly impacts its absorption and emission characteristics.[3][4] It exists in cationic, neutral, monoanionic, and dianionic forms, with the dianion, prevalent at pH above 8, being the most fluorescent species.[3][5] Its pKa is approximately 6.4, making its fluorescence sensitive to physiological pH changes.[2][6] A thorough comparison must therefore be conducted under controlled pH conditions.
Caption: Chemical structures of Fluorescein and this compound.
Experimental Design: A Framework for Rigorous Comparison
To ensure a scientifically valid comparison, all experiments must be conducted under identical and controlled conditions. This includes solvent, pH, concentration, and temperature. For this guide, we propose using a standard 0.1 M NaOH solution. This choice is deliberate: it ensures fluorescein exists predominantly in its highly fluorescent dianionic form, providing a stable and well-documented baseline for comparison.[3][5]
The overall experimental workflow is designed to systematically characterize each fluorophore, moving from basic spectral properties to more complex performance metrics like quantum yield and photostability.
Caption: Overall experimental workflow for fluorophore comparison.
Protocol 1: Sample Preparation
Causality: Accurate concentration is the bedrock of quantitative spectrophotometry. A precise dilution series is essential for determining the molar extinction coefficient and for ensuring measurements for quantum yield are taken in a linear range, avoiding inner filter effects.[7] All work should be performed with minimal exposure to ambient light to prevent premature photobleaching.
Methodology:
-
Stock Solution Preparation: Accurately weigh a sufficient amount of fluorescein and this compound to prepare 1 mM stock solutions in 0.1 M NaOH. Use a calibrated analytical balance and volumetric flasks.
-
Solubilization: Ensure complete dissolution of the compounds, using sonication if necessary.
-
Working Solutions: From the 1 mM stock, prepare a series of dilutions in 0.1 M NaOH, ranging from 0.1 µM to 10 µM, using calibrated micropipettes and fresh tips for each dilution.
-
Storage: Store all solutions in amber vials or wrap them in aluminum foil at 4°C.
Protocol 2: Absorbance and Fluorescence Spectroscopy
Causality: A molecule's ability to absorb light (extinction coefficient) and the wavelengths at which it absorbs and emits are its fundamental spectral characteristics. The Stokes shift—the difference between the excitation and emission maxima—is a crucial parameter; a larger Stokes shift minimizes self-absorption and simplifies filter selection in imaging systems.[8]
Methodology:
-
Absorbance Measurement:
-
Using a UV-Visible spectrophotometer, blank the instrument with 0.1 M NaOH in a 1 cm path length quartz cuvette.
-
Measure the absorbance spectra (typically 250-600 nm) for at least three different concentrations of each fluorophore from your dilution series.
-
Identify the wavelength of maximum absorbance (λ_abs_max).
-
Plot absorbance at λ_abs_max versus concentration. The slope of this line, according to the Beer-Lambert law (A = εcl), is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, first record an emission spectrum of the solvent blank (0.1 M NaOH) to identify any background signals or Raman scattering peaks.
-
For each compound, measure the excitation spectrum by setting the emission monochromator to the expected emission maximum and scanning the excitation wavelengths. The peak of this spectrum is the excitation maximum (λ_ex).
-
Next, measure the emission spectrum by setting the excitation monochromator to the determined λ_ex and scanning the emission wavelengths. The peak of this spectrum is the emission maximum (λ_em).
-
Calculate the Stokes Shift (in nm) = λ_em - λ_ex.
-
Protocol 3: Relative Fluorescence Quantum Yield (ΦF) Determination
Causality: The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[7] A higher ΦF indicates a brighter fluorophore. The comparative method is the most common and reliable approach, relating the fluorescence of an unknown sample to a well-characterized standard.[7][9][10] By using solutions with identical absorbance at the excitation wavelength, we ensure that both the standard and the test sample absorb the same number of photons, simplifying the calculation.[7]
Methodology:
-
Standard Selection: Use fluorescein as the standard (ΦF_std = 0.95 in 0.1 M NaOH).[3][5]
-
Sample Preparation: Prepare a series of dilutions for both the standard (fluorescein) and the test sample (pteridine derivative) in 0.1 M NaOH. The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 to avoid inner filter effects.[7][10]
-
Data Acquisition:
-
Set the excitation wavelength (e.g., 490 nm for fluorescein).
-
For each diluted solution of both the standard and the test sample, measure the absorbance at this excitation wavelength.
-
Immediately after, record the corrected emission spectrum for that same solution in the spectrofluorometer, keeping all instrument settings (e.g., slit widths) constant.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
The relationship between the quantum yield of the unknown sample (ΦF_x) and the standard (ΦF_std) is given by the equation:
ΦF_x = ΦF_std * (Grad_x / Grad_std) * (η_x² / η_std²)
Where:
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Since the solvent is the same for both, the refractive index term (η_x² / η_std²) cancels to 1.[7]
-
-
Protocol 4: Photostability Assessment
Causality: Photobleaching is the irreversible photochemical destruction of a fluorophore upon light exposure, leading to signal loss.[11] A higher photostability is critical for applications requiring long or repeated exposures, such as time-lapse microscopy. This protocol quantifies photostability by measuring the rate of fluorescence decay under continuous illumination.
Methodology:
-
Sample Preparation: Prepare a solution of each fluorophore at a concentration that gives a strong but not saturating fluorescence signal (e.g., 1 µM).
-
Instrumentation: This measurement is typically performed on a fluorescence microscope equipped with a stable light source or in a spectrofluorometer capable of time-course measurements.
-
Data Acquisition:
-
Place the sample in the instrument.
-
Open the light path to continuously illuminate the sample at its λ_ex with a fixed, high intensity.
-
Record the fluorescence intensity at λ_em at regular intervals (e.g., every 5 seconds) for an extended period (e.g., 10-20 minutes) or until the signal has decayed significantly.
-
-
Data Analysis:
-
Normalize the fluorescence intensity data by dividing each point by the initial intensity (at t=0).
-
Plot the normalized intensity versus time.
-
Determine the time at which the fluorescence intensity has dropped to 50% of its initial value. This is the photobleaching half-life (t₁/₂), a direct measure of photostability.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, concise table to facilitate direct comparison.
| Photophysical Parameter | Fluorescein (in 0.1 M NaOH) | This compound (in 0.1 M NaOH) | Significance |
| λ_abs_max (nm) | ~490[3][5] | To Be Determined (TBD) | Optimal wavelength for excitation. |
| λ_em (nm) | ~515[3][12] | TBD | Wavelength of maximum fluorescence signal. |
| Stokes Shift (nm) | ~25 | TBD | Larger shifts reduce signal overlap and self-absorption. |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~76,900[5] | TBD | Measure of light absorption efficiency; higher is better. |
| Fluorescence Quantum Yield (ΦF) | 0.95[3][5] | TBD | Efficiency of fluorescence emission; higher is brighter. |
| Photostability (t₁/₂) (s) | Known to be moderate[3] | TBD | Resistance to photobleaching; longer is better. |
Interpretation:
-
A higher Molar Extinction Coefficient and Quantum Yield contribute to a brighter fluorophore, which is desirable for detecting low-abundance targets.[13]
-
A larger Stokes Shift is advantageous in multicolor experiments to minimize spectral bleed-through and in highly concentrated solutions to reduce reabsorption of emitted light.
-
A longer photostability half-life indicates a more robust dye, suitable for demanding applications like live-cell imaging or super-resolution microscopy where prolonged light exposure is necessary.[11]
Conclusion and Outlook
This guide outlines a rigorous, experimentally-grounded approach to comparing the fluorescence properties of this compound and the benchmark fluorophore, fluorescein. By adhering to these standardized protocols, researchers can generate high-quality, comparable data that will directly inform the selection of the optimal tool for their specific application. While fluorescein's performance is well-established, a systematic characterization of promising alternatives like the pteridine derivative presented here is essential for advancing the capabilities of fluorescence-based techniques in science and medicine. The true value of a fluorophore is not defined by a single parameter, but by a comprehensive profile of its photophysical behavior.
References
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Wikipedia. (2024). Fluorescein. [Link]
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Sjöback, R., Nygren, J., & Kubista, M. (1998). Fluorescence properties of free and protein bound fluorescein dyes. I. Macrospectrofluorometric measurements. Journal of Histochemistry & Cytochemistry, 26(4), 277-83. [Link]
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UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
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ResearchGate. (n.d.). Chemical structures of Fluorescein at different pH values of solution. [Link]
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ResearchGate. (n.d.). Experimental set-up and photobleaching response of fluorophores. [Link]
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Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]
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Sissaoui, S., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Molecules, 25(23), 5699. [Link]
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Lippincott-Schwartz, J., & Patterson, G. H. (2009). Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells. Current Protocols in Cell Biology, Chapter 4, Unit 4.7. [Link]
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Sarspec. (n.d.). Investigating the absorption and fluorescence pH dependence of fluorescein, with a flow cell. [Link]
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Song, D., et al. (2014). Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra. Journal of Fluorescence, 24(3), 819-26. [Link]
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JoVE. (2010, October 21). Video: Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells. [Link]
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Montalti, M., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(15), 4443. [Link]
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Oregon Medical Laser Center. (2017). Fluorescein. [Link]
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ResearchGate. (2014). (PDF) Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. [Link]
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Griesgraber, G. W., & Jameson, D. M. (2019). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST. [Link]
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Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2759–2783. [Link]
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El-Daly, S. A., et al. (2020). Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 232, 118145. [Link]
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Niu, W., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Communications Chemistry, 5(1), 1-11. [Link]
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CAS Common Chemistry. (n.d.). 6,7-Dimethylpterin. [Link]
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A Comparative Guide to Pteridine Derivatives in Photosensitization: Spotlight on 6,7-dimethylpteridine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Role of Pteridines as Endogenous Molecules and Potent Photosensitizers
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, widely distributed in biological systems.[1] They play crucial roles as enzyme cofactors, pigments, and signaling molecules.[2] Beyond their physiological functions, certain pteridine derivatives, particularly in their oxidized forms, exhibit significant photosensitizing properties.[3] Upon absorption of ultraviolet A (UVA) radiation, these molecules can initiate photochemical reactions that lead to cellular damage, a property that has garnered considerable interest for applications in photodynamic therapy (PDT).[4][5]
This guide provides a comparative analysis of the photosensitizing capabilities of various pteridine derivatives, with a special focus on 6,7-dimethylpteridine-2,4(1H,3H)-dione, also known as 6,7-dimethyllumazine. We will delve into the underlying photochemical mechanisms, present available experimental data for comparison, and provide detailed protocols for evaluating the photosensitizing efficacy of these compounds.
The Two Arms of Pteridine Photosensitization: Type I and Type II Mechanisms
Pteridine derivatives can induce cellular damage through two primary photochemical pathways, both of which are oxygen-dependent: Type I and Type II photosensitization.[6][7] The balance between these two pathways is influenced by the specific pteridine derivative, the substrate, and the cellular microenvironment.
Type I Photosensitization: The Electron Transfer Pathway
In the Type I mechanism, the photoexcited pteridine in its triplet state directly interacts with a substrate molecule, such as a nucleotide or an amino acid.[6][8] This interaction typically involves an electron transfer, leading to the formation of radical ions.[7] For instance, photoexcited pterins can oxidize guanine residues in DNA by accepting an electron, forming a pterin anion radical and a guanine radical cation.[9] These radical species can then undergo further reactions, often involving molecular oxygen, to produce oxidized products, such as 8-oxo-dG in the case of guanine oxidation, a common marker of oxidative DNA damage.[9]
Type II Photosensitization: The Singlet Oxygen Assault
The Type II mechanism involves the transfer of energy from the excited triplet state of the pteridine photosensitizer to ground-state molecular oxygen (³O₂).[6][7] This energy transfer excites oxygen to its highly reactive singlet state (¹O₂), a potent oxidizing agent that can damage a wide range of biomolecules, including lipids, proteins, and nucleic acids.[7] The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.
Comparative Analysis of Photosensitizing Efficiency
The photosensitizing efficacy of a pteridine derivative is critically dependent on its chemical structure, particularly the substituents on the pteridine ring. These substituents can influence the photophysical properties of the molecule, such as the energy and lifetime of its excited triplet state, and consequently, its ability to participate in Type I and Type II reactions.
While direct comparative data for a wide range of pteridine derivatives under identical conditions is limited, we can synthesize findings from various studies to draw meaningful comparisons.
Key Photophysical and Photochemical Parameters of Selected Pteridine Derivatives
| Derivative | Singlet Oxygen Quantum Yield (ΦΔ) | Predominant Mechanism | Notes | Reference |
| Lumazine (pteridine-2,4(1H,3H)-dione) | 0.44 (acidic), 0.08 (alkaline) | Type I & Type II | The parent compound, its ΦΔ is pH-dependent. Can photo-oxidize dGMP through both mechanisms. | [6] |
| 6-Formylpterin | High | Type I & Type II | Shows significant photodynamic effects against cancer cells. | [5] |
| Pterin | Moderate | Primarily Type I | Efficiently oxidizes deoxyguanosine via electron transfer. | [9] |
| Biopterin | Moderate | Type I & Type II | Involved in DNA photodamage. | [9] |
| Neopterin | Moderate | Type I & Type II | Involved in DNA photodamage. | [9] |
| Folic Acid | Low | Primarily Type I | A conjugated pterin with lower photosensitizing efficiency. | [9] |
This table is a compilation of data from multiple sources and experimental conditions may vary.
This compound (6,7-Dimethyllumazine): An Emerging Player
6,7-dimethyllumazine has been identified as a naturally occurring compound in Mānuka honey.[5] While extensive photophysical data for this specific derivative is not as readily available as for its parent compound, lumazine, we can infer some of its properties based on structure-activity relationships within the pteridine class. The methyl groups at the 6 and 7 positions are electron-donating, which can influence the energy levels of the excited states and potentially affect the intersystem crossing efficiency and triplet state lifetime. Studies on related 6,7-dimethylpterin have shown its ability to interact with deoxynucleotides, suggesting a capacity for Type I photosensitization. Further research is needed to quantify the singlet oxygen quantum yield and fully elucidate the balance between Type I and Type II mechanisms for this intriguing molecule.
Experimental Protocols for Assessing Photosensitizing Properties
To aid researchers in the evaluation of pteridine derivatives as photosensitizers, we provide the following detailed experimental protocols.
Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ) via Chemical Trapping with 1,3-Diphenylisobenzofuran (DPBF)
This protocol describes a relative method for determining ΦΔ, comparing the photosensitizer of interest to a well-characterized standard.[4]
Materials:
-
Test pteridine derivative
-
Reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal in ethanol, ΦΔ ≈ 0.75)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectrophotometer-grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Cuvettes (1 cm path length)
-
Monochromatic light source (e.g., laser or filtered lamp) with a wavelength at which both the sample and reference absorb.
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the test pteridine, reference photosensitizer, and DPBF in the chosen solvent.
-
Prepare experimental solutions containing DPBF (typically 20-50 µM) and either the test or reference photosensitizer. The concentration of the photosensitizers should be adjusted to have a similar absorbance (typically 0.1-0.2) at the irradiation wavelength.
-
-
Irradiation and Measurement:
-
Place the cuvette containing the sample solution in the spectrophotometer.
-
Record the initial absorbance spectrum, paying close attention to the DPBF absorbance maximum (around 410-415 nm).
-
Irradiate the solution with the monochromatic light source for a set period (e.g., 10-30 seconds).
-
Immediately after irradiation, record the absorbance spectrum again.
-
Repeat the irradiation and measurement steps for several time points.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the test and reference photosensitizers.
-
Determine the initial rate of DPBF bleaching (slope of the linear portion of the plot) for both the sample (k_sample) and the reference (k_ref).
-
Calculate the singlet oxygen quantum yield of the test sample (ΦΔ_sample) using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (A_ref / A_sample)
where A_ref and A_sample are the absorbances of the reference and sample at the irradiation wavelength, respectively.
-
Protocol 2: Assessment of Type I Photosensitization via HPLC Monitoring of 2'-Deoxyguanosine (dG) Oxidation
This protocol allows for the evaluation of a pteridine's ability to induce Type I photosensitized damage by monitoring the degradation of a model substrate, 2'-deoxyguanosine (dG), and the formation of its primary oxidation product, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).[9][10]
Materials:
-
Test pteridine derivative
-
2'-Deoxyguanosine (dG)
-
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) standard
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
UVA light source (e.g., 365 nm lamp)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of methanol in ammonium acetate buffer)
Procedure:
-
Reaction Setup:
-
Prepare a solution containing the test pteridine (e.g., 100 µM) and dG (e.g., 1 mM) in phosphate buffer.
-
Transfer the solution to a suitable reaction vessel (e.g., a quartz cuvette or a multi-well plate).
-
-
Irradiation:
-
Irradiate the sample with the UVA light source for various time intervals.
-
Keep a control sample in the dark to account for any non-photochemical degradation.
-
-
HPLC Analysis:
-
At each time point, take an aliquot of the reaction mixture and inject it into the HPLC system.
-
Monitor the elution of dG and 8-oxo-dG using the UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantify the concentrations of dG and 8-oxo-dG by comparing their peak areas to those of standard solutions.
-
-
Data Analysis:
-
Plot the concentration of dG remaining and the concentration of 8-oxo-dG formed as a function of irradiation time.
-
The rate of dG degradation and 8-oxo-dG formation provides a measure of the Type I photosensitizing efficiency of the pteridine derivative.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key mechanisms and experimental setups.
Caption: General mechanisms of Type I and Type II photosensitization by pteridine derivatives.
Caption: Experimental workflow for determining singlet oxygen quantum yield using the DPBF method.
Conclusion and Future Directions
Pteridine derivatives represent a promising class of photosensitizers with tunable properties. While compounds like lumazine and 6-formylpterin have been more extensively studied, this compound holds potential as a naturally occurring photosensitizer that warrants further investigation. The balance between Type I and Type II mechanisms is a key determinant of their biological effects, and understanding how structural modifications influence this balance is crucial for the rational design of novel PDT agents. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate and compare the photosensitizing capabilities of new and existing pteridine derivatives, ultimately paving the way for their potential therapeutic applications.
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- Gehrig, J., Kuss, S., Graw, M., & Griesinger, C. (2023). Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy. Physical Chemistry Chemical Physics, 25(33), 22169-22178.
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A Senior Application Scientist's Guide to the Validation of a Novel UHPLC-MS/MS Method for 6,7-Dimethylpteridine-2,4(1H,3H)-dione Quantification
Introduction: The Critical Need for Precise 6,7-Dimethylpteridine-2,4(1H,3H)-dione Quantification
This compound, also known as 6,7-dimethyllumazine, belongs to the pteridine class of heterocyclic compounds. Pteridines are precursors in the biosynthesis of essential cofactors, such as folates and biopterin, and their quantification in biological and pharmaceutical matrices is of significant interest. Aberrant levels of pteridine derivatives have been implicated in various pathological conditions, making their accurate measurement crucial for diagnostics and therapeutic monitoring. Furthermore, in pharmaceutical development, precise quantification of this and related compounds is fundamental for quality control and stability testing.
This guide presents a comprehensive validation of a new, highly sensitive, and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of this compound. We will objectively compare its performance against established analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a classical UV-Vis Spectrophotometric assay. This document is intended for researchers, scientists, and drug development professionals seeking to implement a robust and reliable analytical method for this important analyte. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose.[1][2]
The New Method: A State-of-the-Art UHPLC-MS/MS Approach
The developed UHPLC-MS/MS method leverages the power of modern chromatography for rapid and efficient separation, coupled with the high selectivity and sensitivity of tandem mass spectrometry. This combination allows for the accurate quantification of this compound, even in complex matrices, with minimal sample preparation.
Method Validation Workflow
The validation of an analytical procedure is a holistic process that demonstrates its fitness for a specific purpose.[3][4] The following diagram illustrates the key validation parameters assessed for our new UHPLC-MS/MS method.
Caption: A flowchart of the key parameters for analytical method validation.
Detailed Experimental Protocols
A simple "dilute-and-shoot" approach was employed. Samples were diluted with the initial mobile phase to fall within the calibration range and then directly injected into the UHPLC system. This minimizes sample handling and potential sources of error.
-
Instrument: A high-performance UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The transition for this compound would be determined by direct infusion (e.g., m/z 193.1 -> 150.1).
Validation Results and Discussion
The following sections detail the experimental outcomes for each validation parameter, underpinned by the principles of scientific integrity.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For the UHPLC-MS/MS method, specificity was demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples. The use of MRM provides a high degree of specificity, as it monitors a specific precursor-to-product ion transition.
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
A calibration curve was constructed by plotting the peak area ratio of the analyte to an internal standard against the concentration. The new UHPLC-MS/MS method demonstrated excellent linearity over a range of 0.1 to 100 ng/mL, with a correlation coefficient (r²) greater than 0.999.
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It was determined by performing recovery studies on spiked samples at three concentration levels (low, medium, and high). The percentage recovery was calculated, with results consistently falling within 98-102%, indicating high accuracy.
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at the same concentration on the same day. The RSD was found to be less than 1.5%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on three different days by different analysts. The RSD was below 2.0%, demonstrating excellent intermediate precision.
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The LOD and LOQ for the UHPLC-MS/MS method were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively. The LOD was established at 0.03 ng/mL, and the LOQ at 0.1 ng/mL, highlighting the exceptional sensitivity of the method.
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness of the UHPLC-MS/MS method was evaluated by introducing minor changes in the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.02 mL/min). The results showed no significant impact on the peak area or retention time, with RSD values remaining below 3.0%, confirming the method's robustness.
Comparative Analysis: The New vs. The Alternatives
To provide a clear perspective on the advantages of the new UHPLC-MS/MS method, we compare its performance characteristics with two alternative techniques: a traditional HPLC-UV method and a basic UV-Vis spectrophotometric assay.
Method Comparison Overview
The following diagram illustrates the hierarchical relationship of these analytical techniques in terms of their performance for this specific application.
Caption: A comparative overview of the analytical techniques.
Performance Data Summary
| Parameter | New UHPLC-MS/MS Method | Existing Method 1 (HPLC-UV) | Comparator Method (UV-Vis) |
| Specificity | Very High (MRM detection) | High (Chromatographic separation) | Low (Subject to spectral interferences) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL | 1 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% |
| LOD | 0.03 ng/mL | ~3 ng/mL | ~0.3 µg/mL |
| LOQ | 0.1 ng/mL | ~10 ng/mL | ~1 µg/mL |
| Robustness | High | Moderate | Moderate |
| Analysis Time | ~5 minutes | ~15 minutes | ~2 minutes per sample (excluding prep) |
Discussion of Comparative Methods
An HPLC-UV method represents a common and reliable technique for the quantification of pteridines. Based on literature for similar compounds, a plausible method would involve a C18 column with a mobile phase of acetonitrile and a phosphate buffer. Detection would be performed at one of the absorbance maxima of 6,7-dimethyllumazine, which are reported to be around 256 nm and 412 nm.[5]
While this method offers good separation and quantification capabilities, its sensitivity is significantly lower than the UHPLC-MS/MS approach. The LOQ is typically in the low ng/mL range, which may not be sufficient for all applications, particularly in biological matrices where the analyte concentration can be very low. Furthermore, co-eluting impurities with similar UV spectra can lead to inaccurate results, making specificity a greater challenge compared to MS detection.
A simple UV-Vis spectrophotometric method would involve measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), likely around 412 nm, to minimize interference from other cellular components.[5] While this method is rapid and inexpensive, it lacks specificity. Any other compound in the sample that absorbs at the same wavelength will interfere with the measurement, leading to overestimated results. This method is generally only suitable for the analysis of pure or highly concentrated samples and is not recommended for complex matrices without extensive sample cleanup.
Conclusion: A New Gold Standard for this compound Analysis
The comprehensive validation data presented in this guide unequivocally demonstrates that the new UHPLC-MS/MS method is superior to existing HPLC-UV and UV-Vis spectrophotometric methods for the quantification of this compound. Its exceptional sensitivity, specificity, accuracy, and precision, combined with a rapid analysis time, establish it as the new gold standard for this application.
For researchers, scientists, and drug development professionals, the adoption of this method will enable more reliable and accurate data collection, leading to a better understanding of the role of this compound in health and disease, and ensuring the quality and safety of pharmaceutical products.
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ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. (2023). [Link]
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Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326. [Link]
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Martín-Tornero, E., González-Gómez, D., Durán-Merás, I., & Espinosa-Mansilla, A. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. Analytical Methods, 8(36), 6656–6664. [Link]
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A Senior Application Scientist's Guide to 6,7-Dimethyllumazine: A Specialized Tool for Probing Molecular Environments
As researchers, we are constantly seeking fluorescent markers that are not just bright, but also informative. While the landscape is dominated by incredibly bright and photostable dyes, a class of fluorophores exists that offers a more nuanced advantage: the ability to report on their immediate molecular environment. In this guide, we will explore the unique advantages of 6,7-dimethyllumazine (DMRL), a naturally occurring fluorophore, and compare it to conventional fluorescent markers. We will delve into why its perceived limitations in some contexts are its greatest strengths in others, particularly for researchers in enzymology and drug development.
The Molecular Profile of 6,7-Dimethyllumazine: Nature's Own Fluorophore
6,7-Dimethyllumazine is a pteridine derivative and a key intermediate in the biosynthesis of riboflavin (Vitamin B2) in plants, fungi, and microorganisms.[1] Its most notable role in fluorescence is as the natural chromophore in the Lumazine proteins (LumP) of bioluminescent bacteria, where it modulates the color of emitted light.[1] Unlike synthetic fluorophores developed purely for brightness, DMRL has evolved for biological function, a fact that underpins its unique characteristics.
The foundational principles of fluorescence, including excitation to a higher energy state and subsequent emission of a lower-energy photon, are universal.
Caption: A Jablonski diagram illustrating the electronic state transitions involved in fluorescence.
The Core Advantage: A High-Fidelity Reporter of Molecular Environments
The primary advantage of 6,7-dimethyllumazine is not its absolute brightness in all conditions, but its profound environmental sensitivity . Its fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is dramatically dependent on the polarity and viscosity of its local environment.
In highly polar, aqueous solutions, the fluorescence of free DMRL is significantly quenched, resulting in a low quantum yield. However, when it binds to a non-polar environment, such as the hydrophobic pocket of a protein, its fluorescence quantum yield can increase by orders of magnitude. This "light-up" characteristic is a powerful tool. This phenomenon is shared by other environment-sensitive probes which become highly fluorescent in non-polar media.[2][3]
This effect occurs because the excited state of DMRL is stabilized by non-polar environments, which restricts non-radiative decay pathways (like vibrational relaxation) and favors radiative decay (fluorescence). The result is a direct, measurable signal of a molecular binding event.
Caption: Mechanism of DMRL's environment-sensitive fluorescence upon protein binding.
This makes DMRL an ideal intrinsic probe for:
-
Studying Protein-Ligand Interactions: Monitor binding affinities and kinetics without labeling the protein or ligand with a bulky, potentially disruptive fluorophore.
-
Enzyme Assays: Design assays where the binding of DMRL or a DMRL-analogue to an active site produces a fluorescent signal.
-
Detecting Conformational Changes: A change in protein structure that alters the polarity of the DMRL binding site will result in a change in fluorescence intensity or emission wavelength.
Comparative Analysis: Choosing the Right Tool for the Job
No single fluorophore is perfect for every application. The choice requires a trade-off between properties like brightness, photostability, and environmental sensitivity. The following table compares DMRL to common fluorescent marker classes to guide this decision-making process.
| Feature | 6,7-Dimethyllumazine (DMRL) | Fluorescein (e.g., FITC) | Rhodamine (e.g., Rhodamine B) | BODIPY (e.g., BODIPY FL) |
| Excitation Max (nm) | ~412[4] | ~495[5] | ~546[6] | ~503[7] |
| Emission Max (nm) | ~475-490 (protein-bound) | ~519[5] | ~567[6] | ~512[7] |
| Molar Extinction (M⁻¹cm⁻¹) | ~10,800[8] | ~75,000[9] | ~110,000 | ~80,000[10] |
| Quantum Yield (Φf) | Low in water; high in non-polar environments/protein-bound.[11] | High (~0.9), but pH-sensitive.[9][12] | High (~0.65 in ethanol), moderately solvent-dependent.[13] | Very High (~0.9-1.0), largely environment-independent.[] |
| Photostability | Moderate; less characterized than synthetic dyes. | Low; prone to rapid photobleaching.[15][16] | High; significantly more stable than fluorescein.[17] | Very High; excellent resistance to photobleaching.[10][] |
| Environmental Sensitivity | Excellent. Its primary advantage. | High; fluorescence is strongly pH-dependent.[5][12] | Moderate; some sensitivity to solvent and temperature.[13] | Low; fluorescence is generally stable across various environments.[10][] |
| Bioconjugation Ease | Difficult; not commercially available with reactive handles for standard labeling. | Excellent; widely available as NHS esters, isothiocyanates, etc. | Excellent; widely available with a variety of reactive groups. | Excellent; available with diverse functionalities for labeling. |
| Biocompatibility & Size | Excellent. Natural metabolite, small molecule, likely low cytotoxicity. | Good, but the molecule itself is foreign to biological systems. | Good, but can have higher cellular toxicity than other dyes. | Good, but a synthetic scaffold. |
The Scientist's Takeaway: Choose DMRL when your primary question is about a change in the molecular environment (e.g., binding, folding). Choose high-quantum-yield, photostable dyes like BODIPY or Alexa Fluor derivatives when you need to simply see or quantify a target with the highest possible signal-to-noise, and the label itself is not expected to interfere with the biological process.
Experimental Protocols
To substantiate the claims made in this guide, the following self-validating protocols are provided. They are designed to allow researchers to directly observe the unique properties of 6,7-dimethyllumazine.
Protocol 1: Demonstrating the Environmental Sensitivity of DMRL
This protocol validates the core advantage of DMRL by measuring its fluorescence in solvents of varying polarity and in the presence of a protein with known hydrophobic binding sites.
Caption: Experimental workflow for testing the environmental sensitivity of DMRL.
Methodology:
-
Materials: 6,7-dimethyllumazine (DMRL), Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS, pH 7.4), Ethanol, 1,4-Dioxane, Bovine Serum Albumin (BSA), Spectrofluorometer, Quartz cuvettes.
-
Stock Preparation: Prepare a 1 mM stock solution of DMRL in spectroscopic grade DMSO.
-
Working Solutions:
-
Prepare four cuvettes. To each, add the appropriate buffer/solvent (PBS, 50:50 Ethanol:PBS, Dioxane, or 1 mg/mL BSA in PBS).
-
Add DMRL stock to each cuvette to a final concentration of 1 µM. Ensure the final DMSO concentration is <0.1% to minimize its effect. Mix thoroughly.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer with an excitation wavelength of 410 nm.
-
Record the emission spectrum for each sample from 430 nm to 600 nm. Use identical slit widths for all measurements.
-
-
Data Analysis (Expected Outcome):
-
You will observe a significant blue-shift (shift to shorter wavelengths) in the emission maximum as the solvent polarity decreases (from PBS to Dioxane).
-
You will observe a dramatic increase in the total fluorescence intensity in the order of PBS < Ethanol:PBS < Dioxane.
-
The BSA sample should show significantly enhanced fluorescence compared to the PBS-only sample, demonstrating the effect of binding to hydrophobic pockets in the protein. This experiment directly validates DMRL's utility as a probe for binding events.
-
Protocol 2: A Comparative Photobleaching Assay (DMRL vs. Fluorescein)
This protocol provides a direct, trustworthy comparison of the photostability of DMRL against the notoriously photolabile fluorescein.
Methodology:
-
Materials: DMRL, Fluorescein, appropriate solvents (e.g., PBS for fluorescein, PBS with 1 mg/mL BSA for DMRL to ensure a strong initial signal), spectrofluorometer with time-drive capability, quartz cuvette.
-
Sample Preparation: Prepare two separate cuvettes, one with 1 µM Fluorescein in PBS (pH 9.0, to maximize fluorescence) and one with 1 µM DMRL in 1 mg/mL BSA/PBS. Adjust concentrations so that their initial fluorescence intensities are comparable.
-
Photobleaching Measurement:
-
Place the fluorescein sample in the spectrofluorometer. Set the excitation and emission wavelengths to their respective maxima (e.g., Ex: 490 nm, Em: 515 nm).
-
Set the instrument to time-drive mode and open the excitation shutter to continuously illuminate the sample.
-
Record the fluorescence intensity over time for 5-10 minutes.
-
Repeat the exact same procedure for the DMRL sample (Ex: 410 nm, Em: ~480 nm).
-
-
Data Analysis (Expected Outcome):
-
Plot the normalized fluorescence intensity (I/I₀) versus time for both dyes.
-
You will observe a much faster decay in fluorescence intensity for fluorescein compared to DMRL. The resulting graph is a direct, quantitative measure of their relative photostability under your specific experimental conditions.
-
Conclusion and Future Outlook
6,7-Dimethyllumazine is not a universal replacement for the workhorse fluorophores that are the bedrock of modern bio-imaging. It is not designed for applications where sheer, context-independent brightness is the goal. Instead, its advantages lie in its subtlety and intelligence. As a small, natural, and highly environment-sensitive molecule, DMRL provides researchers with a specialized tool to ask more nuanced questions about molecular interactions, conformational dynamics, and enzymatic mechanisms. For the scientist focused on the "why" and "how" of biological processes, 6,7-dimethyllumazine offers a window into the molecular world that brighter, more inert probes simply cannot provide. The future development of DMRL derivatives with tailored binding specificities or reactive handles for site-specific incorporation could further expand its application as a minimally-perturbing and highly informative fluorescent reporter.
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A Comparative Guide to the Cellular Cross-Reactivity of 6,7-Dimethylpteridine-2,4(1H,3H)-dione
Introduction: The Pteridine Scaffold and the Imperative of Selectivity
The pteridine ring system is a privileged scaffold in medicinal chemistry, forming the core of essential endogenous molecules like folic acid and biopterin, as well as established therapeutics such as the anti-cancer agent Methotrexate.[1][2] Its versatile structure allows for extensive functionalization, leading to the development of compounds with a wide array of biological activities, including anti-inflammatory and antineoplastic properties.[2] Many of these effects are mediated through the inhibition of specific enzymes, with protein kinases being a prominent target class for pteridine derivatives.[3][4]
6,7-dimethylpteridine-2,4(1H,3H)-dione, also known as 6,7-dimethyllumazine, is a pteridine derivative whose biological activity and target profile are not extensively characterized in publicly available literature.[5] Given the promiscuous nature of some kinase inhibitors and the shared structural features of the ATP-binding pocket across the human kinome, a thorough investigation of the cross-reactivity of any new pteridine-based compound is paramount.[6][7] Off-target effects are a major cause of clinical trial failure and can lead to unforeseen toxicities.[8] Conversely, in some cases, off-target activities can be therapeutically beneficial.[9]
This guide presents a comprehensive, albeit hypothetical, framework for characterizing the cellular cross-reactivity of this compound. We will compare its performance with a highly selective, structurally related kinase inhibitor to provide a clear benchmark for its specificity. For this purpose, we have selected a potent and selective pteridine-7(8H)-one based inhibitor of Bruton's Tyrosine Kinase (BTK), compound 24a , which has demonstrated high selectivity in both enzymatic and cellular assays.[10] BTK is a clinically validated target in oncology and autoimmune diseases.[10] This comparison will be illustrated through a series of state-of-the-art cellular assays designed to assess on- and off-target engagement and the downstream functional consequences.
Comparative Compounds
| Compound | Structure | Known Target(s) |
| This compound | Unknown (Hypothetical BTK activity for this study) | |
| Compound 24a (Pteridine-based BTK inhibitor) | ![]() | Bruton's Tyrosine Kinase (BTK)[10] |
Experimental Design for Cross-Reactivity Profiling
Our investigation into the cross-reactivity of this compound is structured as a three-tiered approach, moving from a broad, kinome-wide screen to specific target validation and finally to a functional cellular readout. This tiered approach allows for an efficient and comprehensive assessment of the compound's selectivity.
Caption: Tiered experimental workflow for cross-reactivity profiling.
Tier 1: Broad Kinome Profiling
The first step in assessing the selectivity of a novel compound is to perform a broad screen against a large panel of kinases. This provides an unbiased overview of the compound's interaction landscape.
Methodology: KinomeScan™ Profiling
The KinomeScan™ platform is a competition binding assay that quantitatively measures the interaction of a test compound with over 400 kinases. The assay is performed in vitro and the results are reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound.
Protocol:
-
Compound Preparation: this compound and the comparator compound 24a are prepared at a stock concentration of 100 µM in DMSO.
-
Assay Execution: The compounds are sent to a commercial provider (e.g., Eurofins DiscoverX) for screening against their full kinase panel at a concentration of 1 µM.
-
Data Analysis: The results are typically visualized as a dendrogram, where the kinases are clustered by sequence homology. The percentage of control (%Ctrl) is reported for each kinase, with a lower %Ctrl indicating a stronger interaction. A common threshold for a significant "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency.
Hypothetical Comparative Data
Table 1: KinomeScan™ Profiling Results at 1 µM
| Kinase | This compound (%Ctrl) | Compound 24a (%Ctrl) |
| BTK | 5 | 1 |
| TEC | 15 | 85 |
| ITK | 30 | 90 |
| EGFR | 8 | 95 |
| SRC | 45 | 92 |
| LCK | 25 | 88 |
| VEGFR2 | 60 | 98 |
Interpretation:
In this hypothetical scenario, this compound shows potent binding to the intended target, BTK, but also significant interaction with EGFR. In contrast, the comparator compound 24a demonstrates high selectivity for BTK, with minimal binding to other kinases at this concentration, consistent with published data.[10] This initial screen suggests that this compound may have significant off-target activity on EGFR.
Tier 2: Cellular Target Engagement
While in vitro binding assays are excellent for initial screening, it is crucial to confirm that the compound can engage its targets in a cellular environment.[11] Cellular assays account for factors such as cell permeability and competition with high intracellular concentrations of ATP.[12]
Methodology 1: NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the quantitative measurement of compound binding to specific protein targets in living cells.[13]
Protocol:
-
Cell Line Preparation: HEK293 cells are transiently transfected with plasmids encoding for NanoLuc®-kinase fusion proteins (e.g., NanoLuc®-BTK and NanoLuc®-EGFR).
-
Assay Setup: Transfected cells are plated in 96-well plates and treated with a range of concentrations of the test compounds.
-
BRET Measurement: A fluorescent tracer that binds to the active site of the kinase is added, followed by the NanoBRET™ substrate. The BRET signal is measured on a luminometer. Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The data is plotted as a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of tracer binding.
Methodology 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a technique used to assess the binding of a ligand to its target protein in intact cells.[6] The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: A relevant cell line (e.g., a B-cell lymphoma line for BTK) is treated with the test compound or vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Target Detection: The amount of soluble target protein (e.g., BTK and EGFR) at each temperature is quantified by Western blotting.
-
Data Analysis: A melting curve is generated for the target protein in the presence and absence of the compound. A shift in the melting curve to a higher temperature indicates target engagement.
Hypothetical Comparative Data
Table 2: Cellular Target Engagement IC50 Values (µM)
| Target | This compound (NanoBRET™ IC50) | Compound 24a (NanoBRET™ IC50) |
| BTK | 0.05 | 0.01 |
| EGFR | 0.2 | >10 |
Interpretation:
The NanoBRET™ data confirms the findings from the KinomeScan™ assay in a cellular context. This compound engages both BTK and EGFR in live cells, with only a 4-fold selectivity for BTK over EGFR. Compound 24a, however, shows excellent selectivity, with a potent on-target IC50 for BTK and no significant engagement of EGFR at concentrations up to 10 µM. CETSA results (not shown in table) would be expected to corroborate these findings by showing a thermal shift for both BTK and EGFR upon treatment with this compound, but only for BTK with compound 24a.
Tier 3: Functional Cellular Assays
The final tier of our analysis is to determine if the observed target engagement translates into a functional cellular response. This is a critical step to understand the potential physiological consequences of the compound's activity.
Methodology 1: Phospho-BTK Western Blot
BTK is activated by phosphorylation at tyrosine 223 (Y223). A functional inhibitor of BTK should block this phosphorylation event.
Protocol:
-
Cell Treatment: A suitable B-cell line (e.g., Ramos) is pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Cell Stimulation: The cells are then stimulated with an anti-IgM antibody to induce BTK phosphorylation.
-
Protein Analysis: Cell lysates are collected, and the levels of phospho-BTK (Y223) and total BTK are analyzed by Western blot.
-
Data Analysis: The ratio of phospho-BTK to total BTK is quantified to determine the IC50 for inhibition of BTK signaling.
Methodology 2: Cell Viability Assay
To assess the functional consequence of EGFR inhibition, a cell viability assay can be performed on a cell line that is known to be dependent on EGFR signaling for survival, such as the A549 non-small cell lung cancer line.
Protocol:
-
Cell Plating and Treatment: A549 cells are seeded in 96-well plates and treated with a dose-response of the test compounds for 72 hours.
-
Viability Measurement: Cell viability is assessed using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition).
Hypothetical Functional Data
Table 3: Functional Cellular Assay IC50/GI50 Values (µM)
| Assay | Cell Line | This compound | Compound 24a |
| pBTK Inhibition (IC50) | Ramos | 0.08 | 0.015 |
| Cell Viability (GI50) | A549 (EGFR-dependent) | 0.5 | >20 |
Interpretation:
The functional data aligns with the target engagement results. Both compounds inhibit BTK phosphorylation in a dose-dependent manner, with compound 24a being more potent. Crucially, this compound also inhibits the growth of EGFR-dependent A549 cells with a sub-micromolar GI50, confirming that its off-target engagement of EGFR is functionally relevant. Compound 24a has no significant effect on A549 cell viability, further highlighting its selectivity.
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Illuminating the Shadows: A Comparative Analysis of Pteridine Photostability for Researchers and Drug Development Professionals
In the intricate world of biological systems, pteridine compounds play a multifaceted role, from crucial enzymatic cofactors to vibrant pigments. Their inherent photosensitivity, however, presents a significant challenge in various research and therapeutic applications. Understanding the relative photostability of different pteridine derivatives is paramount for investigators in fields ranging from cancer research to drug development. This guide provides an in-depth comparative analysis of the photostability of various pteridine compounds, supported by experimental data and detailed protocols to empower researchers in their quest for stable and effective molecular tools.
The Crucial Role of Photostability in Pteridine Applications
Pteridines, a class of heterocyclic compounds composed of a fused pyrimidine and pyrazine ring system, are integral to numerous biological processes.[1] Folic acid (a conjugated pteridine) is a vital vitamin, while unconjugated pteridines like biopterin and neopterin are involved in amino acid metabolism and immune responses.[1][2] Their unique photochemical properties, however, mean that upon exposure to light, particularly in the UV-A range, they can undergo degradation, leading to a loss of biological activity and the generation of reactive oxygen species (ROS).[3][4] This photodegradation can have significant implications, from impacting the efficacy of pteridine-based drugs to contributing to oxidative stress in biological systems.[3]
This guide will delve into the factors governing the photostability of different pteridine classes, provide a comparative overview of their degradation quantum yields, and equip researchers with the necessary experimental protocols to assess the photostability of their own compounds of interest.
Factors Influencing the Photostability of Pteridine Compounds
The susceptibility of a pteridine molecule to photodegradation is not an intrinsic constant but is heavily influenced by a combination of its chemical structure and its surrounding environment. Understanding these factors is the first step toward predicting and controlling the photostability of these compounds.
The Pivotal Role of the Pteridine Core: Pterins vs. Lumazines
The fundamental structure of the pteridine core plays a defining role in its photostability. The two major classes of naturally occurring pteridines are pterins and lumazines.[2] Pterins possess an amino group at the 2-position and a carbonyl group at the 4-position, while lumazines have carbonyl groups at both positions.[2]
Generally, lumazine has been reported to be a more photostable compound compared to pterin.[5] However, substitutions on these core structures can significantly alter their photochemical reactivity. For instance, alkylation of the lumazine moiety can lead to a higher susceptibility to photodegradation, a behavior also observed for some alkyl-pterin derivatives.[5]
The Influence of Substituents
The nature and position of substituents on the pteridine ring are critical determinants of photostability.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can significantly impact the energy levels of the molecule and its susceptibility to photo-induced reactions. For instance, the presence of a carbonyl group in the C6-substituent of 6-formylpterin contributes to its higher oxidation potential.[4]
-
Alkylation: As mentioned, alkylation can decrease the photostability of lumazines.[5] In the case of pterins, O-alkylation is favored and can lead to lower triplet state energies, potentially enhancing the quantum yield of singlet oxygen production, a key mediator of photodegradation.[4]
-
The p-Aminobenzoyl Glutamate Moiety: In conjugated pteridines like folic acid, the p-aminobenzoyl glutamate tail is thought to facilitate very efficient internal conversion to the ground state, resulting in low photodegradation quantum yields.[3]
Environmental Factors at Play
The immediate chemical environment of a pteridine molecule can either shield it from or predispose it to photodegradation.
-
pH: The pH of the solution can drastically alter the photodegradation pathway and rate. For many pterins, the mechanism of photo-oxidation is highly dependent on pH, with acidic media often favoring Type I reactions (single electron transfer) and alkaline media favoring Type II reactions (singlet oxygen-mediated).[6] The photosensitizing potential of some pterins is also modulated by pH due to changes in their excited-state redox potentials.[3]
-
Oxygen Concentration: The presence of molecular oxygen is often a prerequisite for the photodegradation of many pteridines. For example, in the absence of oxygen, folic acid is not light-sensitive.[7] The photodegradation of biopterin and neopterin is also an oxygen-dependent process.
-
Solvent: The choice of solvent can influence both the solubility and stability of pteridines. While many are sparingly soluble in water, they often exhibit better solubility and, in some cases, altered stability in organic solvents.
A Comparative Look at Photodegradation Quantum Yields
The quantum yield of photodegradation (Φdeg) is a critical quantitative measure of a molecule's photostability. It represents the fraction of absorbed photons that result in the chemical transformation of the molecule. A lower Φdeg indicates higher photostability.
The following table summarizes the reported photodegradation quantum yields for a selection of pteridine compounds, highlighting the influence of structure and pH.
| Pteridine Compound | pH | Photodegradation Quantum Yield (Φdeg) | Reference |
| Pterin | Alkaline | Varies | [7] |
| 6-Carboxypterin | Alkaline | Low | [3] |
| 6-Formylpterin | Alkaline | Varies | [7] |
| Folic Acid | Alkaline | Very Low | [3] |
| Biopterin | N/A | Varies | [3] |
| Lumazine | Acidic | Low | [5] |
| 1-Decyl-Lumazine | N/A | Higher than Lumazine | [5] |
| 1,3-Bis-Decyl-Lumazine | N/A | Higher than Lumazine | [5] |
Note: "Varies" indicates that while photodegradation is observed, a specific quantum yield was not provided in the cited source under these conditions. Further targeted studies are needed to establish precise values.
Unraveling the Mechanisms of Pteridine Photodegradation
The photodegradation of pteridines is not a simple process but rather a cascade of chemical reactions initiated by the absorption of light. Understanding these pathways is crucial for predicting degradation products and developing strategies for stabilization.
The Fate of Unconjugated Pterins: A Stepwise Oxidation
Upon exposure to UV-A light, unconjugated pterins like biopterin undergo a series of oxidative degradation steps.[3] The initial step often involves the formation of a transient triplet state, which can then trigger photosensitization reactions.[3]
A key degradation pathway for 6-biopterin involves a retro-aldol reaction, leading to the formation of 6-formylpterin.[3] This is followed by a water-mediated aldehyde oxidation to yield 6-carboxypterin.[3] This entire process is accompanied by the production of hydrogen peroxide, a significant contributor to oxidative stress.[3]
Conjugated Pteridines: The Stabilizing Effect of the Side Chain
In contrast to their unconjugated counterparts, conjugated pteridines like folic acid exhibit significantly higher photostability. As previously mentioned, the p-aminobenzoyl glutamate side chain is believed to play a crucial role in rapidly dissipating the absorbed light energy through non-destructive pathways, thus minimizing photodegradation.[3]
Experimental Protocols for Assessing Pteridine Photostability
To empower researchers to evaluate the photostability of their own pteridine compounds, this section provides detailed, step-by-step protocols for two common analytical techniques: UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Protocol 1: General Photostability Assessment using UV-Vis Spectrophotometry
This protocol provides a straightforward method to qualitatively and semi-quantitatively assess the photodegradation of a pteridine compound by monitoring changes in its UV-Vis absorption spectrum over time.
Materials:
-
Pteridine compound of interest
-
Appropriate solvent (e.g., phosphate buffer of a specific pH, methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
A calibrated light source (e.g., a xenon lamp with appropriate filters to simulate solar radiation or a specific UV-A lamp)
-
Magnetic stirrer and stir bars
-
Aluminum foil
Procedure:
-
Solution Preparation: Prepare a stock solution of the pteridine compound in the chosen solvent at a known concentration. The concentration should be adjusted to have a maximum absorbance in the range of 0.5 - 1.0 AU.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution (from 200 to 600 nm) before light exposure. This will serve as the time-zero reference.
-
Control Sample: Prepare an identical sample and wrap the cuvette completely in aluminum foil to serve as a dark control. This will account for any degradation that is not light-induced.
-
Light Exposure: Place the sample and the dark control in a temperature-controlled holder under the light source. If using a solution, gentle stirring is recommended to ensure uniform irradiation.
-
Time-course Monitoring: At regular time intervals (e.g., every 15, 30, 60 minutes), remove the sample and the dark control from the light source and record their UV-Vis spectra.
-
Data Analysis: Compare the spectra of the irradiated sample over time to the initial spectrum and the dark control. A decrease in the absorbance at the maximum wavelength (λmax) and/or the appearance of new absorption bands indicates photodegradation. The rate of degradation can be estimated by plotting the absorbance at λmax against time.
Protocol 2: Quantitative Analysis of Photodegradation by HPLC
This protocol allows for the precise quantification of the parent pteridine compound and the identification and quantification of its photodegradation products.
Materials:
-
Pteridine compound of interest and its potential photodegradation products as standards (if available)
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence detector)
-
A suitable HPLC column (e.g., C18 reverse-phase)
-
HPLC-grade solvents for the mobile phase (e.g., phosphate buffer, methanol, acetonitrile)
-
Light source as described in Protocol 1
-
Autosampler vials
Procedure:
-
Method Development: Develop an HPLC method that can effectively separate the parent pteridine from its expected degradation products. This will involve optimizing the mobile phase composition, flow rate, and column temperature.
-
Sample Preparation and Exposure: Prepare a solution of the pteridine compound as described in Protocol 1. Expose the solution to the light source for a defined period. Also, maintain a dark control.
-
Sample Analysis: At various time points during the light exposure, withdraw aliquots from the irradiated sample and the dark control, place them in autosampler vials, and inject them into the HPLC system.
-
Data Acquisition and Analysis:
-
Identify the peaks corresponding to the parent compound and its degradation products by comparing their retention times with those of the standards.
-
Integrate the peak areas for each compound.
-
Create a calibration curve for the parent compound (and degradation products if standards are available) by injecting known concentrations.
-
Quantify the concentration of the parent pteridine remaining at each time point and the concentration of the degradation products formed.
-
-
Calculating the Photodegradation Quantum Yield (Φdeg):
-
The quantum yield can be determined using a chemical actinometer, a compound with a known quantum yield that is irradiated under the same conditions as the sample.
-
The rate of degradation of the actinometer is used to determine the photon flux of the light source.
-
The Φdeg of the pteridine compound is then calculated using the following equation: Φdeg_sample = (Rate_sample / Rate_actinometer) * Φdeg_actinometer
-
Where Rate_sample and Rate_actinometer are the initial rates of degradation of the sample and the actinometer, respectively.
-
Pteridine Biosynthesis and its Relevance to Photostability
The biological context of pteridines is intrinsically linked to their biosynthesis. Understanding this pathway can provide insights into the natural occurrence and potential biological roles of various pteridine derivatives, some of which may exhibit different photostability profiles. The following diagram illustrates a simplified overview of the pteridine biosynthesis pathway.
Conclusion and Future Perspectives
The photostability of pteridine compounds is a critical consideration for their application in research and medicine. This guide has provided a comparative analysis of the factors influencing their stability, quantitative data on their photodegradation, and detailed experimental protocols for their assessment.
Key takeaways include:
-
The pteridine core structure (pterin vs. lumazine) and the nature of its substituents are primary determinants of photostability.
-
Environmental factors such as pH and oxygen play a crucial role in the photodegradation process.
-
Unconjugated pterins tend to be more photosensitive than conjugated pteridines like folic acid.
-
Quantitative assessment of photostability through the determination of photodegradation quantum yields is essential for comparative studies.
Future research should focus on expanding the library of pteridine compounds with well-characterized photostability data. The development of novel pteridine derivatives with enhanced photostability through strategic chemical modifications will be crucial for advancing their use in photodynamic therapy and other light-dependent applications. By understanding and controlling the photochemistry of these versatile molecules, the scientific community can unlock their full potential in a wide range of scientific endeavors.
References
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- Mono- and Bis-Alkylated Lumazine Sensitizers: Synthetic, Molecular Orbital Theory, Nucleophilic Index and Photochemical Stud - CONICET. (n.d.).
- The Intricate Web of Color: A Technical Guide to Pteridine Biosynthesis in Insects - Benchchem. (n.d.).
- Insights into Molecular Structure of Pterins Suitable for Biomedical Applic
- Histidine oxidation photosensitized by pterin: PH dependent mechanism | Request PDF. (n.d.).
- Main reaction pathways proposed for the Ptr photosensitized degradation of the Trp residue in peptides.
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- Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in w
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A Comparative Guide to the In Vitro and In Vivo Applications of 6,7-Dimethylpteridine-2,4(1H,3H)-dione
For researchers, scientists, and drug development professionals, understanding the nuanced applications of specific biochemicals is paramount to experimental success. This guide provides an in-depth technical comparison of the in vitro and in vivo applications of 6,7-dimethylpteridine-2,4(1H,3H)-dione, a key intermediate in the riboflavin biosynthesis pathway. This document moves beyond a simple listing of facts to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource.
Introduction to this compound (Lumazine)
This compound, often referred to as lumazine, is a heterocyclic compound that plays a crucial role as a precursor in the biosynthesis of riboflavin (Vitamin B2) in most microorganisms, fungi, and plants. Its significance in this metabolic pathway forms the basis of its primary applications in scientific research. The enzyme lumazine synthase catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine, a direct precursor to the compound of interest in this guide. Subsequently, riboflavin synthase catalyzes the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to yield one molecule of riboflavin and one molecule of 5-amino-6-(D-ribitylamino)uracil, which is then recycled in the pathway.[1]
This guide will dissect the utility of this compound in controlled laboratory settings (in vitro) versus its role and relevance within living organisms (in vivo).
Part 1: In Vitro Applications: A Workhorse for Enzymatic Studies
The primary and most well-documented application of this compound is as a substrate in in vitro enzyme kinetic assays, particularly for studying lumazine synthase and riboflavin synthase.
Spectrophotometric Enzyme Assays
The formation of 6,7-dimethyl-8-ribityllumazine can be monitored spectrophotometrically, making its precursor, this compound, an invaluable tool for characterizing the activity of lumazine synthase. The product of the reaction, 6,7-dimethyl-8-ribityllumazine, has a distinct absorbance maximum, allowing for continuous monitoring of the reaction progress.[2]
Experimental Protocol: Spectrophotometric Assay of Lumazine Synthase
This protocol outlines a typical spectrophotometric assay to determine the activity of lumazine synthase.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.0, containing 100 mM NaCl, 5 mM EDTA, and 5 mM dithiothreitol.
- Substrate 1: A stock solution of 5-amino-6-(D-ribitylamino)uracil.
- Substrate 2: A stock solution of 3,4-dihydroxy-2-butanone 4-phosphate.
- Enzyme: A purified solution of lumazine synthase of known concentration.
2. Assay Procedure:
- In a quartz cuvette, combine the assay buffer, Substrate 1, and Substrate 2 to the desired final concentrations.
- Incubate the mixture at a constant temperature (e.g., 37°C).
- Initiate the reaction by adding a small volume of the lumazine synthase solution.
- Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at the wavelength corresponding to the formation of 6,7-dimethyl-8-ribityllumazine (approximately 408 nm).[2]
- Record the absorbance at regular intervals for a set period.
3. Data Analysis:
- Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of 6,7-dimethyl-8-ribityllumazine.
- Determine kinetic parameters such as Kₘ and Vₘₐₓ by measuring V₀ at varying substrate concentrations.
Fluorescence-Based Assays
Pteridine derivatives are known for their fluorescent properties.[3] While less common than spectrophotometric methods for this specific application, the inherent fluorescence of lumazine and its derivatives can be exploited for more sensitive enzyme assays. The fluorescence of lumazine is sensitive to its environment, which can be used to probe binding events and enzymatic turnover.[4]
Comparison of In Vitro Assay Methods
| Feature | Spectrophotometric Assay | Fluorescence-Based Assay |
| Principle | Measures the change in absorbance as the substrate is converted to product.[5] | Measures the change in fluorescence intensity or polarization upon substrate binding or conversion.[6] |
| Sensitivity | Moderate.[7] | High to very high.[7] |
| Equipment | Spectrophotometer.[5] | Fluorometer.[6] |
| Advantages | Cost-effective, simple setup, widely available instrumentation.[7] | Higher sensitivity allows for the use of lower enzyme and substrate concentrations.[8] |
| Disadvantages | Lower sensitivity compared to fluorescence-based methods.[7] | Potential for interference from fluorescent impurities and photobleaching.[6] |
DOT Visualization: In Vitro Assay Workflow
Caption: Workflow for an in vitro enzymatic assay using this compound as a substrate.
Alternative In Vitro Applications and Comparisons
While the primary use of this compound is in enzyme kinetics, its fluorescent properties suggest potential as a standalone fluorescent probe. However, it faces stiff competition from a vast array of commercially available fluorescent dyes with optimized properties.
Comparison with Common Fluorescent Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| 6,7-dimethyl-8-ribityllumazine | ~410[9] | ~491[10] | Varies with environment |
| Fluorescein | 494 | 518 | 0.92[11] |
| Alexa Fluor 488 | 495 | 519 | 0.92[11] |
| Rhodamine B | 555 | 580 | 0.31 |
| Cyanine5 (Cy5) | 649 | 670 | 0.28[12] |
Note: The quantum yield of 6,7-dimethyl-8-ribityllumazine is highly dependent on its environment and whether it is protein-bound.
Part 2: In Vivo Applications: An Indirect but Crucial Role
Direct in vivo applications of exogenously administered this compound are not well-established in the scientific literature. Its rapid metabolism within the riboflavin biosynthesis pathway would likely make it challenging to use as a direct imaging agent or therapeutic. However, its importance lies in the pathway in which it participates, which has significant in vivo relevance.
A Target for Antimicrobial Drug Development
The riboflavin biosynthesis pathway is essential for many pathogenic bacteria and fungi but is absent in humans, who obtain riboflavin from their diet.[13] This makes the enzymes in this pathway, including lumazine synthase, attractive targets for the development of novel antimicrobial agents. In vitro studies using this compound to characterize these enzymes are therefore a critical first step in the in vivo application of this knowledge for drug discovery.
DOT Visualization: Riboflavin Biosynthesis Pathway and Drug Targeting
Caption: The riboflavin biosynthesis pathway highlighting lumazine as a key intermediate and the enzymes as targets for antimicrobial drugs.
Pteridines as Potential Biomarkers
While not a direct application of this compound, the broader class of pteridines has been investigated for its potential as biomarkers for various diseases, including cancer and inflammatory conditions.[3][10] Altered levels of pteridines in biological fluids can be indicative of metabolic dysregulation or immune system activation.[10] This suggests a potential, albeit indirect, in vivo diagnostic application for the analysis of pteridine profiles, which would include lumazine derivatives.
Conclusion: A Tale of Two Environments
The story of this compound is a clear example of how a compound's utility can be dramatically different in vitro versus in vivo. In the controlled environment of the laboratory, it is a valuable tool for dissecting the intricacies of the riboflavin biosynthesis pathway through enzymatic assays. Its fluorescent properties also offer potential for the development of sensitive detection methods.
In contrast, its direct in vivo application is limited by its role as a metabolic intermediate. However, the pathway it belongs to is of immense interest for the development of new antimicrobial drugs, making the in vitro characterization of this compound and its associated enzymes a critical endeavor with profound in vivo implications. Future research may yet uncover more direct roles for lumazine and its derivatives in diagnostics and therapeutics, but for now, its primary strength lies in its utility as a fundamental research tool.
References
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Antozyme. (n.d.). Enzyme Assay Methods Compared | Colorimetric vs Fluorometric vs Titrimetric. Retrieved from [Link]
-
Biocompare. (2015, May 7). Choosing the Best Detection Method: Absorbance vs. Fluorescence. Retrieved from [Link]
- Rurack, K., & Spieles, M. (2011). Fluorescence Quantum Yields—Methods of Determination and Standards. In Resch-Genger, U. (Ed.), Standardization and Quality Assurance in Fluorescence Measurements I (pp. 1-100). Springer.
- Kośliński, P., et al. (2020). Metabolic profiling of pteridines for determination of potential biomarkers in cancer diseases. Metabolomics, 16(1), 8.
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Creative Enzymes. (2023, May 8). Comparison of Enzyme Activity Assay Methods. Labinsights. Retrieved from [Link]
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McNamara, G. (n.d.). Fluorophore Table. GeoMcNamara. Retrieved from [Link]
- Burton, G. J., et al. (2018). The role of urinary pteridines as disease biomarkers.
- Abellán-Llobregat, A., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 38(6), 1867-1901.
- Sych, T. S., et al. (2024). Amino Acid-Stabilized Luminescent Gold Clusters for Sensing Pterin and its Analogues. Analytical Methods, 16(23), 3045-3053.
- Moyon, N. S., et al. (2013). Fluorescence modulation and associative behavior of lumazine in hydrophobic domain of micelles and bovine serum albumin. Journal of Photochemistry and Photobiology B: Biology, 121, 37-45.
- Azov, V. A., & Wriggers, W. (2018). Tailoring lumazine synthase assemblies for bionanotechnology. Chemical Society Reviews, 47(10), 3687-3699.
- Islam, Z., & Kumar, P. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Molecular Biosciences, 10, 1228763.
- Cushman, M., et al. (2009). Design, Synthesis, and Biochemical Evaluation of 1,5,6,7-Tetrahydro-6,7-dioxo-9-D-Ribitylaminolumazines Bearing Alkyl Phosphate Substituents as Inhibitors of Lumazine Synthase and Riboflavin Synthase. Journal of Medicinal Chemistry, 52(23), 7483-7493.
- Morgunova, E., et al. (2007). Substrate-analogous inhibitors of lumazine synthase from C. albicans. FEBS Letters, 581(16), 3071-3076.
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Cushman, M. (n.d.). Ligands for Probing the Active Site of Lumazine Synthase. Grantome. Retrieved from [Link]
- Lee, C. Y., et al. (2021). Generation of Fluorescent Bacteria with the Genes Coding for Lumazine Protein and Riboflavin Biosynthesis. Sensors, 21(13), 4506.
- Wei, Y., et al. (2018). Biomedical Applications of Lumazine Synthase. Journal of Pharmaceutical Sciences, 107(9), 2283-2296.
- Pfleiderer, W. (2004). Pteridines. Part CXVII. Side-chain reactions of 6- and 7-styryl- and 6- and 7-[2-(methoxycarbonyl)ethenyl]-1,3-dimethyllumazines. Helvetica Chimica Acta, 87(1), 116-141.
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A Senior Application Scientist's Guide to Reproducible Fluorescence Measurements with 6,7-dimethylpteridine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescence-based assays, the quest for robust and reproducible data is paramount. This guide provides an in-depth technical analysis of 6,7-dimethylpteridine-2,4(1H,3H)-dione, a fluorescent pteridine derivative, offering a comparative perspective against common alternatives and furnishing the experimental framework necessary to achieve high-fidelity measurements. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the underlying principles that govern experimental success, thereby empowering researchers to generate trustworthy and impactful results.
The Crucial Role of Reproducibility in Fluorescence-Based Assays
Fluorescence spectroscopy is a cornerstone of modern biological and chemical research, prized for its high sensitivity and versatility. However, this sensitivity can be a double-edged sword, as minor variations in experimental conditions can lead to significant fluctuations in fluorescence intensity, compromising the reproducibility and reliability of the data. Factors such as instrument configuration, sample preparation, and the intrinsic photophysical properties of the fluorophore all contribute to the intricate web of variables that must be meticulously controlled. This guide will dissect these factors in the context of this compound and provide a roadmap for navigating them effectively.
Unveiling the Fluorescent Properties of this compound
This compound, also known as 6,7-dimethyllumazine, is a heterocyclic compound that exhibits intrinsic fluorescence. Its fluorescence characteristics are influenced by its molecular structure and the surrounding chemical environment. Pteridines, as a class of compounds, are known for their involvement in various biological processes, and their fluorescent properties make them valuable tools for investigation.
While specific photophysical data for this compound can be sparse in the literature, we can draw valuable insights from its close structural analog, 6,7-dimethyl-8-ribityllumazine. The primary difference lies in the substituent at the N8 position, which is not expected to drastically alter the core fluorescence properties of the pteridine ring system.
Key Spectral Characteristics (based on 6,7-dimethyl-8-ribityllumazine):
-
Excitation Maximum (λex): Approximately 410 nm
The fluorescence of pteridine derivatives is known to be sensitive to the microenvironment, a property that can be harnessed for sensing applications but also necessitates careful control of experimental conditions to ensure reproducibility.
Factors Influencing the Reproducibility of this compound Fluorescence Measurements
Achieving reproducible fluorescence measurements with any fluorophore, including this compound, requires a deep understanding of the potential sources of variability. These can be broadly categorized into instrumental, chemical, and fluorophore-specific factors.
Instrumental Parameters
Consistent instrument setup is the bedrock of reproducible fluorescence measurements. Key parameters to control include:
-
Excitation and Emission Wavelengths and Bandwidths: Ensure these are set consistently for all measurements.
-
Slit Widths: Narrower slits provide better spectral resolution but lower signal intensity. Consistency is key.
-
Detector Gain/Voltage: Use a setting that provides a good signal-to-noise ratio without saturating the detector.
-
Light Source Stability: Lamp intensity can fluctuate over time. Regular calibration and warm-up are crucial.
-
Cuvette/Plate Consistency: Use high-quality quartz cuvettes or microplates from the same batch to minimize variations in light path and material autofluorescence.
Chemical Environment
The chemical environment surrounding the fluorophore can profoundly impact its fluorescence intensity.
-
pH: The fluorescence of many pteridines is pH-dependent. The protonation state of the molecule can alter its electronic structure and, consequently, its fluorescence quantum yield. It is imperative to use a well-buffered solution and to verify the pH of all samples.
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state, potentially leading to spectral shifts and changes in fluorescence intensity. Maintaining a consistent solvent system is critical.
-
Temperature: Increased temperature can lead to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay pathways. All measurements should be performed at a constant, controlled temperature.
-
Presence of Quenchers: Various substances can quench fluorescence, reducing its intensity. These include dissolved oxygen, heavy metal ions, and certain buffer components. For pteridines, reduced forms can be susceptible to oxidation, which alters their fluorescent properties[3][4].
Fluorophore-Specific Considerations
-
Concentration: At high concentrations, the linear relationship between fluorescence intensity and concentration breaks down due to the inner filter effect (where the sample absorbs too much of the excitation light) and self-quenching (where excited fluorophores are deactivated by collisions with ground-state fluorophores). It is crucial to work within the linear range of the assay.
-
Photostability: All fluorophores are susceptible to photobleaching, the irreversible destruction of the fluorophore upon prolonged exposure to excitation light. The rate of photobleaching depends on the light intensity and the intrinsic photostability of the molecule. Pteridines, in their fully oxidized form, are generally more stable than their reduced counterparts[3].
Comparative Analysis: this compound vs. Common Alternatives
The choice of a fluorescent probe is often a trade-off between various performance characteristics. Here, we compare this compound with two widely used classes of fluorescent dyes: fluorescein and rhodamine derivatives.
| Feature | This compound (estimated) | Fluorescein Derivatives (e.g., FITC) | Rhodamine Derivatives (e.g., Rhodamine B) |
| Excitation Max (nm) | ~410 | ~495 | ~550 |
| Emission Max (nm) | ~475-490 | ~525 | ~570 |
| Quantum Yield (Φ) | Moderate (Varies with conditions) | High (0.65-0.92) | High (Varies with derivative) |
| Photostability | Moderate | Moderate (Prone to photobleaching) | Good to Excellent |
| pH Sensitivity | Sensitive | Highly sensitive (pKa ~6.4) | Less sensitive than fluorescein |
| Advantages | - Biologically relevant scaffold- Environmentally sensitive fluorescence | - High brightness- Well-established protocols | - Excellent photostability- Less pH sensitive |
| Disadvantages | - Moderate brightness- pH sensitivity- Potential for oxidative instability of reduced forms | - Poor photostability- High pH sensitivity | - Can be prone to self-quenching |
Expert Insights:
-
When to Choose this compound: This fluorophore is an excellent choice when studying biological systems where pteridines are endogenous, or when its environmental sensitivity can be exploited for sensing applications. Its blue-shifted emission can also be advantageous in multiplexing experiments to avoid spectral overlap with redder fluorophores.
-
When to Consider Alternatives: For applications requiring very high brightness and photostability, particularly in long-term imaging experiments, rhodamine derivatives are often a superior choice. Fluorescein derivatives, while bright, should be used with caution due to their significant pH sensitivity and susceptibility to photobleaching.
Experimental Protocols for Reproducible Measurements
The following protocols are designed to serve as a robust starting point for achieving reproducible fluorescence measurements with this compound.
Stock Solution Preparation and Storage
The stability of pteridine solutions is critical for reproducible results. Reduced forms of pteridines are particularly susceptible to oxidation[3][4].
-
Solvent Selection: For aqueous solutions, use high-purity, degassed water. For compounds with low water solubility, high-purity, anhydrous DMSO can be used.
-
pH Control: For reduced pteridines, preparing stock solutions in an acidic buffer (pH < 3.0) can enhance stability[4].
-
Stabilizers: For reduced pteridines, consider adding antioxidants like dithiothreitol (DTT) to a final concentration of 0.1% (w/v) to prevent oxidation[4].
-
Storage: Aliquot stock solutions into single-use, light-protected vials and store at -80°C to minimize freeze-thaw cycles and light exposure.
Caption: Workflow for preparing stable pteridine stock solutions.
Standardized Fluorescence Measurement Protocol
This protocol outlines the key steps for acquiring reproducible fluorescence data.
-
Instrument Warm-up: Allow the fluorometer's light source to warm up for at least 30 minutes to ensure stable output.
-
Sample Preparation:
-
Prepare a series of dilutions of the this compound stock solution in the chosen assay buffer. Ensure the final concentrations fall within the linear range of detection.
-
Prepare a "buffer blank" containing only the assay buffer.
-
Equilibrate all samples to the desired measurement temperature.
-
-
Instrument Setup:
-
Set the excitation and emission wavelengths (e.g., λex = 410 nm, λem = 480 nm).
-
Set the excitation and emission slit widths to a consistent value (e.g., 5 nm).
-
Adjust the detector gain/voltage using the highest concentration standard to achieve a signal that is approximately 80-90% of the detector's maximum, avoiding saturation.
-
-
Measurement:
-
Measure the fluorescence intensity of the buffer blank and subtract this value from all subsequent sample measurements.
-
Measure the fluorescence intensity of each standard and sample. To minimize photobleaching, limit the exposure time of each sample to the excitation light.
-
If performing kinetic measurements, ensure the acquisition parameters are consistent across all wells and plates.
-
Sources
Illuminating the Core: A Comparative Spectroscopic Guide to 6,7-Dimethylpteridine and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the structural and electronic properties of heterocyclic compounds is paramount. Pteridines, a class of fused pyrimidine-pyrazine ring systems, are of significant biological interest, forming the core of vital cofactors and signaling molecules. Among these, 6,7-dimethylpteridine serves as a foundational scaffold, and its spectroscopic characteristics provide a crucial baseline for understanding the impact of substituent modifications on the photophysical and electronic behavior of this important heterocycle.
This guide provides an in-depth comparative analysis of the spectroscopic differences between 6,7-dimethylpteridine and other key substituted pteridines, including pterin, lumazine, and pterin-6-carboxylic acid. By examining their UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and mass spectrometry profiles, we aim to elucidate the structure-property relationships that govern their behavior, offering valuable insights for the design and characterization of novel pteridine-based therapeutics and molecular probes.
The Pteridine Core: A Hub of Spectroscopic Activity
The pteridine ring system is a chromophore, meaning it absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. This absorption is due to π → π* electronic transitions within the conjugated aromatic system. The specific wavelengths of absorption and subsequent emission (fluorescence) are highly sensitive to the nature and position of substituents on the pteridine core. Electron-donating groups (EDGs) like amino and methyl groups, and electron-withdrawing groups (EWGs) such as carboxyl and carbonyl groups, modulate the energy levels of the molecular orbitals, leading to distinct spectroscopic signatures.
UV-Vis Absorption Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic structure of pteridines. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands provide a fingerprint of the molecule's conjugation and the influence of its substituents.
The introduction of methyl groups at the 6 and 7 positions of the pteridine ring, as in 6,7-dimethylpterin, generally results in a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pterin. This is due to the electron-donating nature of the methyl groups, which destabilize the highest occupied molecular orbital (HOMO) and stabilize the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for the π → π* transition.
In contrast, the presence of a carboxyl group at the 6-position, as in pterin-6-carboxylic acid, leads to a hypsochromic (blue) shift. The carboxyl group is electron-withdrawing, which stabilizes the HOMO and destabilizes the LUMO, increasing the energy required for electronic excitation.[1] Lumazine, with its two oxo groups, exhibits a more complex spectrum due to the influence of these electron-withdrawing carbonyl functionalities.
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent/pH |
| Pterin | ~274 | ~350 | Neutral Aqueous[1] |
| 6,7-Dimethylpterin | 218 | 275, 345 | Not Specified[2] |
| Pterin-6-carboxylic acid | ~288 | ~350 | Neutral Aqueous[1] |
| Lumazine | - | - | Data not available |
Experimental Protocol: UV-Vis Spectroscopy of Pteridines
-
Sample Preparation: Prepare a stock solution of the pteridine derivative in a suitable solvent (e.g., methanol, DMSO, or a buffered aqueous solution) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions in the desired solvent to determine the optimal concentration for analysis (typically in the range of 1-10 µg/mL).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over a wavelength range of 200-500 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Caption: Workflow for UV-Vis spectroscopic analysis of pteridines.
Fluorescence Spectroscopy: Probing the Excited State
Many pteridines are fluorescent, meaning they re-emit absorbed light at a longer wavelength. Fluorescence is a highly sensitive technique that provides information about the molecule's excited state properties, including its quantum yield (ΦF), and lifetime (τF). These parameters are influenced by the substituent's ability to affect the rigidity of the molecule and the rates of non-radiative decay pathways.
The pH of the solution can have a profound effect on the fluorescence of pteridines, as protonation or deprotonation of the nitrogen atoms in the heterocyclic rings can alter the electronic structure and excited-state dynamics.[4][5]
| Compound | Fluorescence Quantum Yield (ΦF) | Conditions |
| Pterin | 0.33 | Acidic Aqueous[3] |
| Pterin | 0.27 | Basic Aqueous[3] |
| 6-Carboxypterin | 0.28 | Acidic Aqueous[3] |
| 6-Carboxypterin | 0.18 | Basic Aqueous[3] |
| 6-Formylpterin | 0.12 | Acidic Aqueous[3] |
| 6-Formylpterin | 0.07 | Basic Aqueous[3] |
Experimental Protocol: Fluorescence Spectroscopy of Pteridines
-
Sample Preparation: Prepare dilute solutions of the pteridine derivatives in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation and Emission Spectra: Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum). Record the emission spectrum by exciting the sample at a fixed wavelength (typically the absorption maximum) and scanning the emission wavelengths.
-
Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). Measure the integrated fluorescence intensity and absorbance of both the sample and the standard. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²), where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Caption: Workflow for fluorescence spectroscopy and quantum yield determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is an indispensable tool for elucidating the precise chemical structure of pteridine derivatives. ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom in the molecule, respectively. Chemical shifts (δ) are highly sensitive to the electron density around the nucleus, which is directly influenced by the nature of the substituents.
In the ¹H NMR spectrum of 6,7-dimethylpteridine, the two methyl groups are expected to give rise to a sharp singlet, with a chemical shift influenced by the aromatic ring current. The protons on the pteridine core will exhibit characteristic chemical shifts and coupling patterns that can be used to confirm the substitution pattern.
Comparing the ¹H NMR spectrum of 6,7-dimethylpteridine with that of other pteridines reveals the impact of different substituents. For example, the protons adjacent to an electron-withdrawing group like a carboxyl group in pterin-6-carboxylic acid will be deshielded and appear at a higher chemical shift (downfield) compared to the corresponding protons in 6,7-dimethylpteridine. Conversely, electron-donating groups will shield adjacent protons, causing them to resonate at lower chemical shifts (upfield). The ability to differentiate between 6- and 7-substituted isomers is a key application of NMR in pterin chemistry, as the chemical environments of the protons on the unsubstituted carbon will differ, resulting in distinct chemical shifts.[4]
| Proton | Predicted ¹H Chemical Shift (ppm) for 6,7-Dimethyl-8-(1-D-ribityl)lumazine in D₂O |
| Methyl (6-CH₃) | ~2.5 |
| Methyl (7-CH₃) | ~2.6 |
| Ribityl Chain | 3.5 - 4.5 |
Note: This is a predicted spectrum for a derivative and serves as an illustration. Experimental values for 6,7-dimethylpteridine may vary.[6]
Experimental Protocol: NMR Spectroscopy of Pteridines
-
Sample Preparation: Dissolve 5-10 mg of the pteridine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the corresponding nuclei in the molecule.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a plot of the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
The fragmentation pattern of pteridines is highly dependent on the nature and position of the substituents. For 6,7-dimethylpteridine, the molecular ion peak (M⁺) is expected to be prominent. Characteristic fragmentation pathways may involve the loss of small neutral molecules such as HCN or CH₃CN from the pteridine core.
In contrast, the mass spectrum of pterin-6-carboxylic acid will show a characteristic fragmentation pattern involving the loss of CO₂ from the carboxyl group.[7][8] The fragmentation of biopterin, with its dihydroxypropyl side chain, will be more complex, with characteristic losses of water and fragments from the side chain.
| Compound | Key Fragmentation Pathways |
| 6,7-Dimethylpteridine | Loss of HCN, CH₃CN |
| Pterin-6-carboxylic acid | Loss of CO₂, HCN[7][8] |
| Biopterin | Side-chain cleavage, loss of H₂O |
Experimental Protocol: Electron Ionization Mass Spectrometry of Pteridines
-
Sample Introduction: Introduce a small amount of the solid or a solution of the pteridine derivative into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to elucidate the structure of the molecule.
Caption: General workflow for electron ionization mass spectrometry of pteridines.
Conclusion: A Multifaceted Approach to Pteridine Characterization
The spectroscopic characterization of 6,7-dimethylpteridine and its comparison with other substituted pteridines underscore the profound influence of substituent effects on the electronic and structural properties of this versatile heterocyclic system. UV-Vis and fluorescence spectroscopy provide valuable insights into the electronic transitions and excited-state behavior, while NMR spectroscopy offers a detailed map of the molecular structure. Mass spectrometry complements these techniques by confirming the molecular weight and revealing characteristic fragmentation patterns.
A comprehensive, multi-technique approach is essential for the unambiguous characterization of novel pteridine derivatives. The data and protocols presented in this guide serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery, facilitating the rational design and development of new pteridine-based compounds with tailored spectroscopic and biological properties.
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A Senior Application Scientist's Comparative Guide to the Synthesis of Pteridine-2,4(1H,3H)-diones
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a cornerstone of innovation. Pteridine-2,4(1H,3H)-diones, also known as lumazines, represent a class of fused nitrogen heterocycles with significant biological and photophysical properties, forming the core of essential cofactors like riboflavin.[1][2] The demand for structurally diverse lumazine derivatives for various applications necessitates a thorough understanding of the available synthetic methodologies. This guide provides a comparative analysis of the most pertinent and effective strategies for the synthesis of pteridine-2,4(1H,3H)-diones, offering insights into the underlying mechanisms, practical considerations, and efficiency of each approach.
I. Foundational Strategies: The Classical Routes
The traditional methods for constructing the pteridine ring system have been the bedrock of pteridine chemistry for decades. These reactions, while sometimes lacking in modern efficiency, offer versatility and are well-documented in the literature.
A. The Gabriel-Isay Condensation: A Versatile Workhorse
The Gabriel-Isay condensation is arguably the most common and versatile method for the synthesis of pteridines, including lumazines.[3][4] This reaction involves the condensation of a 5,6-diaminopyrimidine, such as 5,6-diaminouracil, with a 1,2-dicarbonyl compound.[5]
Mechanism and Rationale: The reaction proceeds through a double condensation mechanism. The more nucleophilic 5-amino group of the diaminopyrimidine typically initiates the reaction by attacking one of the carbonyl groups of the dicarbonyl compound. A subsequent intramolecular condensation between the remaining amino and carbonyl groups, followed by dehydration, leads to the formation of the pyrazine ring fused to the pyrimidine core.[3] The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds can be influenced by the relative reactivity of the carbonyl groups and the electronic properties of the pyrimidine precursor.[4]
Figure 1: Simplified workflow of the Gabriel-Isay condensation for lumazine synthesis.
Experimental Protocol: Synthesis of 6,7-Diphenylpteridine-2,4(1H,3H)-dione
-
To a solution of 5,6-diaminouracil (1.42 g, 10 mmol) in glacial acetic acid (20 mL), add benzil (2.10 g, 10 mmol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with ethanol, and dried under vacuum.
B. The Timmis Reaction: A Regioselective Alternative
The Timmis reaction offers a solution to the regioselectivity issues often encountered with the Gabriel-Isay condensation when using unsymmetrical dicarbonyls.[3][6] This method involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile).[7]
Mechanism and Rationale: The key to the regioselectivity of the Timmis reaction lies in the initial condensation between the 6-amino group of the pyrimidine and the carbonyl group of the active methylene compound. This is followed by a cyclization step where the active methylene group attacks the nitroso group, leading to the formation of the pyrazine ring with a predictable substitution pattern.[4] This method is particularly useful for the synthesis of specifically substituted lumazines.[3]
Figure 2: Simplified workflow of the Timmis reaction for regioselective lumazine synthesis.
Experimental Protocol: Synthesis of 6-Methylpteridine-2,4(1H,3H)-dione
-
A mixture of 6-amino-5-nitrosouracil (1.70 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in dimethylformamide (20 mL) is heated at 120 °C for 2 hours.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The product is washed with ethanol and dried.
II. Modern Approaches: Enhancing Efficiency and Sustainability
In recent years, synthetic organic chemistry has seen a significant shift towards more efficient and environmentally benign methodologies. The synthesis of pteridine-2,4(1H,3H)-diones has also benefited from these advancements.
A. Microwave-Assisted Synthesis: Accelerating Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods.[3][8][9]
Causality of Enhancement: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, which relies on thermal conduction. For the synthesis of lumazines, this translates to significantly shorter reaction times for condensation reactions.[10][11]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 6,7-Disubstituted Lumazines
-
In a microwave-safe vessel, combine 5,6-diaminouracil (1 mmol), the desired 1,2-dicarbonyl compound (1 mmol), and a catalytic amount of acetic acid in a minimal amount of a high-boiling point solvent like DMF or water.[8]
-
Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 150 °C) for a short duration (e.g., 5-15 minutes).[8][12]
-
After cooling, the product can often be isolated by simple filtration.
B. Palladium-Catalyzed Cross-Coupling Reactions: Building Complexity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules.[13][14][15] These methods allow for the introduction of aryl, and alkynyl substituents onto the pteridine core with high precision and efficiency.
Mechanism and Rationale:
-
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For lumazine synthesis, a halogenated pteridinedione precursor is typically used.[10][16][17]
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide using a palladium catalyst and a copper co-catalyst. This is an excellent method for introducing alkynyl functionalities onto the lumazine scaffold.[18][19][20]
These reactions proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.[15]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,7-Dimethylpteridine-2,4(1H,3H)-dione
For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step framework for the proper disposal of 6,7-dimethylpteridine-2,4(1H,3H)-dione, ensuring the safety of laboratory personnel and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as hazardous chemical waste, is the only responsible course of action. This document is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols and all local, state, and federal regulations.
Core Principle: Proactive Hazard Assessment
Part 1: Immediate Safety and Spill Response
Before initiating any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
1.1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
1.2. Spill Management: In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Isolate: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials, including the absorbent, into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department immediately.
| Immediate Actions for Spills | Rationale |
| Isolate the area | Prevents accidental exposure of other personnel. |
| Use appropriate PPE | Minimizes personal exposure to the chemical. |
| Contain the spill | Prevents the spread of contamination. |
| Collect and label waste | Ensures proper disposal and tracking of hazardous materials.[1][2] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for chemical waste is segregation. Never mix different waste streams unless explicitly permitted by your EHS office.[3][4]
2.1. Waste Classification and Segregation: All waste generated from the handling of this compound must be classified as hazardous chemical waste.
-
Solid Waste: This includes unused or expired pure compounds, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials.
-
Liquid Waste: This includes solutions containing this compound. It is critical to not dispose of this waste down the drain.[1] Liquid waste should be segregated based on the solvent (e.g., halogenated vs. non-halogenated solvents).[4]
2.2. Waste Container Selection and Labeling: Proper containment and labeling are legally required and essential for safety.
-
Container Selection:
-
Use only containers that are compatible with the chemical waste. For solid waste, a securely sealable plastic container is often appropriate. For liquid waste, use a leak-proof container with a screw-top cap, ensuring compatibility with the solvent.[5][6]
-
Never use food or beverage containers for chemical waste.
-
Ensure the container is in good condition, free from cracks or leaks.[6]
-
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."[6]
-
The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
List all constituents of the waste, including solvents, with their approximate percentages.[5]
-
Include the date of waste generation and the name and contact information of the generating researcher or lab.
-
2.3. Waste Accumulation and Storage:
-
Waste containers should be kept closed at all times, except when adding waste.[5][6]
-
Store waste in a designated, secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.[5]
-
Do not accumulate large quantities of waste. Adhere to your institution's limits on waste volume and storage duration.
2.4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1]
-
Do not attempt to transport hazardous waste yourself. Trained EHS personnel should handle the final removal from the laboratory.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Part 3: Empty Container Management
Empty containers that once held this compound must also be managed properly.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[1][4]
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[1][4]
-
Defacing Labels: After triple rinsing, completely remove or deface the original chemical label.[1][7]
-
Final Disposal of Container: Once triple-rinsed and with the label removed, the container can typically be disposed of in the appropriate glass or plastic recycling bin, in accordance with your institution's policies.[7]
Conclusion: A Culture of Safety
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can minimize risks and ensure compliance with regulations. Always prioritize safety and consult your institution's EHS department for specific guidance. Proactive and meticulous waste management is not just a regulatory requirement; it is a cornerstone of scientific integrity and professional responsibility.
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University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Lab Alley LLC. (2015, April 5). Safety Data Sheet. Retrieved from [Link]
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European Chemicals Agency. (2023, June 9). Substance Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Pteridine-2,4-dione, 6-methoxy-1,3-dimethyl-. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl-. PubChem. Retrieved from [Link]
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MetaSci. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Navigating the Safe Handling of 6,7-Dimethylpteridine-2,4(1H,3H)-dione: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risk Profile
Due to the absence of a specific SDS, a definitive hazard profile for 6,7-Dimethylpteridine-2,4(1H,3H)-dione cannot be provided. However, based on the data for analogous compounds, it is prudent to treat it as potentially hazardous. Pteridine derivatives can be toxic if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[2] Therefore, a cautious approach is warranted.
Assumed Potential Hazards:
-
Acute oral toxicity
-
Skin irritation
-
Serious eye irritation
-
Respiratory tract irritation
All laboratory personnel must handle this compound as if it possesses these characteristics until a comprehensive, supplier-provided SDS becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] Eyeglasses with side shields are not sufficient.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Gloves must be inspected before use.[3] It is recommended to wear two pairs of gloves, with one cuff tucked under the gown sleeve and the other over.[5] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used, especially when handling the powder form or if there is a potential for aerosol generation. | Surgical masks offer little to no protection from chemical exposure.[4][6] A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[3] |
| Footwear | Chemical-resistant, closed-toe shoes. | Standard laboratory practice to protect from spills. |
Operational and Handling Plan: A Step-by-Step Approach
A systematic workflow is essential for the safe handling of this compound. The following protocol is designed to minimize exposure and maintain a controlled laboratory environment.
Engineering Controls: Containing the Hazard
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[7]
-
Restricted Access: The area where the compound is handled should be clearly demarcated, with access restricted to authorized personnel.[5]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated, clean spatula and weighing vessel.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. If the compound is hygroscopic, use freshly opened DMSO for dissolution.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability, powdered forms can be stored at -20°C for up to three years.[8] Stock solutions in DMSO can be stored at -80°C for up to six months.[8]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the designated area, starting with the outer gloves. Wash hands thoroughly with soap and water.[5]
Workflow Diagram
The following diagram illustrates the key decision points and safety measures in the handling workflow.
Caption: Workflow for handling this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[10] Seek medical attention.
-
In case of eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[11] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10] Seek medical attention.
-
If swallowed: Clean mouth with water and drink plenty of water afterwards.[9] Seek immediate medical attention.
-
Spills: In case of a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other laboratory waste streams.
-
Containment: Place all contaminated materials in a clearly labeled, sealed, and puncture-resistant container.
-
Disposal: Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[12]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
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- Sigma-Aldrich. (2025). Safety Data Sheet.
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- Sigma-Aldrich. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- MedChemExpress. (n.d.). Pteridine-2,4(1H,3H)-dione.
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- Fisher Scientific. (2025). Safety Data Sheet.
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- Glentham. (n.d.). This compound, 95% Purity, C8H8N4O2, 100 mg.
- LookChem. (n.d.). 6,7-Dichloro-1,3-dimethylpteridine-2,4(1H,3H)-dione.
- PubChem. (n.d.). 1H-Pteridine-2,4-dione, 6-methoxy-1,3-dimethyl-.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

